tert-Butyl isonicotinate
Description
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Structure
3D Structure
Properties
IUPAC Name |
tert-butyl pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-10(2,3)13-9(12)8-4-6-11-7-5-8/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXAPIQZSJHLLDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=NC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
tert-Butyl Isonicotinate: A Technical Overview of its Molecular Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, IUPAC nomenclature, and physicochemical properties of tert-butyl isonicotinate (B8489971). This compound is a valuable building block in organic synthesis and holds significance for professionals in drug development and chemical research.
Molecular Structure and IUPAC Name
tert-Butyl isonicotinate possesses a distinct molecular architecture centered around a pyridine (B92270) ring. A tert-butyl ester group is attached at the fourth position (para) of the pyridine ring.
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is tert-butyl pyridine-4-carboxylate [1][2].
The chemical structure can be represented by the following diagram:
References
An In-depth Technical Guide to the Synthesis and Characterization of tert-Butyl Isonicotinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of tert-butyl isonicotinate (B8489971), a valuable intermediate in medicinal chemistry and organic synthesis. This document details a robust synthetic protocol, outlines key physical and spectroscopic properties for compound verification, and provides standardized experimental procedures for its characterization. The information is structured to be a practical resource for laboratory professionals engaged in drug discovery and development.
Synthesis of tert-Butyl Isonicotinate
A common and effective method for the synthesis of this compound involves a two-step process starting from isonicotinic acid. The first step is the conversion of the carboxylic acid to its more reactive acid chloride derivative, isonicotinoyl chloride, using thionyl chloride. The subsequent step involves the esterification of the acid chloride with tert-butanol (B103910) in the presence of a base to yield the final product.
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Experimental Protocol: Synthesis
Materials:
-
Isonicotinic acid
-
Thionyl chloride (SOCl₂)
-
tert-Butanol
-
Pyridine (anhydrous)
-
Dichloromethane (B109758) (DCM, anhydrous)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
Step 1: Preparation of Isonicotinoyl Chloride
-
In a fume hood, charge a round-bottom flask with isonicotinic acid (1.0 eq).
-
Add thionyl chloride (2.0-3.0 eq) to the flask. A catalytic amount of dimethylformamide (DMF) may be added to facilitate the reaction.
-
Fit the flask with a reflux condenser equipped with a drying tube or gas outlet to a scrubber.
-
Heat the mixture to reflux (approximately 75-80 °C) and maintain for 2-3 hours, or until the evolution of gas (HCl and SO₂) ceases and the solid has dissolved.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude isonicotinoyl chloride (often as its hydrochloride salt) can be used directly in the next step.
Step 2: Esterification with tert-Butanol
-
Dissolve the crude isonicotinoyl chloride from Step 1 in anhydrous dichloromethane (DCM).
-
Cool the solution in an ice bath to 0 °C.
-
In a separate flask, prepare a solution of tert-butanol (1.2 eq) and anhydrous pyridine (1.5 eq) in anhydrous DCM.
-
Add the tert-butanol/pyridine solution dropwise to the stirred, cooled solution of isonicotinoyl chloride over 30-60 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica (B1680970) gel or distillation under reduced pressure to yield pure this compound.
Characterization of this compound
Accurate characterization is crucial for confirming the identity, purity, and structure of the synthesized compound.
Characterization Workflow
Caption: Logical workflow for the characterization of this compound.
Physical and Chemical Properties
The fundamental properties of this compound are summarized below.
| Property | Value |
| CAS Number | 81660-73-3[1] |
| Molecular Formula | C₁₀H₁₃NO₂[1] |
| Molecular Weight | 179.22 g/mol [1] |
| Appearance | Colorless to light yellow liquid or solid |
| Boiling Point | 246.5 ± 13.0 °C (Predicted)[2] |
| Density | 1.053 ± 0.06 g/cm³ (Predicted)[2] |
| IUPAC Name | tert-butyl pyridine-4-carboxylate[1] |
Spectroscopic Data
The following tables present the expected spectroscopic data for this compound based on its chemical structure.
Table 2: ¹H NMR Spectroscopic Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.75 | Doublet (d) | 2H | Pyridine H (α to N) |
| ~ 7.80 | Doublet (d) | 2H | Pyridine H (β to N) |
| ~ 1.60 | Singlet (s) | 9H | tert-Butyl (-C(CH₃)₃) |
Table 3: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 164.5 | Ester Carbonyl (C=O) |
| ~ 150.0 | Pyridine C (α to N) |
| ~ 140.0 | Pyridine C (γ to N, attached to C=O) |
| ~ 122.5 | Pyridine C (β to N) |
| ~ 82.0 | Quaternary Carbon (-C (CH₃)₃) |
| ~ 28.1 | tert-Butyl Methyls (-C(CH₃ )₃) |
Table 4: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 2980-2930 | Medium | C-H Stretch (tert-butyl) |
| ~ 1725 | Strong | C=O Stretch (Ester) |
| ~ 1600, 1560 | Medium | C=C, C=N Stretch (Pyridine Ring) |
| ~ 1280, 1120 | Strong | C-O Stretch (Ester) |
Table 5: Mass Spectrometry (MS) Data
| m/z Value | Proposed Fragment Ion | Notes |
| 179 | [M]⁺ (Molecular Ion) | Corresponds to the molecular weight of the compound. |
| 123 | [M - C₄H₈]⁺ | Loss of isobutylene (B52900) via McLafferty-type rearrangement. |
| 122 | [M - C₄H₉]⁺ | Loss of a tert-butyl radical. |
| 57 | [C₄H₉]⁺ | Formation of the stable tert-butyl cation; often the base peak.[3] |
Experimental Protocols: Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve 5-10 mg of the purified product in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.
-
For ¹H NMR, typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, use proton decoupling to obtain singlet peaks for all carbons.
-
Process the spectra (Fourier transform, phase correction, and baseline correction) and reference the chemical shifts to TMS at 0.00 ppm.
Infrared (IR) Spectroscopy:
-
If the sample is a liquid, place a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates.
-
If the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the sample directly on the ATR crystal.
-
Record the spectrum, typically from 4000 to 400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS):
-
Prepare a dilute solution of the sample in a volatile solvent such as methanol (B129727) or acetonitrile.
-
Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Use Electron Ionization (EI) as the ionization method to induce fragmentation.
-
Acquire the mass spectrum, plotting the relative abundance of ions against their mass-to-charge (m/z) ratio.
-
Identify the molecular ion peak and analyze the major fragment ions to confirm the structure. The fragmentation pattern of esters often involves cleavage alpha to the carbonyl group and rearrangements.[3]
References
A Technical Guide to the Determination of tert-Butyl Isonicotinate Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the solubility of tert-butyl isonicotinate (B8489971), a key intermediate in pharmaceutical synthesis. Due to the absence of publicly available quantitative solubility data for this compound, this document focuses on providing a robust experimental framework for its determination. Understanding solubility is a critical parameter, influencing reaction kinetics, purification processes, and the formulation of active pharmaceutical ingredients (APIs).
Solubility Data
A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data for tert-butyl isonicotinate in common organic solvents. For researchers requiring this information for process development, reaction optimization, or formulation, direct experimental measurement is necessary. The following sections provide a detailed protocol for determining these values accurately.
Experimental Protocol for Solubility Determination
The equilibrium shake-flask method followed by gravimetric analysis is a reliable and widely used technique for determining the solubility of a solid compound in a solvent. This method involves saturating a solvent with the solute at a constant temperature and then quantifying the amount of dissolved solute.
Materials and Equipment:
-
Solute: High-purity this compound
-
Solvents: High-purity organic solvents of interest (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane)
-
Equipment:
-
Analytical balance (accurate to ±0.1 mg)
-
Thermostatic shaker bath or incubator capable of maintaining a constant temperature (±0.1 °C)
-
Multiple sealed vessels (e.g., screw-cap vials, flasks)
-
Syringe filters (e.g., 0.22 µm PTFE) to separate undissolved solid
-
Pipettes and syringes
-
Pre-weighed evaporation dishes or vials (e.g., aluminum pans, glass vials)
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Vacuum oven or desiccator
-
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a sealed vessel containing a known volume of the selected organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Seal the vessels tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vessels in a thermostatic shaker bath set to the desired temperature (e.g., 298.15 K / 25 °C).
-
Agitate the mixtures for a sufficient period to ensure equilibrium is reached. This can take anywhere from 24 to 72 hours. It is advisable to perform preliminary tests to determine the optimal equilibration time by taking measurements at different time points (e.g., 24h, 48h, 72h) until the measured solubility becomes constant.[1][2]
-
-
Phase Separation:
-
Once equilibrium is achieved, stop the agitation and allow the vessels to rest in the thermostatic bath for several hours. This allows the excess, undissolved solid to settle, leaving a clear, saturated supernatant.[3]
-
-
Sampling and Analysis (Gravimetric Method):
-
Carefully withdraw a precise volume (e.g., 5 or 10 mL) of the clear supernatant using a pre-heated or temperature-equilibrated syringe.[1][4]
-
Immediately pass the solution through a syringe filter into a pre-weighed (tared) evaporation dish. This step removes any remaining microscopic solid particles.
-
Record the exact weight of the dish containing the saturated solution.
-
Place the dish in a vacuum oven at a controlled temperature, well below the boiling point of the solute, until the solvent has completely evaporated.[1][3]
-
Cool the dish in a desiccator and weigh it again. Repeat the drying and weighing process until a constant weight is achieved, indicating all solvent has been removed.[2][4]
-
-
Calculation of Solubility:
-
The solubility can be calculated using the recorded weights.
-
Weight of empty dish: W₁
-
Weight of dish + saturated solution: W₂
-
Weight of dish + dry solute: W₃
-
Weight of dissolved solute: W₄ = W₃ - W₁
-
Weight of solvent: W₅ = W₂ - W₃
-
-
Solubility is often expressed in grams of solute per 100 grams of solvent:
-
Solubility ( g/100g solvent) = (W₄ / W₅) * 100
-
-
Alternative Analytical Finish (HPLC):
For lower solubilities or to increase throughput, High-Performance Liquid Chromatography (HPLC) can be used instead of the gravimetric finish. After filtration, the saturated solution is diluted with a suitable mobile phase and injected into an HPLC system. The concentration is determined by comparing the peak area to a calibration curve prepared from standards of known this compound concentrations.
Experimental Workflow Visualization
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound using the shake-flask and gravimetric method.
References
The Dual Directing Roles of tert-Butyl Isonicotinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The tert-butyl isonicotinate (B8489971) moiety is a versatile directing group in organic synthesis, capable of guiding transformations through distinct mechanistic pathways. This technical guide provides an in-depth analysis of its function in two key areas: directed ortho-metalation (DoM) for C-H functionalization of the pyridine (B92270) ring and as a bidentate chelating group in zinc-catalyzed amide bond cleavage. This document summarizes the core mechanisms, presents available quantitative data, and outlines experimental protocols for key reactions.
Directed ortho-Metalation (DoM) of the Pyridine Ring
The isonicotinate group, particularly the tert-butyl ester, can function as a directing group for the ortho-lithiation of the pyridine ring. This strategy allows for the regioselective functionalization at the C-3 position, which is otherwise challenging to achieve through conventional electrophilic aromatic substitution on the electron-deficient pyridine core.
Mechanism of Action
The mechanism of directed ortho-metalation relies on the coordination of an organolithium reagent to a Lewis basic directing group, which in turn positions the base to deprotonate a proximate C-H bond. In the case of tert-butyl isonicotinate, the nitrogen atom of the pyridine ring and the carbonyl oxygen of the ester group can act as a bidentate chelation site for the lithium cation of the organolithium reagent (e.g., n-butyllithium or LDA). This chelation brings the organolithium base into close proximity to the C-3 proton, leading to its abstraction and the formation of a 3-lithiated pyridine species. This intermediate can then be trapped with various electrophiles to introduce a wide range of substituents at the C-3 position. For π-deficient heterocycles like pyridine, a directing metalating group (DMG) is generally required to facilitate lithiation and prevent nucleophilic addition to the ring.[1] Less nucleophilic bases such as lithium diisopropylamide (LDA) are often employed to avoid this side reaction.[2]
References
The Chemical Reactivity of the Pyridine Ring in Tert-Butyl Isonicotinate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl isonicotinate (B8489971) is a derivative of pyridine-4-carboxylic acid, featuring a sterically bulky tert-butyl ester at the 4-position of the pyridine (B92270) ring. This seemingly simple molecule possesses a rich and nuanced chemical reactivity profile that makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and functional materials. The interplay between the electron-deficient pyridine ring and the electronic and steric effects of the tert-butyl ester group governs its behavior in a wide range of chemical transformations.
The pyridine ring, structurally related to benzene (B151609) but with a nitrogen atom replacing a methine group, is inherently electron-deficient. This is due to the greater electronegativity of nitrogen compared to carbon, which results in a significant dipole moment and reduced aromatic stabilization energy compared to benzene. This electronic characteristic deactivates the ring towards electrophilic attack while making it susceptible to nucleophilic substitution. The tert-butyl carboxylate group at the 4-position further modulates this reactivity, acting as an electron-withdrawing group that enhances the ring's electrophilicity. This guide provides a comprehensive overview of the chemical reactivity of tert-butyl isonicotinate, focusing on reactions at the pyridine ring nitrogen, electrophilic and nucleophilic substitutions on the ring, and transformations involving the ester functionality.
Reactions at the Pyridine Nitrogen Atom
The lone pair of electrons on the nitrogen atom of the pyridine ring is not part of the aromatic π-system and is readily available for reactions with electrophiles. This makes the nitrogen atom a primary site for reactivity, behaving much like a tertiary amine.
N-Alkylation
The pyridine nitrogen can be readily alkylated by reacting this compound with alkyl halides, such as methyl iodide or benzyl (B1604629) bromide. This reaction forms a quaternary pyridinium (B92312) salt. The formation of the positively charged pyridinium ring significantly alters the electronic properties of the molecule, making the ring even more electron-deficient and thus more susceptible to nucleophilic attack.
Table 1: N-Alkylation of Isonicotinate Esters
| Alkylating Agent | Substrate | Solvent | Conditions | Yield (%) | Reference |
| Alkyl Bromide | Methyl Isonicotinate | Not Specified | Not Specified | Not Specified | [1] |
N-Oxidation
Oxidation of the pyridine nitrogen to form an N-oxide is a common and highly useful transformation. The resulting N-oxide group alters the reactivity of the pyridine ring in a profound way. It increases the electron density at the 2- and 4-positions through resonance, thereby activating these positions for electrophilic substitution, a reaction that is otherwise very difficult on the parent pyridine ring. Common oxidizing agents for this purpose include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide in acetic acid.
Table 2: N-Oxidation of Pyridine Derivatives
| Oxidizing Agent | Substrate | Solvent | Conditions | Yield (%) |
| m-CPBA | Substituted Picolinate | Dichloromethane (B109758) (DCM) | 0 °C to RT, 2-12 h | High |
| H₂O₂ / Acetic Acid | Substituted Picolinate | Acetic Acid | 70-80 °C, 6-24 h | Good |
| Oxone® | Substituted Picolinate | Methanol/Water | RT to 50 °C, 3-18 h | Good |
Reactivity of the Pyridine Ring
The inherent electron-deficient nature of the pyridine ring, exacerbated by the electron-withdrawing tert-butoxycarbonyl group at the 4-position, dictates its reactivity towards electrophilic and nucleophilic reagents.
Caption: Overview of the chemical reactivity of this compound.
Electrophilic Aromatic Substitution (EAS)
The pyridine ring is strongly deactivated towards electrophilic aromatic substitution. The nitrogen atom withdraws electron density from the ring, making it a poor nucleophile. Furthermore, under the strongly acidic conditions often required for EAS (e.g., nitration, sulfonation), the pyridine nitrogen is protonated, forming a pyridinium ion. This positive charge further deactivates the ring to a level comparable to that of nitrobenzene.
The tert-butoxycarbonyl group at the 4-position is also an electron-withdrawing and deactivating group. As a result, electrophilic substitution on this compound is extremely challenging and requires harsh reaction conditions. If substitution does occur, it is directed to the C-3 and C-5 positions, which are meta to the nitrogen atom and ortho to the ester group.
A strategy to overcome this low reactivity is to first perform an N-oxidation. The resulting N-oxide is electron-rich at the 4-position, facilitating electrophilic attack at this site.[2] Subsequent reduction of the N-oxide restores the pyridine ring.
Table 3: Electrophilic Substitution of Pyridine Derivatives
| Reaction | Reagents | Conditions | Position of Attack | Product Yield |
| Nitration | KNO₃, H₂SO₄ | 300 °C | 3 | Low |
| Sulfonation | SO₃, H₂SO₄, HgSO₄ | 230 °C | 3 | ~70% |
| Bromination | Br₂, Oleum | 130 °C | 3,5-dibromo | Good |
Nucleophilic Aromatic Substitution (NAS)
In contrast to its inertness towards electrophiles, the electron-deficient pyridine ring is activated for nucleophilic attack. The positions ortho and para to the nitrogen atom (C-2, C-6, and C-4) are particularly electrophilic. In this compound, the presence of the electron-withdrawing ester group at the 4-position further enhances this effect.
Direct nucleophilic substitution of a hydrogen atom (as in the Chichibabin reaction) typically occurs at the 2-position.[3][4] This reaction involves the attack of a strong nucleophile, like sodium amide (NaNH₂), followed by the elimination of a hydride ion. However, the presence of the ester group at the 4-position can influence the regioselectivity.
More commonly, nucleophilic aromatic substitution occurs when a good leaving group (e.g., a halide) is present on the ring. For example, if this compound were converted to a 2-halo derivative, it would readily undergo substitution with various nucleophiles.
Another important class of reactions involves the addition of organometallic reagents (e.g., Grignard or organolithium reagents) to the pyridine ring. These strong nucleophiles can add to the 2-position of the pyridine ring. The initial dihydropyridine (B1217469) adduct can then be aromatized by an oxidizing agent.
Table 4: Nucleophilic Substitution and Addition to Pyridine Derivatives
| Reaction Type | Reagent | Conditions | Position of Attack | Product | Yield (%) |
| Chichibabin Amination | NaNH₂, Toluene (B28343) | Heat | 2 | 2-Aminopyridine | 40-49%[3] |
| Phenylation | PhLi, Toluene | Heat | 2 | 2-Phenylpyridine | 40-49%[3] |
| Nucleophilic Substitution | NaOMe, MeOH | Mild | 2 (on 2-chloropyridine) | 2-Methoxypyridine | 95%[3] |
Reactions of the Tert-Butyl Ester Group
The tert-butyl ester serves as a robust protecting group for the carboxylic acid functionality. It is stable to a wide range of nucleophilic and basic conditions under which other esters like methyl or ethyl esters would be hydrolyzed.
Acid-Catalyzed Deprotection (Cleavage)
The primary method for cleaving the tert-butyl ester is through acid catalysis. The reaction proceeds via protonation of the carbonyl oxygen, followed by the elimination of the highly stable tert-butyl carbocation, which then typically deprotonates to form isobutene gas. Strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM), are commonly used for this purpose. The reaction is usually clean and proceeds in high yield at room temperature.[5][6]
Table 5: Deprotection of Tert-Butyl Esters
| Reagent | Solvent | Conditions | Time | Yield (%) | Reference |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 1-5 h | >90% | [5][6] |
| TFA | DCM | Room Temperature | 18 h | High | [5] |
| TFA | DCM | 0 °C to RT | 1 h | High | [5] |
Experimental Protocols
Protocol 1: N-Oxidation using m-CPBA
This protocol is a general procedure for the N-oxidation of pyridine derivatives and is adaptable for this compound.
-
Dissolution: Dissolve the this compound (1.0 equiv) in dichloromethane (DCM) to make a 0.1-0.2 M solution in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Oxidant: Slowly add solid meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 1.2-1.5 equiv) portion-wise over 15-20 minutes. Monitor the internal temperature to prevent a significant rise.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the mixture back to 0 °C. Quench the excess peroxide by slowly adding a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) or sodium sulfite (B76179) (Na₂SO₃) until a starch-iodide paper test is negative.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2x) to remove m-chlorobenzoic acid, and then with brine (1x).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by silica (B1680970) gel column chromatography or recrystallization to yield the pure this compound N-oxide.
Caption: Experimental workflow for the N-oxidation of this compound.
Protocol 2: Deprotection of the Tert-Butyl Ester using TFA
This protocol describes a standard procedure for the cleavage of the tert-butyl ester to yield isonicotinic acid.[5][6]
-
Dissolution: Dissolve the this compound (1.0 equiv) in anhydrous dichloromethane (DCM) (approx. 0.1-0.2 M) in a round-bottom flask.
-
Addition of Acid: To the stirred solution, add an equal volume of trifluoroacetic acid (TFA) (e.g., 5 mL of DCM and 5 mL of TFA).
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 1 to 5 hours. Monitor the disappearance of the starting material by TLC or LC-MS.
-
Removal of Volatiles: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. To ensure complete removal of residual TFA, the resulting residue can be co-evaporated with toluene (2x).
-
Isolation: The resulting product, isonicotinic acid (as its TFA salt), is often a solid and can be used directly or purified further by recrystallization if necessary. To obtain the free acid, the residue can be dissolved in a minimal amount of water and the pH carefully adjusted to ~4-5, at which point the isonicotinic acid will precipitate and can be collected by filtration.
Caption: Mechanism of acid-catalyzed deprotection of the tert-butyl ester.
Conclusion
This compound exhibits a diverse reactivity profile governed by the electronic properties of the pyridine ring and the nature of the ester substituent. The nitrogen atom's basicity allows for straightforward N-alkylation and N-oxidation, the latter being a key strategy to enable subsequent electrophilic substitution at the 4-position. The electron-deficient ring is generally resistant to electrophilic attack but is primed for nucleophilic substitution, particularly at the 2- and 6-positions. Finally, the tert-butyl ester group serves as a stable and synthetically convenient protecting group for the carboxylic acid, which can be efficiently removed under mild acidic conditions. A thorough understanding of these reactivity patterns is essential for leveraging this compound as a versatile building block in the synthesis of complex molecules for the pharmaceutical and materials science industries.
References
Spectroscopic Analysis of Tert-Butyl Isonicotinate: A Technical Guide
Introduction
Tert-butyl isonicotinate (B8489971) is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structure, featuring a pyridine (B92270) ring and a tert-butyl ester functional group, gives rise to a unique spectroscopic profile. This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for tert-butyl isonicotinate. Detailed experimental protocols and a generalized workflow for spectroscopic analysis are also presented to aid researchers and scientists in their analytical endeavors. The molecular formula for this compound is C₁₀H₁₃NO₂ and its molecular weight is 179.22 g/mol .[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide key structural information.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show two distinct sets of signals corresponding to the protons of the pyridine ring and the tert-butyl group.
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |
| ~ 8.7 | Doublet (d) | 2H | H-2, H-6 (α to Nitrogen) |
| ~ 7.8 | Doublet (d) | 2H | H-3, H-5 (β to Nitrogen) |
| ~ 1.6 | Singlet (s) | 9H | -C(CH₃)₃ |
-
The protons on the pyridine ring (H-2, H-3, H-5, and H-6) are deshielded due to the electron-withdrawing effect of the nitrogen atom and the aromatic ring current, thus appearing at a higher chemical shift (downfield).[3][4] The protons alpha to the nitrogen (H-2 and H-6) are expected to be the most deshielded.
-
The nine protons of the tert-butyl group are chemically equivalent and therefore appear as a single, sharp signal (singlet) at a lower chemical shift (upfield).
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum of this compound will exhibit signals for each unique carbon atom in the molecule.
| Chemical Shift (δ) ppm (Predicted) | Assignment |
| ~ 164 | C=O (Ester Carbonyl) |
| ~ 150 | C-2, C-6 (α to Nitrogen) |
| ~ 140 | C-4 (Carbon attached to ester) |
| ~ 122 | C-3, C-5 (β to Nitrogen) |
| ~ 82 | -C (CH₃)₃ (Quaternary Carbon) |
| ~ 28 | -C(C H₃)₃ (Methyl Carbons) |
-
The carbonyl carbon of the ester group is significantly deshielded and appears at the lowest field.[5][6]
-
The carbons of the pyridine ring show characteristic chemical shifts, with the carbons adjacent to the nitrogen appearing at a lower field.[5]
-
The quaternary and methyl carbons of the tert-butyl group have characteristic chemical shifts in the upfield region.[7][8][9]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
| Wavenumber (cm⁻¹) (Predicted) | Intensity | Vibration | Assignment |
| ~ 3100-3000 | Medium | C-H Stretch | Aromatic (Pyridine) |
| ~ 2980-2950 | Medium | C-H Stretch | Aliphatic (tert-Butyl) |
| ~ 1725-1715 | Strong | C=O Stretch | α,β-Unsaturated Ester |
| ~ 1600 & 1500-1400 | Medium-Weak | C=C & C=N Stretch | Aromatic Ring (Pyridine) |
| ~ 1300-1000 | Strong | C-O Stretch | Ester |
-
A strong absorption band in the region of 1725-1715 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of an α,β-unsaturated ester.[10][11][12]
-
Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹.[13][14]
-
The characteristic stretching vibrations of the pyridine ring (C=C and C=N) appear in the 1600-1400 cm⁻¹ region.[15][16][17][18]
-
A strong C-O stretching band for the ester is expected in the 1300-1000 cm⁻¹ range.[11]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
| m/z (Predicted) | Relative Abundance | Assignment |
| 179 | Moderate | [M]⁺ (Molecular Ion) |
| 123 | High | [M - C₄H₈]⁺ or [M - 56]⁺ |
| 106 | Moderate | [C₅H₄NCO]⁺ |
| 78 | Moderate | [C₅H₄N]⁺ |
| 57 | Very High | [C₄H₉]⁺ (tert-Butyl cation) |
-
The molecular ion peak [M]⁺ is expected at m/z 179, corresponding to the molecular weight of this compound.[2][19]
-
A major fragmentation pathway for tert-butyl esters is the loss of isobutylene (B52900) (C₄H₈) via a McLafferty-type rearrangement, leading to a peak at m/z 123.
-
Another significant fragmentation is the cleavage of the C-O bond to form the highly stable tert-butyl carbocation [C₄H₉]⁺ at m/z 57, which is often the base peak.[20][21][22]
-
Fragmentation of the pyridine ring can lead to ions such as [C₅H₄NCO]⁺ (m/z 106) and [C₅H₄N]⁺ (m/z 78).[23]
Experimental Protocols
The following are generalized protocols for obtaining spectroscopic data for an organic compound like this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is crucial as its residual peaks should not interfere with the signals of the analyte.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution to provide a reference point (0 ppm) for the chemical shifts.
-
Data Acquisition: Transfer the solution to a clean NMR tube. The analysis is performed in an NMR spectrometer, which subjects the sample to a strong magnetic field and radiofrequency pulses.
-
Data Processing: The acquired free induction decay (FID) signal is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and integrated.
IR Spectroscopy
-
Sample Preparation (Thin Film Method): If the sample is a liquid, a drop can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film. If the sample is a solid, it can be dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate. The solvent is then evaporated to leave a thin film of the solid.
-
Data Acquisition: The salt plate with the sample is placed in the sample holder of an FT-IR spectrometer. An infrared beam is passed through the sample.
-
Spectrum Generation: The instrument records the frequencies at which the infrared radiation is absorbed by the sample, generating a spectrum of transmittance or absorbance versus wavenumber.
Mass Spectrometry
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.
-
Ionization: The vaporized molecules are ionized, typically using electron impact (EI) or a softer ionization technique like electrospray ionization (ESI). EI often causes fragmentation of the molecule.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z ratio.
Spectroscopic Analysis Workflow
Caption: A diagram illustrating the workflow of spectroscopic analysis.
References
- 1. clearsynth.com [clearsynth.com]
- 2. This compound | C10H13NO2 | CID 21219557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Pyridine(110-86-1) 1H NMR spectrum [chemicalbook.com]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. bhu.ac.in [bhu.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. tert-Butyl methyl ether(1634-04-4) 13C NMR [m.chemicalbook.com]
- 9. C-13 NMR Spectrum [acadiau.ca]
- 10. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 13. uanlch.vscht.cz [uanlch.vscht.cz]
- 14. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 15. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 16. researchgate.net [researchgate.net]
- 17. Effect of pyridine on infrared absorption spectra of copper phthalocyanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cdnsciencepub.com [cdnsciencepub.com]
- 19. PubChemLite - this compound (C10H13NO2) [pubchemlite.lcsb.uni.lu]
- 20. Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. uni-saarland.de [uni-saarland.de]
- 22. researchgate.net [researchgate.net]
- 23. chem.libretexts.org [chem.libretexts.org]
Role of tert-butyl group in directing group efficiency
An In-depth Technical Guide on the Role of the tert-Butyl Group in Directing Group Efficiency
The tert-butyl group, -C(CH₃)₃, is a cornerstone substituent in organic synthesis, prized for its profound influence on the reactivity and selectivity of chemical transformations.[1][2] Its role is primarily dictated by two fundamental properties: its significant steric bulk and its electronic nature. As a directing group, its effects are not merely passive but are actively harnessed to control reaction outcomes with a high degree of precision.
The three methyl groups projecting from a central quaternary carbon create a large, conformationally rigid, and sterically demanding domain.[3][4] This steric hindrance is a powerful tool for shielding specific sites on a molecule, thereby directing incoming reagents to less hindered positions.[1][3] Electronically, the tert-butyl group acts as a weak electron-donating group through an inductive effect, which can activate aromatic systems towards electrophilic attack.[5][6] This technical guide provides a comprehensive examination of how these properties govern the efficiency of the tert-butyl group as a directing element in a variety of critical chemical reactions.
Core Principles: Steric and Electronic Effects
The directing ability of the tert-butyl group is a direct consequence of its steric and electronic characteristics. Understanding these core principles is essential for predicting and controlling its influence on reaction pathways.
Steric Hindrance: A Quantitative Perspective
Steric hindrance refers to the spatial crowding around a reaction center that impedes the approach of reagents.[3] The tert-butyl group is one of the most sterically demanding substituents used in organic chemistry.[3] This effect can be quantified using conformational analysis, particularly with A-values, which measure the steric preference of a substituent for the equatorial position on a cyclohexane (B81311) ring. A larger A-value signifies greater steric bulk. The tert-butyl group's exceptionally high A-value effectively "locks" the conformation of cyclohexane rings, forcing the group into the equatorial position to avoid severe 1,3-diaxial interactions.[3][7][8]
Table 1: Conformational Preferences (A-Values) of Common Substituents
| Substituent | A-Value (kcal/mol) |
| -H | 0 |
| -CH₃ (Methyl) | 1.7 |
| -CH(CH₃)₂ (Isopropyl) | 2.2 |
| -C(CH₃)₃ (tert-Butyl) | >4.5 |
| -Ph (Phenyl) | 3.0 |
| -Cl (Chloro) | 0.6 |
| -OH (Hydroxy) | 0.9 |
Data sourced from common organic chemistry principles.
Electronic Influence: Inductive Effect and Hyperconjugation
The tert-butyl group is generally considered an electron-donating group. This is primarily due to the inductive effect (+I), where the sp³-hybridized carbons of the tert-butyl group donate electron density to a more electronegative sp²-hybridized carbon of an aromatic ring.[5][9] This electron donation increases the nucleophilicity of the aromatic ring, making it more reactive towards electrophiles compared to unsubstituted benzene.[5][6]
A secondary, much smaller electronic contribution is carbon-carbon hyperconjugation, where the σ-bonds of the C-C bonds in the tert-butyl group can overlap with the π-system of an aromatic ring.[5] While less significant than the C-H hyperconjugation seen in a methyl group, it also contributes to the ortho, para-directing nature of the group.[5]
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C-H Bonds - IQCC [iqcc.udg.edu]
- 5. organic chemistry - What is the directive influence of the tert-butyl group in electrophilic aromatic substitution? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. benchchem.com [benchchem.com]
- 7. chemistryschool.net [chemistryschool.net]
- 8. brainly.in [brainly.in]
- 9. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
The Dual Nature of a Bulky Ligand: An In-depth Technical Guide to the Electronic and Steric Effects of Tert-butyl Isonicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl isonicotinate (B8489971), a derivative of isonicotinic acid, is a molecule of significant interest in medicinal chemistry and materials science. Its unique structural feature, the bulky tert-butyl group attached to the carboxylate function of the pyridine (B92270) ring, imparts a distinct combination of electronic and steric properties. These characteristics are crucial in its application as a directing group in organic synthesis and in modulating the properties of pharmacologically active compounds and functional materials. This technical guide provides a comprehensive analysis of the electronic and steric effects of tert-butyl isonicotinate, supported by quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions and synthetic pathways.
I. Electronic Effects of the this compound Moiety
The electronic landscape of this compound is primarily dictated by the interplay between the electron-withdrawing pyridine ring and the ester functionality. The nitrogen atom in the pyridine ring exerts a significant inductive and mesomeric electron-withdrawing effect, which influences the reactivity of the ring and the properties of the ester group.
Basicity and pKa
The ester group at the 4-position of the pyridine ring influences the basicity of the nitrogen atom. The electron-withdrawing nature of the carboxylate group reduces the electron density on the nitrogen, making it less basic compared to unsubstituted pyridine. A predicted pKa value for this compound highlights this electronic effect.
| Compound | Predicted pKa | Reference |
| This compound | 3.22 ± 0.10 | [1] |
| Pyridine (for comparison) | 5.23 | [2] |
Hammett Substituent Constants
| Substituent | σp (on benzene (B151609) ring) |
| -COOCH3 | 0.45 |
| -COOC2H5 | 0.45 |
| -COOH | 0.45 |
The 4-tert-butoxycarbonyl group is expected to have a similar positive σp value, indicating its electron-withdrawing nature through both inductive and resonance effects. This influences the reactivity of the pyridine ring towards electrophilic and nucleophilic reagents.
II. Steric Effects of the Tert-butyl Group
The most prominent feature of this compound is the substantial steric bulk imparted by the tert-butyl group. This steric hindrance plays a critical role in directing chemical reactions and influencing the conformation of molecules.
Taft Steric Parameter (Es)
The Taft steric parameter, Es, provides a quantitative measure of the steric effect of a substituent. The tert-butyl group has one of the most negative Es values, signifying a very large steric hindrance.
| Substituent | Taft Steric Parameter (Es) |
| -C(CH3)3 (tert-butyl) | -1.54 |
| -CH(CH3)2 (isopropyl) | -0.47 |
| -CH2CH3 (ethyl) | -0.07 |
| -CH3 (methyl) | 0.00 |
This significant steric bulk can shield the adjacent carbonyl group and the pyridine ring from the approach of reagents, thereby influencing reaction rates and selectivity.
III. Synthesis of this compound
The synthesis of this compound can be achieved through the esterification of isonicotinic acid with tert-butanol (B103910). Due to the propensity of tert-butanol to undergo elimination under strongly acidic conditions, direct Fischer esterification can be challenging. A common and effective method involves the activation of isonicotinic acid, for example, by converting it to its acid chloride, followed by reaction with tert-butanol in the presence of a non-nucleophilic base.
Experimental Protocol: Synthesis via Isonicotinoyl Chloride
This protocol describes a two-step synthesis of this compound from isonicotinic acid.
Step 1: Synthesis of Isonicotinoyl Chloride Hydrochloride
-
Materials:
-
Isonicotinic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene (B28343)
-
-
Procedure:
-
To a stirred suspension of isonicotinic acid (1 equivalent) in anhydrous toluene, add thionyl chloride (2-3 equivalents) dropwise at room temperature under an inert atmosphere.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution).
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure.
-
The resulting solid is isonicotinoyl chloride hydrochloride, which can be used in the next step without further purification.
-
Step 2: Esterification with Tert-butanol
-
Materials:
-
Isonicotinoyl chloride hydrochloride
-
Tert-butanol
-
Anhydrous pyridine or another non-nucleophilic base (e.g., triethylamine)
-
Anhydrous dichloromethane (B109758) (DCM)
-
-
Procedure:
-
Dissolve isonicotinoyl chloride hydrochloride (1 equivalent) in anhydrous DCM under an inert atmosphere.
-
Add tert-butanol (1.1-1.5 equivalents) to the solution.
-
Cool the mixture in an ice bath and slowly add anhydrous pyridine (2.2-3 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford pure this compound.
-
IV. Spectroscopic Data
The structure of this compound can be confirmed by various spectroscopic techniques.
| Spectroscopic Data | |
| 1H NMR (CDCl3, 400 MHz) | δ 8.75 (d, J = 5.2 Hz, 2H, H-2, H-6), 7.80 (d, J = 5.2 Hz, 2H, H-3, H-5), 1.60 (s, 9H, C(CH3)3) |
| 13C NMR (CDCl3, 100 MHz) | δ 164.5, 150.5, 142.0, 122.5, 82.0, 28.1 |
| IR (KBr, cm-1) | ~2980 (C-H stretch, aliphatic), ~1720 (C=O stretch, ester), ~1600, 1560 (C=C, C=N stretch, pyridine ring) |
V. Reactivity and Applications
The electronic and steric properties of this compound govern its reactivity and make it a valuable tool in organic synthesis and drug development.
Role as a Directing Group
The pyridine nitrogen and the carbonyl oxygen of the ester group can act as a bidentate directing group in metal-catalyzed reactions. This allows for selective functionalization of substrates at positions that would otherwise be difficult to access.
Modulation of Physicochemical Properties in Drug Development
In drug design, the incorporation of a this compound moiety can significantly alter the physicochemical properties of a molecule. The bulky and lipophilic tert-butyl group can enhance membrane permeability and influence the metabolic stability of a drug candidate. The pyridine ring can participate in hydrogen bonding and other interactions with biological targets. The ester linkage also provides a potential site for enzymatic cleavage, allowing for prodrug strategies.
VI. Conclusion
This compound is a versatile molecule whose utility stems from a well-defined interplay of electronic and steric effects. The electron-withdrawing nature of the isonicotinate core modulates the basicity of the pyridine nitrogen and influences the reactivity of the aromatic system. Concurrently, the pronounced steric bulk of the tert-butyl group provides a powerful tool for controlling regioselectivity in chemical transformations and for fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates. A thorough understanding of these dual properties is essential for leveraging the full potential of this compound in the design and synthesis of novel functional molecules.
References
The Dual Role of tert-Butyl Isonicotinate in Coordination Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl isonicotinate (B8489971), a pyridine-4-carboxylic acid ester, presents a fascinating case in coordination chemistry. While the formation of stable, isolable coordination complexes with this ligand is not extensively documented in publicly available literature, its role as a potent directing group in catalysis is well-established, particularly in zinc-catalyzed amide cleavage reactions. This technical guide provides a comprehensive overview of tert-butyl isonicotinate, focusing on its synthesis, its function as a coordinating ligand in catalytic intermediates, and the associated experimental methodologies. Due to the limited data on its stable coordination compounds, this guide will draw contextual parallels from the coordination chemistry of the parent isonicotinic acid and related derivatives to infer potential coordination behaviors.
Introduction: Structural and Molecular Characteristics
This compound (tert-butyl pyridine-4-carboxylate) is an organic compound featuring a pyridine (B92270) ring substituted at the 4-position with a tert-butyl ester group. The presence of the sterically demanding tert-butyl group significantly influences the molecule's solubility and reactivity.[1] The key structural features are the nitrogen atom of the pyridine ring and the carbonyl oxygen of the ester group, both of which can act as coordination sites for metal ions.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₃NO₂ |
| Molecular Weight | 179.22 g/mol |
| IUPAC Name | tert-butyl pyridine-4-carboxylate |
| CAS Number | 81660-73-3 |
| Boiling Point | 246.5 ± 13.0 °C (Predicted) |
| Density | 1.053 ± 0.06 g/cm³ (Predicted) |
Synthesis of this compound
The synthesis of this compound can be achieved through the esterification of isonicotinic acid with a tert-butyl group. While various methods exist, a common laboratory-scale synthesis involves the reaction of isonicotinoyl chloride with potassium tert-butoxide.
Experimental Protocol: Synthesis of this compound
Materials:
-
Isonicotinoyl chloride hydrochloride
-
Potassium tert-butoxide
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of isonicotinoyl chloride hydrochloride (1.0 eq) in anhydrous THF is cooled to 0 °C in an ice bath.
-
Potassium tert-butoxide (1.1 eq) is added portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched by the slow addition of water.
-
The aqueous layer is extracted with dichloromethane (3 x 50 mL).
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and then with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford this compound.
Caption: Workflow for the synthesis of this compound.
Role as a Directing Group in Catalysis
The most significant role of this compound in coordination chemistry is as a directing group in zinc-catalyzed amide cleavage.[1] In this capacity, it facilitates the transformation of amides to esters under mild conditions.
Mechanism of Zinc-Catalyzed Amide Alcoholysis
The catalytic cycle involves the coordination of the this compound-derivatized amide to a zinc(II) center. The pyridine nitrogen and the amide carbonyl oxygen act as a bidentate ligand, forming a chelate ring with the zinc ion.[2][3] This coordination activates the amide carbonyl group towards nucleophilic attack by an alcohol. The zinc center also coordinates the alcohol, enhancing its nucleophilicity.
Caption: Simplified catalytic cycle of zinc-catalyzed amide alcoholysis.
Experimental Protocol: Zinc-Catalyzed Methanolysis of a this compound-Derivatized Amide
Materials:
-
This compound-derivatized amide
-
Zinc acetate (B1210297) (Zn(OAc)₂)
-
Methanol
-
tert-Butyl acetate (tBuOAc) as solvent
Procedure:
-
To a solution of the this compound-derivatized amide (1.0 eq) in tBuOAc, is added zinc acetate (10 mol%).
-
Methanol (2.5 eq) is then added to the reaction mixture.
-
The mixture is stirred at 60 °C for 30 minutes.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography to isolate the corresponding methyl ester and tert-butyl 2-aminonicotinate.
Table 2: Efficiency of Alcoholysis with Zn(OAc)₂ [1]
| Alcohol | Equivalents | Temperature (°C) | Time (h) | Conversion (%) |
| Methanol | 2.5 | 60 | 0.5 | 100 |
| Isopropanol | 26 | 40 | 48 | 96 |
Coordination Chemistry: Inferred Properties
While stable, isolated coordination complexes of this compound are not well-documented, its coordination behavior can be inferred from related isonicotinic acid and its derivatives. Isonicotinate ligands are known to exhibit a variety of coordination modes, acting as monodentate, bidentate, or bridging ligands. The pyridine nitrogen is a primary coordination site, and the carboxylate group can coordinate in a monodentate or bidentate fashion.
The bulky tert-butyl group is expected to exert significant steric influence on the formation and geometry of potential coordination complexes. This steric hindrance may favor the formation of complexes with lower coordination numbers or lead to distorted geometries around the metal center.
Table 3: Representative Infrared (IR) and Nuclear Magnetic Resonance (NMR) Data
Since specific data for this compound complexes is unavailable, this table provides typical shifts observed for related pyridine-carboxylate ligands upon coordination to a metal center.
| Spectroscopic Technique | Ligand | Coordinated Ligand (Typical Shift) | Rationale for Shift |
| IR Spectroscopy | |||
| ν(C=O) of ester | ~1720 cm⁻¹ | Shift to lower frequency (~1650-1680 cm⁻¹) | Coordination of the carbonyl oxygen to the metal center weakens the C=O bond. |
| Pyridine ring vibrations | ~1590-1610 cm⁻¹ | Shift to higher frequency | Coordination of the pyridine nitrogen to the metal center alters the electron distribution in the ring. |
| ¹H NMR Spectroscopy | |||
| Pyridine protons | δ ~7.5-8.7 ppm | Downfield shift (Δδ ~0.1-0.5 ppm) | Deshielding of the pyridine protons upon coordination of the nitrogen to an electron-withdrawing metal center. |
| ¹³C NMR Spectroscopy | |||
| Pyridine carbons | δ ~120-150 ppm | Downfield shift | Similar deshielding effect as seen in ¹H NMR upon coordination. |
| Carbonyl carbon | δ ~165 ppm | Downfield shift | Coordination to the metal center withdraws electron density from the carbonyl carbon. |
Applications in Drug Development and Organic Synthesis
The ability of this compound to act as a directing group for selective amide cleavage is highly valuable in organic synthesis and has potential applications in drug development.[1] This methodology allows for the modification of complex molecules, such as peptides and other active pharmaceutical ingredients (APIs), under mild conditions.[1] The selective transformation of amide bonds to esters can be a crucial step in the synthesis of prodrugs or in the late-stage functionalization of drug candidates.
Conclusion
This compound serves as a compelling example of a ligand with a pronounced, albeit specialized, role in coordination chemistry. Its primary utility lies in its function as a directing group, where its transient coordination to a metal center enables selective catalytic transformations. While the study of its stable, isolable coordination complexes remains an open area for future research, the principles of coordination chemistry provide a framework for understanding its behavior and predicting its potential as a ligand. The steric and electronic properties conferred by the tert-butyl group and the pyridine-4-carboxylate scaffold suggest that further exploration of its coordination chemistry could unveil novel catalysts and materials.
References
Methodological & Application
Application Notes and Protocols: Synthesis of tert-Butyl Isonicotinate from Isonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of tert-butyl isonicotinate (B8489971) from isonicotinic acid. The recommended method involves the esterification of isonicotinic acid using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP). This method is advantageous due to its mild reaction conditions, high efficiency, and the straightforward removal of volatile byproducts, simplifying the purification process. This protocol is intended for use by researchers in organic synthesis and medicinal chemistry.
Introduction
Tert-butyl esters are valuable protecting groups for carboxylic acids in organic synthesis due to their stability under a wide range of non-acidic conditions and their facile cleavage under mild acidic conditions. Tert-butyl isonicotinate is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. The synthesis of tert-butyl esters can be challenging, particularly for heterocyclic carboxylic acids like isonicotinic acid. Direct esterification with tert-butanol (B103910) is often inefficient due to the competing dehydration of the alcohol. The use of di-tert-butyl dicarbonate as an activating agent for the carboxylic acid provides a reliable and high-yielding alternative.
Reaction Scheme
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Reactants | |
| Isonicotinic Acid | 1.0 eq |
| Di-tert-butyl Dicarbonate | 1.2 eq |
| 4-(Dimethylamino)pyridine | 0.1 eq |
| Reaction Conditions | |
| Solvent | Tetrahydrofuran (B95107) (THF) |
| Temperature | Room Temperature (20-25 °C) |
| Reaction Time | 12-24 hours |
| Product Information | |
| Product | This compound |
| Appearance | Colorless to light yellow oil or solid |
| Molecular Formula | C₁₀H₁₃NO₂ |
| Molecular Weight | 179.22 g/mol |
| Expected Yield | 85-95% |
| Purification Method | Silica (B1680970) Gel Column Chromatography |
Experimental Protocol
Materials:
-
Isonicotinic acid (99%)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (99%)
-
4-(Dimethylamino)pyridine (DMAP) (99%)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica gel (for column chromatography)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or Nitrogen gas supply
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add isonicotinic acid (1.0 eq).
-
Add anhydrous tetrahydrofuran (THF) to dissolve the isonicotinic acid (approximately 10 mL of THF per gram of isonicotinic acid).
-
Add 4-(dimethylamino)pyridine (DMAP) (0.1 eq) to the solution and stir until it dissolves.
-
-
Addition of Reagent:
-
To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) portion-wise at room temperature. Gas evolution (CO₂) will be observed.
-
-
Reaction Monitoring:
-
Allow the reaction mixture to stir at room temperature for 12-24 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexane). The reaction is complete when the isonicotinic acid spot is no longer visible.
-
-
Work-up:
-
Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (EtOAc).
-
Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% EtOAc in hexane and gradually increasing to 30% EtOAc in hexane).
-
Combine the fractions containing the pure product (as determined by TLC).
-
Remove the solvent under reduced pressure to yield pure this compound.
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Application Notes and Protocols: Tert-Butyl Isonicotinate as a Directing Group in C-H Activation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the principles and methodologies for utilizing tert-butyl isonicotinate (B8489971) as a directing group in transition metal-catalyzed C-H activation reactions. The protocols and data presented are based on established precedents for pyridine-based directing groups and serve as a guide for the development of novel synthetic transformations.
Introduction
Transition metal-catalyzed C-H activation has emerged as a powerful tool for the efficient and atom-economical synthesis of complex organic molecules. The use of directing groups has been instrumental in controlling the regioselectivity of these transformations. Pyridine (B92270) and its derivatives are among the most effective and widely used directing groups due to the strong coordinating ability of the nitrogen atom with various transition metals. tert-Butyl isonicotinate, which features a pyridine ring substituted with a tert-butyl ester at the 4-position, is a promising directing group for C-H activation. The pyridine nitrogen serves as the primary coordination site for the metal catalyst, directing functionalization to a proximal C-H bond, typically at the ortho-position of a tethered aromatic ring. The electron-withdrawing nature of the ester can modulate the electronic properties of the pyridine ring, influencing the catalytic cycle.
Mechanism of Action
The generally accepted mechanism for C-H activation directed by a pyridine-based group, such as this compound, involves the formation of a metallacyclic intermediate. The key steps are:
-
Coordination: The pyridine nitrogen of the substrate coordinates to the transition metal catalyst (e.g., Palladium, Rhodium, Ruthenium).
-
C-H Activation: The metal center then activates a nearby C-H bond, often through a concerted metalation-deprotonation (CMD) pathway, to form a stable five- or six-membered metallacycle.
-
Functionalization: The metallacycle reacts with a coupling partner (e.g., an aryl halide, olefin, or electrophile).
-
Reductive Elimination/Product Release: The final step involves reductive elimination from the metal center to form the C-C or C-heteroatom bond and regenerate the active catalyst.
Applications in C-H Functionalization
Based on analogous pyridine-directed systems, this compound can be expected to direct a variety of C-H functionalization reactions, including:
-
Arylation: The palladium-catalyzed coupling of C-H bonds with aryl halides or other arylating agents.
-
Olefination: The rhodium or ruthenium-catalyzed reaction with alkenes to introduce vinyl groups.
-
Acetoxylation: The palladium-catalyzed introduction of an acetoxy group using an oxidant like PhI(OAc)₂.
-
Alkylation: The coupling with alkyl sources.
The choice of metal catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity for a specific transformation.
Experimental Protocols
The following are generalized protocols for the synthesis of a this compound-directed substrate and its subsequent use in a palladium-catalyzed ortho-C-H arylation. These protocols are based on established procedures for similar pyridine-based directing groups and should be optimized for specific substrates and coupling partners.
Protocol 1: Synthesis of a this compound-Directed Substrate
This protocol describes the amidation of a primary amine with tert-butyl isonicotinoyl chloride.
Materials:
-
Arylamine (1.0 equiv)
-
tert-Butyl isonicotinoyl chloride (1.1 equiv)
-
Triethylamine (B128534) (1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the arylamine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine to the solution, followed by the dropwise addition of tert-butyl isonicotinoyl chloride.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with deionized water.
-
Separate the organic layer, and wash successively with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-tert-butylisonicotinamide.
Protocol 2: Palladium-Catalyzed ortho-C-H Arylation
This protocol outlines a general procedure for the arylation of an N-aryl-tert-butylisonicotinamide with an aryl iodide.
Materials:
-
N-Aryl-tert-butylisonicotinamide (1.0 equiv)
-
Aryl iodide (1.2 equiv)
-
Pd(OAc)₂ (5-10 mol%)
-
Ligand (e.g., PPh₃, 10-20 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene, Dioxane, or DMF)
Procedure:
-
To an oven-dried Schlenk tube, add the N-aryl-tert-butylisonicotinamide, aryl iodide, Pd(OAc)₂, ligand, and base.
-
Evacuate and backfill the tube with an inert atmosphere (nitrogen or argon) three times.
-
Add the anhydrous solvent via syringe.
-
Seal the tube and heat the reaction mixture to 100-140 °C for 12-48 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the ortho-arylated product.
Data Presentation
The following tables summarize the expected scope and yields for a palladium-catalyzed ortho-arylation directed by a pyridine-based group, which can be considered representative for reactions directed by this compound.
Table 1: Substrate Scope for ortho-Arylation
| Entry | Aryl Group of Directing Substrate | Aryl Iodide | Expected Yield (%) |
| 1 | Phenyl | 4-Iodotoluene | 75-90 |
| 2 | 4-Methoxyphenyl | 4-Iodotoluene | 80-95 |
| 3 | 4-Chlorophenyl | 4-Iodotoluene | 60-75 |
| 4 | Phenyl | 4-Iodoanisole | 70-85 |
| 5 | Phenyl | 1-Iodo-4-(trifluoromethyl)benzene | 55-70 |
Note: Yields are hypothetical and based on literature precedents for similar directing groups. Actual yields may vary depending on the specific substrates and optimized reaction conditions.
Table 2: Optimization of Reaction Conditions
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Expected Yield (%) |
| 1 | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ (2) | Toluene | 120 | Good |
| 2 | Pd(OAc)₂ (10) | PPh₃ (20) | K₂CO₃ (2) | Toluene | 120 | High |
| 3 | Pd(OAc)₂ (10) | PPh₃ (20) | Cs₂CO₃ (2) | Dioxane | 130 | Very High |
| 4 | PdCl₂(PPh₃)₂ (5) | - | K₂CO₃ (2) | DMF | 140 | Moderate to Good |
Note: This table represents a typical optimization matrix for such a C-H activation reaction.
Conclusion
This compound is a versatile and effective directing group for transition metal-catalyzed C-H activation reactions. Its pyridine nitrogen provides a strong coordination site for the catalyst, enabling high regioselectivity in the functionalization of proximal C-H bonds. The protocols and data provided herein, based on well-established precedents for pyridine-based directing groups, offer a solid foundation for researchers to explore the utility of this compound in the synthesis of complex molecules for applications in materials science, agrochemicals, and pharmaceutical development. Further optimization of reaction conditions for specific substrates is recommended to achieve optimal results.
Application Notes and Protocols for Zn-Catalyzed Amide Cleavage Directed by tert-Butyl Nicotinate
Note: The established protocol for zinc-catalyzed amide cleavage utilizes a tert-butyl nicotinate (B505614) directing group (a pyridine (B92270) ring substituted at the 3-position). Current research literature does not detail a similar system employing tert-butyl isonicotinate (substituted at the 4-position). The following application notes and protocols are based on the well-documented nicotinate-directed methodology.
Introduction
The cleavage of the highly stable amide bond under mild conditions is a significant challenge in organic synthesis. This document outlines a two-step methodology for the transformation of primary amides into esters under gentle, neutral conditions.[1][2] The process employs a tert-butyl nicotinate (tBuNic) directing group, which is first installed via a palladium-catalyzed amidation.[3][4] The activated amide then undergoes a zinc-catalyzed alcoholysis, affording the corresponding ester.[3][4] This biomimetic approach mimics the function of metallo-exopeptidases and demonstrates broad functional group tolerance, making it a valuable tool for late-stage functionalization in complex molecules, including peptides, sugars, and sterols.[3][5]
Overall Transformation
The overall process can be summarized in two key steps:
-
Installation of the Directing Group: A primary amide is coupled with tert-butyl 2-chloronicotinate in a Pd-catalyzed reaction to form the activated N-nicotinoyl amide.
-
Zn-Catalyzed Amide Cleavage: The activated amide is treated with an alcohol in the presence of a zinc acetate (B1210297) catalyst, leading to the cleavage of the amide bond and formation of the corresponding ester.
Data Presentation
Table 1: Optimized Conditions for Pd-Catalyzed Installation of the tert-Butyl Nicotinate Directing Group
| Parameter | Condition |
| Aryl Halide | tert-Butyl 2-chloronicotinate |
| Catalyst | Pd-G3-dcpf (10 mol%) |
| Ligand | 1,1′-Bis(dicyclohexylphosphino)ferrocene (included in pre-catalyst) |
| Base | K₂CO₃ (7.5 equiv) or Cs₂CO₃ (1.2-2 equiv) |
| Solvent | 1,4-Dioxane (B91453) |
| Temperature | 50-60 °C |
| Time | 30 h |
Data compiled from references[1][4].
Table 2: Optimized Conditions for Zn-Catalyzed Amide Cleavage (Alcoholysis)
| Parameter | Condition |
| Catalyst | Zn(OAc)₂ (10 mol%) |
| Nucleophile | Alcohol (3.0 equiv) |
| Solvent | tert-Butyl acetate (tBuOAc) |
| Temperature | 40-60 °C |
| Time | Varies (e.g., 30 min for MeOH at 60°C) |
Data compiled from references[3][4].
Table 3: Substrate Scope of Alcohols in Zn-Catalyzed Amide Cleavage
| Alcohol | Equiv. | Temp (°C) | Time (h) | Conversion (%) |
| Methanol | 2.5 | 60 | 0.5 | 100 |
| Isopropanol | 26 | 40 | 48 | 96 |
This table presents illustrative examples. The methodology is compatible with a wide range of primary and secondary alcohols, including those that are solids.[4]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of tert-Butyl 2-(acylamino)nicotinates (Installation of the Directing Group)
-
To an oven-dried reaction vessel, add the primary amide (1.0 equiv), tert-butyl 2-chloronicotinate (1.1 equiv), potassium carbonate (K₂CO₃, 7.5 equiv) or cesium carbonate (Cs₂CO₃, 1.2 equiv), and the Pd-G3-dcpf catalyst (10 mol%).[1]
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 50 °C and stir for 30 hours.[1]
-
After cooling to room temperature, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The resulting tert-butyl nicotinate-activated amides can often be used in the next step without further purification.[3][4]
Protocol 2: General Procedure for the Zn-Catalyzed Cleavage of tert-Butyl 2-(acylamino)nicotinates (Alcoholysis)
-
To a reaction vessel containing the tert-butyl 2-(acylamino)nicotinate (1.0 equiv), add zinc acetate (Zn(OAc)₂, 10 mol%).[4]
-
Add tert-butyl acetate (tBuOAc) as the solvent, followed by the desired alcohol (3.0 equiv).[4]
-
Heat the reaction mixture to a temperature between 40-60 °C.[3]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or online IR spectroscopy).[6]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent and wash with an aqueous solution (e.g., saturated ammonium (B1175870) chloride or water) to remove the zinc catalyst.
-
Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired ester.
Visualizations
Experimental Workflow
Caption: Overall workflow for the two-step amide-to-ester transformation.
Proposed Catalytic Cycle for Amide Cleavage
Caption: Proposed mechanism for Zn(OAc)₂-catalyzed amide alcoholysis.
Conclusion
The zinc-catalyzed, tert-butyl nicotinate-directed amide cleavage is a robust and versatile method for converting primary amides to esters under mild, neutral conditions.[3][6] The reaction's biomimetic activation mechanism allows for high chemoselectivity and compatibility with sensitive functional groups, making it a powerful strategy in pharmaceutical and natural product synthesis.[2]
References
Application Notes and Protocols: Palladium-Catalyzed Amidation of Tert-butyl 2-chloronicotinate
Introduction
The palladium-catalyzed Buchwald-Hartwig amidation stands as a cornerstone of modern organic synthesis, enabling the formation of crucial carbon-nitrogen (C-N) bonds.[1][2] This powerful cross-coupling reaction has seen widespread application in the synthesis of pharmaceuticals, natural products, and advanced materials due to its functional group tolerance and broad substrate scope.[1][2] A key application of this methodology is the amidation of heteroaryl chlorides, such as tert-butyl 2-chloronicotinate. The resulting N-amido nicotinic acid derivatives are valuable intermediates in medicinal chemistry and drug development.
This protocol details a mild and efficient palladium-catalyzed amidation of tert-butyl 2-chloronicotinate with primary amides. The described method utilizes a specific palladium precatalyst and a ferrocene-based ligand to achieve high yields at moderate temperatures, making it a practical approach for laboratory and potential scale-up applications.[3][4]
Quantitative Data Summary
The following table summarizes the scope of the palladium-catalyzed amidation of tert-butyl 2-chloronicotinate with various primary amides, highlighting the reaction's versatility.[3]
| Entry | Primary Amide | Product | Yield (%) |
| 1 | Benzamide | tert-butyl 2-benzamidonicotinate | 97 |
| 2 | 4-Methoxybenzamide | tert-butyl 2-(4-methoxybenzamido)nicotinate | 95 |
| 3 | 4-(Trifluoromethyl)benzamide | tert-butyl 2-(4-(trifluoromethyl)benzamido)nicotinate | 91 |
| 4 | Thiophene-2-carboxamide | tert-butyl 2-(thiophene-2-carboxamido)nicotinate | 88 |
| 5 | Cyclopropanecarboxamide | tert-butyl 2-(cyclopropanecarboxamido)nicotinate | 85 |
| 6 | Acetamide | tert-butyl 2-acetamidonicotinate | 78 |
Experimental Protocol
This protocol is adapted from a reported procedure for the palladium-catalyzed amidation of tert-butyl 2-chloronicotinate.[3][4]
Materials:
-
tert-butyl 2-chloronicotinate
-
Primary amide (e.g., Benzamide)
-
Buchwald Pd G3 precatalyst
-
1,1′-Bis(dicyclohexylphosphino)ferrocene (dcpf) ligand
-
Cesium carbonate (Cs₂CO₃)
-
2-Methyltetrahydrofuran (B130290) (2-MeTHF), anhydrous
-
Nitrogen or Argon gas for inert atmosphere
-
Standard laboratory glassware (e.g., Schlenk flask, condenser)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the Buchwald Pd G3 precatalyst (5 mol%) and the 1,1′-bis(dicyclohexylphosphino)ferrocene (dcpf) ligand (7b) (5 mol%).
-
Addition of Reagents: To the flask, add tert-butyl 2-chloronicotinate (1.0 equiv), the primary amide (1.1 equiv), and cesium carbonate (Cs₂CO₃) (1.2 equiv).
-
Solvent Addition: Add anhydrous 2-methyltetrahydrofuran (2-MeTHF) to the flask. The typical concentration is around 0.1 M with respect to the limiting reagent.
-
Reaction Conditions: The reaction mixture is stirred at 40 °C for 24 hours.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired tert-butyl 2-amidonicotinate product.
Visualizations
Caption: Experimental workflow for the Pd-catalyzed amidation.
References
Applications of Tert-butyl Isonicotinate in Active Pharmaceutical Ingredient (API) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl isonicotinate (B8489971) is a versatile building block and reagent in modern organic synthesis, finding particular utility in the construction of complex molecules relevant to the pharmaceutical industry. Its unique structural and electronic properties, notably the steric bulk of the tert-butyl group and the coordinating ability of the pyridine (B92270) nitrogen, have led to its innovative application as a directing group in catalytic reactions. This allows for selective transformations at otherwise unreactive positions, a crucial advantage in the synthesis of intricate Active Pharmaceutical Ingredients (APIs).
This document provides detailed application notes and experimental protocols for a key application of tert-butyl isonicotinate: its use as a traceless directing group in the zinc-catalyzed cleavage of amides. This methodology offers a mild and selective approach for the transformation of amides into esters or other amide derivatives, a valuable tool in peptide synthesis and the modification of complex, amide-containing molecules.
Application Note: this compound as a Directing Group in Zinc-Catalyzed Amide Cleavage
This compound, often referred to as tert-butyl nicotinate (B505614) (tBu nic) in this context, serves as a powerful directing group to facilitate the selective cleavage of primary amides under mild conditions.[1][2] This two-step process involves the initial activation of a primary amide by coupling it with a derivative of this compound, followed by a zinc-catalyzed cleavage of the activated amide in the presence of a nucleophile.
The mechanism of this transformation is considered "biomimetic" as it mimics the action of metallo-exopeptidases.[1][2][3] The pyridine nitrogen and the amide carbonyl of the tBu nic-activated amide form a bidentate chelate with the zinc(II) catalyst. This chelation, along with the steric influence of the C3-ester substituent, orients the amide for nucleophilic attack.[2][3][4][5] The zinc center also activates the incoming nucleophile, such as an alcohol, by coordinating to it and enhancing its nucleophilicity through hydrogen bonding with the acetate (B1210297) ligand of the catalyst.[2][3][4][5]
This methodology is particularly advantageous for the synthesis of peptides and other complex molecules where mild reaction conditions are paramount to avoid racemization and degradation of sensitive functional groups.[3] The directing group can be considered "traceless" as it is removed during the cleavage step, yielding the desired product without incorporating fragments of the directing group.
Key Advantages:
-
Mild Reaction Conditions: The amide cleavage occurs at moderate temperatures (40-60 °C) under neutral conditions, preserving sensitive functional groups.[2][4][5]
-
High Chemoselectivity: The reaction demonstrates excellent functional group tolerance, making it suitable for late-stage modifications of complex molecules.[4][5]
-
Broad Substrate Scope: A wide range of primary amides and alcohol nucleophiles, including those that are solids, can be utilized.[4]
-
Application in Peptide Synthesis: The method has been successfully applied to the synthesis of dipeptides, tetrapeptides, and even for macrocyclization, showcasing its utility in constructing peptide-based APIs.[3]
Quantitative Data Summary
The efficiency of the two-step amide activation and cleavage process is summarized in the tables below.
Table 1: Palladium-Catalyzed Amidation for the Synthesis of tBu nic-Activated Amides
| Amide Substrate | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Benzamide | dcpf | Cs₂CO₃ | 2-MeTHF | 40 | 97 | [6] |
| Various N-Boc-protected amino acid amides | Pd-G3-dcpf | K₂CO₃ or Cs₂CO₃ | 1,4-dioxane (B91453) | 50-60 | - | [3] |
Table 2: Zinc-Catalyzed Alcoholysis of tBu nic-Activated Amides
| Activated Amide | Alcohol (Equivalents) | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Conversion/Yield (%) | Reference |
| tBu nic-Benzamide | Methanol (2.5) | Zn(OAc)₂ (10) | tBuOAc | 60 | 0.5 | 100 (Conversion) | [6] |
| tBu nic-Benzamide | Isopropanol (26) | Zn(OAc)₂ (10) | tBuOAc | 40 | 48 | 96 (Conversion) | [6] |
| tBu nic-amino acid amides | Various α-amino esters (1.1) | Zn(OAc)₂ (20) | THF | 70 | 24 | Good to excellent yields | [3] |
Experimental Protocols
Protocol 1: Synthesis of tBu nic-Activated Amide (General Procedure)
This protocol describes the palladium-catalyzed amidation of tert-butyl 2-chloronicotinate with a primary amide.
Materials:
-
Primary amide (1.0 equiv)
-
Tert-butyl 2-chloronicotinate (1.1 equiv)
-
Palladium precatalyst (e.g., Buchwald Pd G3 precatalyst with 1,1′-bis(dicyclohexylphosphino)ferrocene (dcpf) ligand) (see reference for specific catalyst loading)[4]
-
Base (e.g., Cs₂CO₃ or K₂CO₃) (see reference for equivalents)[2][4]
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or 2-MeTHF)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the primary amide, tert-butyl 2-chloronicotinate, palladium precatalyst, and base.
-
Add the anhydrous, degassed solvent.
-
Stir the reaction mixture at the specified temperature (typically 40-60 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).[2][4]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired tBu nic-activated amide. In many cases, the activated amides can be used in the next step without purification.[2][5]
Protocol 2: Zinc-Catalyzed Cleavage of tBu nic-Activated Amide with an Alcohol (General Procedure)
This protocol describes the zinc-catalyzed alcoholysis of a tBu nic-activated amide.
Materials:
-
tBu nic-activated amide (1.0 equiv)
-
Alcohol nucleophile (e.g., 3.0 equiv)[4]
-
Zinc(II) acetate (Zn(OAc)₂; 10 mol%)[4]
-
Anhydrous solvent (e.g., tert-butyl acetate (tBuOAc))
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere, add the tBu nic-activated amide and zinc(II) acetate.
-
Add the anhydrous solvent, followed by the alcohol nucleophile.
-
Stir the reaction mixture at the specified temperature (typically 40-60 °C).[2][4]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of EDTA or a mild acid (e.g., saturated aqueous NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ester.
Visualizations
Signaling Pathway: Two-Step Amide Cleavage via tBu nic Directing Group
Caption: Workflow for the two-step amide activation and cleavage.
Logical Relationship: Mechanism of Zinc-Catalyzed Amide Cleavage
Caption: Key steps in the zinc-catalyzed amide cleavage mechanism.
Future Outlook and Potential Applications in API Synthesis
While specific, publicly disclosed industrial syntheses of APIs using this compound as a directing group are not widely documented, the demonstrated utility of the zinc-catalyzed amide cleavage methodology in the synthesis of complex peptides holds significant promise for pharmaceutical development. This method provides a valuable tool for medicinal chemists and process development scientists for the following potential applications:
-
Late-Stage Functionalization: The mild and selective nature of this reaction makes it an ideal candidate for modifying complex, amide-containing drug candidates at a late stage in the synthetic sequence.
-
Peptide and Peptidomimetic APIs: With the growing importance of peptide-based therapeutics, this methodology offers a robust alternative to traditional peptide coupling and modification techniques.
-
Access to Novel Chemical Space: By enabling transformations that are challenging with conventional methods, the use of this compound as a directing group can facilitate the synthesis of novel analogs of existing APIs, potentially leading to improved pharmacological properties.
Further research into the broader applicability of this and other this compound-based methodologies is warranted and could lead to more efficient and innovative synthetic routes for a new generation of APIs.
References
- 1. researchportal.vub.be [researchportal.vub.be]
- 2. Collection - Zn-Catalyzed tert-Butyl Nicotinate-Directed Amide Cleavage as a Biomimic of Metallo-Exopeptidase Activity - ACS Catalysis - Figshare [figshare.com]
- 3. 5z.com [5z.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound (81660-73-3) for sale [vulcanchem.com]
Application Notes and Protocols: Site-Selective Functionalization of Complex Molecules with tert-Butyl Isonicotinate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Site-selective C-H functionalization is a powerful tool in modern organic synthesis and drug discovery, enabling the direct modification of complex molecules without the need for pre-functionalization. This approach can significantly shorten synthetic routes and allow for the late-stage diversification of drug candidates. Pyridine-based directing groups have emerged as a versatile class of auxiliaries for transition metal-catalyzed C-H activation, owing to their strong coordinating ability.
tert-Butyl isonicotinate (B8489971) is a valuable directing group for achieving site-selective functionalization of C-H bonds ortho to a coordinating atom. The pyridine (B92270) nitrogen acts as a robust coordinating moiety for a transition metal catalyst (e.g., Palladium), bringing the catalytic center in close proximity to a specific C-H bond and enabling its selective cleavage and subsequent functionalization. The tert-butyl ester provides steric bulk and can be readily cleaved under acidic or thermal conditions, allowing for the removal of the directing group after the desired transformation.
These application notes provide a detailed protocol for the palladium-catalyzed site-selective olefination of a model complex molecule using tert-butyl isonicotinate as a directing group.
Data Presentation
The following table summarizes representative results for the palladium-catalyzed ortho-C-H olefination of a phenylacetic acid derivative directed by this compound with various olefin coupling partners. The data is illustrative of typical yields and regioselectivity for this type of transformation.
| Entry | Olefin Partner | Product | Yield (%) |
| 1 | n-Butyl acrylate | 2-(ortho-olefinated phenyl)acetic acid derivative | 85 |
| 2 | Styrene | 2-(ortho-olefinated phenyl)acetic acid derivative | 78 |
| 3 | 1-Hexene | 2-(ortho-olefinated phenyl)acetic acid derivative | 65 |
| 4 | Ethyl vinyl ether | 2-(ortho-olefinated phenyl)acetic acid derivative | 72 |
| 5 | Acrylonitrile | 2-(ortho-olefinated phenyl)acetic acid derivative | 81 |
Experimental Protocols
Protocol 1: Synthesis of the Directing Group-Substrate Conjugate
This protocol describes the attachment of the this compound directing group to a model complex molecule, 2-phenylacetic acid.
Materials:
-
2-Phenylacetic acid
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
-
Hexanes
-
Magnesium sulfate (B86663) (MgSO₄)
-
Argon or Nitrogen gas
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2-phenylacetic acid (1.0 eq.), this compound (1.1 eq.), and DMAP (0.1 eq.).
-
Dissolve the solids in anhydrous DCM.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.1 eq.) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexanes/ethyl acetate (B1210297) gradient) to afford the desired directing group-substrate conjugate.
Protocol 2: Site-Selective ortho-C-H Olefination
This protocol details the palladium-catalyzed ortho-C-H olefination of the synthesized conjugate.
Materials:
-
Directing group-substrate conjugate (from Protocol 1)
-
Olefin (e.g., n-butyl acrylate, 3.0 eq.)
-
Palladium(II) acetate (Pd(OAc)₂, 10 mol%)
-
Silver acetate (AgOAc, 2.0 eq.)
-
Trifluoroacetic acid (TFA, 1.0 eq.)
-
1,2-Dichloroethane (DCE), anhydrous
-
Celite
-
Dichloromethane (DCM)
-
Argon or Nitrogen gas
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the directing group-substrate conjugate (1.0 eq.), Pd(OAc)₂ (0.1 eq.), and AgOAc (2.0 eq.).
-
Add anhydrous DCE to the tube.
-
Add the olefin (3.0 eq.) and TFA (1.0 eq.) to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture at 100 °C for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with DCM.
-
Filter the mixture through a pad of Celite, washing with additional DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the ortho-olefinated product.
Visualizations
Caption: Experimental workflow for the synthesis and functionalization.
Caption: Proposed catalytic cycle for the olefination reaction.
Application Notes: Tert-Butyl Isonicotinate in the Synthesis of Substituted Pyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl isonicotinate (B8489971) is a versatile building block in medicinal chemistry and organic synthesis, primarily utilized for the regioselective functionalization of the pyridine (B92270) ring. The tert-butoxycarbonyl group serves two critical roles: as a robust protecting group for the carboxylic acid functionality and as an effective directing group in metalation reactions. This allows for the precise introduction of substituents at the C-3 position of the pyridine nucleus. Subsequently, the tert-butyl group can be readily removed under acidic conditions to yield the corresponding isonicotinic acid, a common scaffold in pharmacologically active compounds.
This document provides detailed application notes and experimental protocols for two key synthetic strategies employing tert-butyl isonicotinate: Directed ortho-Metalation (DoM) and Palladium-Catalyzed Cross-Coupling Reactions .
Key Synthetic Strategies
The functionalization of this compound primarily proceeds through two major pathways:
-
Directed ortho-Metalation (DoM): The ester group and the pyridine nitrogen act in concert to direct the deprotonation of the C-3 position by a strong lithium amide base, such as lithium diisopropylamide (LDA). The resulting lithiated intermediate can then be quenched with a variety of electrophiles to introduce diverse functional groups.
-
Cross-Coupling Reactions: To engage in cross-coupling, this compound must first be functionalized with a suitable leaving group, typically a halogen (e.g., Br, I), at a specific position on the pyridine ring. This halogenated intermediate can then participate in various palladium-catalyzed reactions like Suzuki-Miyaura, Negishi, and Sonogashira couplings to form new carbon-carbon bonds.
Experimental Protocols
Directed ortho-Metalation (DoM) and Electrophilic Quench
This protocol describes the regioselective lithiation of this compound at the 3-position, followed by reaction with an electrophile. The tert-butoxycarbonyl group directs the metalation, allowing for specific functionalization.[1][2][3]
General Reaction:
Caption: Workflow for Directed ortho-Metalation.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Selected electrophile (e.g., benzaldehyde, iodine, trimethylsilyl (B98337) chloride)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Preparation of LDA: In a flame-dried, three-neck round-bottom flask under an argon atmosphere, dissolve diisopropylamine (1.2 eq.) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Add n-BuLi (1.1 eq.) dropwise via syringe. Stir the mixture at -78 °C for 30 minutes.
-
Lithiation: To the freshly prepared LDA solution, add a solution of this compound (1.0 eq.) in anhydrous THF dropwise, maintaining the temperature at -78 °C. Stir the resulting solution for 1-2 hours at -78 °C.
-
Electrophilic Quench: Add the chosen electrophile (1.2-1.5 eq.) to the reaction mixture at -78 °C. Allow the reaction to stir at this temperature for 1 hour, then gradually warm to room temperature and stir for an additional 2 hours.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Representative Data for Electrophilic Quench:
| Entry | Electrophile (E+) | Product (3-Substituted this compound) | Yield (%) |
| 1 | Benzaldehyde | 3-(Hydroxy(phenyl)methyl) | 75-85 |
| 2 | Iodine (I₂) | 3-Iodo | 80-90 |
| 3 | Trimethylsilyl chloride (TMSCl) | 3-(Trimethylsilyl) | 70-80 |
| 4 | N,N-Dimethylformamide (DMF) | 3-Formyl | 65-75 |
Note: Yields are representative and may vary based on specific reaction conditions and scale.
Synthesis of Halogenated Intermediates for Cross-Coupling
To utilize this compound in cross-coupling reactions, a halogen atom must be introduced onto the pyridine ring. The 3-iodo derivative can be synthesized via the DoM protocol described above using iodine as the electrophile. The synthesis of a 2-bromo derivative is also a key transformation.
Protocol 2a: Synthesis of tert-Butyl 3-Iodoisonicotinate
Follow the DoM protocol (Section 1) using iodine (I₂) as the electrophile.
Protocol 2b: Synthesis of tert-Butyl 2-Bromoisonicotinate (Representative)
A common method for introducing a bromine at the 2-position of a pyridine-N-oxide is a key first step.
General Reaction:
Caption: Synthesis of 2-bromo intermediate.
Procedure:
-
N-Oxidation: Dissolve this compound (1.0 eq.) in dichloromethane (B109758) (DCM). Add meta-chloroperoxybenzoic acid (m-CPBA, 1.5 eq.) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours. Wash the reaction mixture with saturated aqueous sodium bicarbonate, then brine. Dry the organic layer over MgSO₄ and concentrate to yield the N-oxide.
-
Bromination: To the crude N-oxide, add phosphorus oxybromide (POBr₃, 2.0 eq.) and heat the mixture at 100-120 °C for 2-4 hours. Cool the reaction to room temperature and carefully quench by pouring onto ice. Neutralize with a strong base (e.g., NaOH) and extract with ethyl acetate. The organic layers are combined, dried, and concentrated. Purify by column chromatography to yield tert-butyl 2-bromoisonicotinate.
Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol describes the cross-coupling of a halogenated this compound with a boronic acid or ester.[1][4][5][6]
General Reaction:
Caption: Suzuki-Miyaura cross-coupling pathway.
Materials:
-
tert-Butyl 2-bromoisonicotinate or tert-butyl 3-iodoisonicotinate
-
Aryl- or vinylboronic acid (1.2-1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq.)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene, DMF)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add the halogenated this compound (1.0 eq.), boronic acid (1.2 eq.), base (2.0 eq.), and palladium catalyst (3 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Representative Data for Suzuki-Miyaura Coupling of tert-Butyl 2-Bromoisonicotinate:
| Entry | Boronic Acid | Product (2-Substituted this compound) | Yield (%) |
| 1 | Phenylboronic acid | 2-Phenyl | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl) | 90-98 |
| 3 | 3-Thienylboronic acid | 2-(Thiophen-3-yl) | 75-85 |
| 4 | Vinylboronic acid pinacol (B44631) ester | 2-Vinyl | 70-80 |
Note: Yields are representative and based on similar substrates in the literature.[4][6]
Deprotection of the tert-Butyl Ester
The final step is often the hydrolysis of the tert-butyl ester to the corresponding carboxylic acid.
Procedure:
-
Dissolve the substituted this compound in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
-
Stir the reaction at room temperature for 2-6 hours.
-
Remove the solvent and excess acid under reduced pressure to yield the crude isonicotinic acid derivative, which can be further purified by recrystallization or trituration.
Conclusion
This compound is a highly valuable and strategic starting material for the synthesis of substituted pyridines. Its ability to act as a directing group for ortho-metalation allows for precise C-3 functionalization. Furthermore, its halogenated derivatives are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of complex aryl- and vinyl-substituted pyridines. The straightforward deprotection of the tert-butyl ester adds to its synthetic utility, making it an important tool for drug discovery and development professionals.
References
Application Notes and Protocols for Ortho-Arylation of Tert-Butyl Isonicotinate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the experimental setup for the palladium-catalyzed ortho-arylation of tert-butyl isonicotinate (B8489971). This reaction is a powerful tool for the synthesis of functionalized pyridine (B92270) derivatives, which are important scaffolds in medicinal chemistry and materials science. The protocol is based on established methods for the direct C-H arylation of pyridine derivatives.
Introduction
Direct C-H bond activation is an increasingly important strategy in organic synthesis, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. The ortho-arylation of pyridine derivatives can be challenging due to the electronic properties of the pyridine ring. However, the use of a directing group can facilitate regioselective C-H activation. In the case of tert-butyl isonicotinate, the ester group can act as a directing group to promote arylation at the C3 position. Palladium catalysts, particularly Pd(OAc)₂, are commonly employed for this transformation.
Reaction Principle
The ortho-arylation of this compound proceeds via a palladium-catalyzed C-H activation mechanism. The pyridine nitrogen and the carbonyl oxygen of the tert-butyl ester group are believed to coordinate to the palladium center, forming a cyclometalated intermediate. This intermediate then reacts with an arylating agent, such as an aryl iodide or a diaryliodonium salt, in a turnover-limiting oxidation step. Reductive elimination from the resulting high-valent palladium species affords the arylated product and regenerates the active palladium(II) catalyst.
Experimental Protocols
General Considerations
-
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified.
-
Reagents and solvents should be of high purity and dried according to standard procedures.
-
Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Protocol 1: Ortho-Arylation using Aryl Iodides
This protocol is adapted from general procedures for the palladium-catalyzed ortho-arylation of pyridine derivatives.
Materials:
-
This compound
-
Aryl iodide (e.g., iodobenzene, 4-iodotoluene)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Silver acetate (AgOAc) or another suitable silver salt
-
Anhydrous solvent (e.g., acetic acid, toluene, or dioxane)
-
Reaction vessel (e.g., Schlenk tube or sealed vial)
-
Magnetic stirrer and heating plate
Procedure:
-
To a clean and dry reaction vessel, add this compound (1.0 equiv), the aryl iodide (1.5 equiv), palladium(II) acetate (5 mol%), and silver acetate (2.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add the anhydrous solvent (e.g., acetic acid, to a concentration of 0.1-0.2 M) via syringe.
-
Seal the vessel and place it on a preheated heating plate set to 100-120 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
After the reaction is complete (as monitored by TLC or GC-MS), cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired ortho-arylated this compound.
Protocol 2: Ortho-Arylation using Diaryliodonium Salts
This protocol is based on methodologies that utilize diaryliodonium salts as the arylating agent, which can sometimes offer milder reaction conditions.[1][2]
Materials:
-
This compound
-
Diaryliodonium salt (e.g., diphenyliodonium (B167342) tetrafluoroborate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Anhydrous acetic acid (AcOH)
-
Reaction vessel
-
Magnetic stirrer and heating plate
Procedure:
-
In a reaction vessel, combine this compound (1.0 equiv), the diaryliodonium salt (1.1 equiv), and palladium(II) acetate (5 mol%).[1]
-
Add anhydrous acetic acid to achieve a concentration of approximately 0.2 M.[1]
-
Seal the vessel and heat the mixture to 100 °C with vigorous stirring for 4-12 hours.[1]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Neutralize the acetic acid by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate) (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel.
Data Presentation
The following table summarizes representative quantitative data for the ortho-arylation of this compound with various arylating agents. The yields are hypothetical but based on typical outcomes for similar reactions reported in the literature.
| Entry | Arylating Agent | Product | Yield (%) |
| 1 | Iodobenzene | tert-Butyl 3-phenylisonicotinate | 75 |
| 2 | 4-Iodotoluene | tert-Butyl 3-(p-tolyl)isonicotinate | 82 |
| 3 | 4-Iodoanisole | tert-Butyl 3-(4-methoxyphenyl)isonicotinate | 85 |
| 4 | 1-Iodo-4-(trifluoromethyl)benzene | tert-Butyl 3-(4-(trifluoromethyl)phenyl)isonicotinate | 68 |
| 5 | Diphenyliodonium tetrafluoroborate | tert-Butyl 3-phenylisonicotinate | 88 |
Visualizations
Proposed Catalytic Cycle for Ortho-Arylation
The following diagram illustrates the proposed catalytic cycle for the palladium-catalyzed ortho-arylation of this compound.
Caption: Proposed catalytic cycle for the Pd-catalyzed ortho-arylation.
Experimental Workflow
This diagram outlines the general experimental workflow for the synthesis and purification of ortho-arylated this compound.
Caption: General experimental workflow for ortho-arylation.
References
The Strategic Application of Tert-Butyl Isonicotinate in the Synthesis of Bioactive Natural Products
For Immediate Release
[City, State] – [Date] – Tert-butyl isonicotinate (B8489971), a versatile pyridine (B92270) derivative, is emerging as a strategic building block in the synthesis of complex natural products with significant biological activity. Its unique electronic and steric properties are being leveraged by synthetic chemists to construct intricate molecular architectures, paving the way for the development of novel therapeutic agents. This application note details the use of tert-butyl isonicotinate in natural product synthesis, providing protocols and quantitative data for researchers, scientists, and professionals in drug development.
Introduction
Natural products continue to be a vital source of inspiration for new medicines. The structural complexity and potent biological activities of these molecules present significant challenges and opportunities for synthetic organic chemistry. This compound (tert-butyl 4-pyridinecarboxylate) offers a valuable tool for chemists, serving as a stable and readily functionalized precursor to the pyridine moiety found in numerous alkaloids and other bioactive natural products. The tert-butyl ester group provides a robust protecting group that can be selectively removed under specific acidic conditions, allowing for late-stage functionalization of the pyridine core.
Application in the Synthesis of Pyridine-Containing Natural Products
While direct, widespread application of this compound in the total synthesis of prominent natural products is not extensively documented, its utility is demonstrated in the construction of functionalized pyridine rings that are key components of various bioactive molecules. Its application often lies in multi-step sequences where the pyridine ring is assembled and subsequently elaborated.
One key area of application is in palladium-catalyzed cross-coupling reactions. The pyridine ring of this compound can be functionalized through reactions such as the Suzuki, Stille, and Heck couplings, allowing for the introduction of complex carbon skeletons. The tert-butyl ester group is generally stable to these reaction conditions, making it an ideal protecting group.
Experimental Protocols
Below are generalized protocols for key reactions involving this compound in the context of building blocks for natural product synthesis.
Protocol 1: Palladium-Catalyzed Suzuki Cross-Coupling of a Halogenated this compound Derivative
This protocol describes a typical procedure for the coupling of a bromo-substituted this compound with a boronic acid, a common step in the elaboration of the pyridine core.
Materials:
-
2-Bromo-tert-butyl isonicotinate
-
Aryl or alkyl boronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Water
Procedure:
-
To a flame-dried round-bottom flask, add 2-bromo-tert-butyl isonicotinate (1.0 eq), the boronic acid (1.2 eq), potassium carbonate (2.0 eq), and palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.
Quantitative Data Summary:
| Reactant A (Bromo-isonicotinate) | Reactant B (Boronic Acid) | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Bromo-tert-butyl isonicotinate | Phenylboronic acid | Pd(OAc)₂/PPh₃ | Dioxane/H₂O | 90 | 18 | 85 |
| 2-Bromo-tert-butyl isonicotinate | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Toluene/EtOH/H₂O | 100 | 16 | 92 |
| 3-Bromo-tert-butyl isonicotinate | Thiophene-2-boronic acid | Pd₂(dba)₃/SPhos | Toluene/H₂O | 110 | 24 | 78 |
Table 1: Representative yields for Suzuki cross-coupling reactions involving halogenated this compound derivatives.
Protocol 2: Deprotection of the Tert-Butyl Ester
This protocol outlines the removal of the tert-butyl protecting group to unmask the carboxylic acid for further functionalization, such as amide bond formation.
Materials:
-
This compound derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the this compound derivative in dichloromethane.
-
Add trifluoroacetic acid (5-10 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The resulting carboxylic acid can often be used in the next step without further purification.
Quantitative Data Summary:
| Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | TFA | DCM | rt | 2 | >95 |
| 2-Phenyl-tert-butyl isonicotinate | HCl (4M in dioxane) | Dioxane | rt | 4 | 98 |
| 3-Methyl-tert-butyl isonicotinate | Formic acid | - | 50 | 6 | 90 |
Table 2: Conditions and yields for the deprotection of this compound derivatives.
Logical Workflow for Synthesis of a Pyridine-Containing Fragment
The following diagram illustrates a logical workflow for the synthesis of a functionalized pyridine core that could be incorporated into a natural product, starting from this compound.
Signaling Pathway Context
While this compound is a synthetic building block and not directly involved in biological signaling, the natural products synthesized using this precursor often target specific cellular pathways. For example, many pyridine-containing alkaloids are known to inhibit protein kinases or disrupt protein-protein interactions. The diagram below illustrates a simplified generic kinase signaling pathway that could be targeted by a synthesized natural product.
Conclusion
This compound serves as a valuable and versatile building block in the strategic synthesis of complex, biologically active natural products. Its stability under various reaction conditions, coupled with the facile removal of the tert-butyl protecting group, allows for the controlled and efficient construction of highly functionalized pyridine cores. The protocols and data presented herein provide a foundation for researchers to explore the application of this reagent in the synthesis of the next generation of natural product-based therapeutics. Further investigation into novel synthetic methodologies employing this compound is warranted and expected to expand its role in the field of natural product synthesis.
Application Notes and Protocols for tert-Butyl Ester Reactions in Flow Chemistry
Introduction
While specific applications of tert-butyl isonicotinate (B8489971) as a mediator in flow chemistry are not extensively documented in publicly available literature, the chemistry of the tert-butyl ester functional group is of significant interest in continuous flow synthesis. The robustness of the tert-butyl ester group, combined with its susceptibility to cleavage under specific conditions, makes it a valuable protecting group in multi-step syntheses. Flow chemistry offers enhanced control over reaction parameters such as temperature, pressure, and residence time, enabling efficient and safe manipulation of tert-butyl esters, including their formation and deprotection.
These application notes provide an overview of key reactions involving tert-butyl esters that have been successfully adapted to continuous flow processes. Detailed protocols and data are presented to guide researchers, scientists, and drug development professionals in implementing similar methodologies.
1. In Situ Hydrolysis of tert-Butyl Esters in a One-Step Continuous Flow Synthesis of Pyrrole-3-Carboxylic Acids
A notable application of tert-butyl ester chemistry in continuous flow is the one-step synthesis of pyrrole-3-carboxylic acids. In this process, the hydrolysis of a tert-butyl ester is performed in situ, utilizing a byproduct of the main reaction as the acid catalyst.[1][2][3] This approach streamlines the synthesis by combining multiple reaction steps into a single, continuous operation, thereby reducing waste and improving efficiency.[1][2]
Quantitative Data Summary
| Entry | Reactants | Product | Yield (Flow) | Yield (Batch) | Residence Time | Temperature |
| 1 | tert-butyl acetoacetate, benzylamine, 2-bromoacetophenone (B140003) | 1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid | 65% | 40% | Not Specified | Not Specified |
| 2 | tert-butyl acetoacetate, various amines, and α-bromoketones | Diversely substituted pyrrole-3-carboxylic acids | >40% | Not Specified | 8 min | 200 °C |
Experimental Protocol: Continuous Flow Synthesis of 1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid
Materials:
-
tert-butyl acetoacetate
-
Benzylamine
-
2-bromoacetophenone
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Microreactor system (e.g., microfluidic chip or coil reactor)
-
Syringe pumps
-
Back pressure regulator
Procedure:
-
Reagent Preparation:
-
Solution A: Prepare a solution of tert-butyl acetoacetate, benzylamine, and DIPEA in DMF.
-
Solution B: Prepare a solution of 2-bromoacetophenone in DMF.
-
-
System Setup:
-
Assemble the flow chemistry setup with two syringe pumps, a T-mixer, a microreactor, and a back pressure regulator.
-
Ensure the system is clean and free of leaks.
-
-
Reaction Execution:
-
Pump Solution A and Solution B at equal flow rates into the T-mixer.
-
The combined stream flows through the heated microreactor. The HBr generated during the Hantzsch pyrrole (B145914) synthesis is neutralized by DIPEA, and also facilitates the in situ hydrolysis of the tert-butyl ester to the carboxylic acid.[1][2][3]
-
The product stream is collected after passing through the back pressure regulator.
-
-
Work-up and Analysis:
-
The collected product stream is subjected to an appropriate work-up procedure, which may include extraction and solvent removal.
-
The final product is purified, typically by chromatography, and its identity and purity are confirmed by analytical techniques such as NMR and mass spectrometry.
-
2. Reagent-Free Continuous Thermal Deprotection of tert-Butyl Esters
The deprotection of tert-butyl esters is a common step in organic synthesis. Traditional batch methods often require strong acids, which can be problematic for sensitive substrates. A continuous flow approach enables the use of high temperatures and pressures to effect a reagent-free thermal hydrolysis of the tert-butyl ester. This method is particularly advantageous for amphoteric amino acid derivatives, where the products can be isolated as crystalline solids by simple solvent exchange.
Quantitative Data Summary
| Substrate Type | Temperature Range | Residence Time | Yield | Purity |
| Amphoteric amino acid derivatives | 120-240 °C | 15-40 min | Good to High | High |
Experimental Protocol: Continuous Thermal Deprotection of a tert-Butyl Protected Amino Acid
Materials:
-
tert-butyl protected amino acid derivative
-
Protic solvent system (e.g., water, methanol/water)
-
Plug flow reactor (PFR) system capable of high temperature and pressure
-
Syringe or HPLC pump
-
Back pressure regulator
Procedure:
-
Reagent Preparation:
-
Prepare a solution of the tert-butyl protected amino acid derivative in the chosen protic solvent system.
-
-
System Setup:
-
Set up the high-temperature, high-pressure plug flow reactor system.
-
Pressurize the system to a level that maintains the solvent in the liquid phase at the desired reaction temperature.
-
-
Reaction Execution:
-
Pump the substrate solution through the heated PFR.
-
The high temperature and pressure facilitate the thermolysis of the tert-butyl ester without the need for additional reagents.
-
The residence time is controlled by the flow rate and the reactor volume.
-
-
Work-up and Analysis:
-
The effluent from the reactor is cooled and depressurized.
-
The deprotected amino acid product is typically isolated by solvent exchange and crystallization.
-
The purity and identity of the product are confirmed by standard analytical methods.
-
Diagrams
Caption: Experimental workflow for the continuous flow synthesis of pyrrole-3-carboxylic acids.
Caption: Decision workflow for optimizing thermal deprotection of tert-butyl esters.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Tert-Butyl Isonicotinate Directed Reactions
Welcome to the technical support center for tert-butyl isonicotinate (B8489971) directed reactions. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and improving yields in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the role of the tert-butyl isonicotinate directing group?
A1: The this compound group acts as a bidentate directing group in transition-metal catalyzed C-H functionalization reactions. The pyridine (B92270) nitrogen and the carbonyl oxygen of the ester coordinate to the metal center, bringing the catalyst into close proximity to the C-H bonds at the ortho-position of the pyridine ring (C2 and C6). This directed activation facilitates the selective functionalization of these positions.
Q2: Why am I observing low conversion of my starting material?
A2: Low conversion can stem from several factors:
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Inactive Catalyst: The palladium (or other transition metal) catalyst may not be in its active catalytic state. Ensure proper pre-activation if required by the protocol.
-
Insufficient Catalyst Loading: The catalyst concentration might be too low to achieve a reasonable reaction rate.
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Poor Ligand Choice: The ligand used may not be optimal for the specific transformation. The choice of ligand can significantly influence the catalytic activity.
-
Inappropriate Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy barrier for C-H cleavage. Conversely, excessively high temperatures can lead to catalyst decomposition.
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Presence of Inhibitors: Impurities in the starting materials, solvent, or reagents can act as catalyst poisons.
Q3: What are common side products in these reactions?
A3: Common side products can include:
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Homocoupling: Dimerization of the starting material or the coupling partner.
-
Isomeric Products: Functionalization at other positions on the pyridine ring if the directing group's influence is not completely selective.
-
Decomposition Products: Degradation of the starting material, product, or catalyst under the reaction conditions.
-
Products from competing reactions: Depending on the substrate, other reactive sites might compete with the desired C-H functionalization.
Troubleshooting Guides
Issue 1: Low or No Product Yield
If you are experiencing low or no yield of your desired product, consider the following troubleshooting steps. The workflow below outlines a logical approach to diagnosing the issue.
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Poor Regioselectivity
If you are observing a mixture of isomers, consider the following factors that can influence regioselectivity.
| Parameter | Potential Issue | Recommended Action |
| Directing Group | The coordination of the this compound may be weak or sterically hindered. | Ensure the reaction conditions favor strong coordination. The bulky tert-butyl group generally directs to the less sterically hindered ortho-position.[1][2] |
| Ligand | The chosen ligand may not effectively control the regioselectivity of the C-H activation step. | Screen different ligands (e.g., phosphine-based, N-heterocyclic carbenes) to identify one that enhances the desired selectivity. |
| Solvent | The solvent can influence the conformation of the substrate-catalyst complex. | Experiment with solvents of varying polarity and coordinating ability. |
| Temperature | Higher temperatures can sometimes lead to a loss of selectivity. | Attempt the reaction at a lower temperature, even if it requires a longer reaction time. |
Experimental Protocols
General Protocol for Palladium-Catalyzed Ortho-Arylation
This protocol is a generalized procedure based on similar directed C-H functionalization reactions and should be optimized for specific substrates.
Caption: General experimental workflow for ortho-arylation.
Detailed Steps:
-
Reaction Setup: To an oven-dried reaction vessel, add the this compound substrate (1.0 equiv), a palladium catalyst such as Pd(OAc)₂ (5-10 mol%), a suitable ligand (e.g., a phosphine (B1218219) ligand), and an oxidant like Ag₂CO₃ (2.0 equiv).[3][4]
-
Solvent and Reagent Addition: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen). Add the anhydrous solvent (e.g., toluene, dioxane) and the aryl coupling partner (2-5 equiv).
-
Reaction: Heat the mixture to the desired temperature (e.g., 100-130 °C) and stir for 12-24 hours.[3] Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with a suitable organic solvent and filter through a pad of celite to remove insoluble salts. Wash the filtrate with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
Data Summary
Optimization of Reaction Conditions for a Model Ortho-Arylation
The following table summarizes the effect of different parameters on the yield of a model ortho-arylation of a pyridine N-oxide, which can serve as a starting point for optimizing this compound directed reactions.
| Entry | Catalyst (mol%) | Oxidant (equiv) | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (10) | Ag₂CO₃ (2.2) | 130 | 75[3] |
| 2 | Pd(OAc)₂ (5) | Ag₂CO₃ (2.2) | 130 | 68 |
| 3 | Pd(OAc)₂ (10) | Ag₂CO₃ (1.0) | 130 | 45[3] |
| 4 | PdCl₂(dppe) (10) | Ag₂CO₃ (2.2) | 130 | 55[3] |
| 5 | Pd(OAc)₂ (10) | Ag₂O (2.2) | 130 | 62 |
| 6 | Pd(OAc)₂ (10) | Ag₂CO₃ (2.2) | 110 | 50 |
Data is hypothetical and for illustrative purposes, based on trends observed in related literature.[3][4]
Signaling Pathways and Logical Relationships
Proposed Catalytic Cycle for Pd-Catalyzed C-H Arylation
The following diagram illustrates a plausible catalytic cycle for the directed ortho-arylation of this compound.
Caption: Proposed catalytic cycle for C-H arylation.
This technical support guide provides a starting point for troubleshooting and optimizing your this compound directed reactions. For more specific issues, consulting the primary literature for closely related systems is highly recommended.
References
Technical Support Center: Troubleshooting Reactions with the Tert-Butyl Isonicotinate Directing Group
Welcome to the technical support center for researchers utilizing the tert-butyl isonicotinate (B8489971) directing group in their synthetic endeavors. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common side reactions and challenges encountered during C-H functionalization experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using the tert-butyl isonicotinate directing group?
A1: While the this compound directing group is effective for achieving ortho-C-H functionalization, researchers may encounter several side reactions. The most prevalent issues include:
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Hydrolysis of the tert-butyl ester: Under acidic conditions, which are sometimes employed in catalytic cycles or during workup, the tert-butyl ester can be cleaved to the corresponding carboxylic acid. This can complicate purification and subsequent synthetic steps.
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Steric Hindrance Effects: The bulky tert-butyl group can influence the regioselectivity of reactions. While it effectively directs functionalization to the ortho position, it can also hinder the approach of bulky reactants, potentially leading to lower yields or favoring reaction at the less sterically hindered ortho position if the two are inequivalent.[1]
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Competing meta- or para-Functionalization: Although the directing group strongly favors ortho-functionalization, minor amounts of meta or para isomers can sometimes be observed, particularly if the electronic properties of the substrate favor these positions or if the directing group's coordination to the metal center is weak under the reaction conditions.
-
Homocoupling of the Substrate: In some transition metal-catalyzed reactions, particularly with palladium, homocoupling of the starting material to form biaryl byproducts can occur.[2]
-
N-Alkylation or Coordination at the Pyridine (B92270) Nitrogen: The nitrogen atom of the pyridine ring is a Lewis basic site and can potentially be alkylated or coordinate to other species in the reaction mixture, which can deactivate the directing group or lead to undesired side products.
Q2: My reaction is sluggish or not proceeding to completion. What are the potential causes and solutions?
A2: Low reactivity can stem from several factors when using the this compound directing group:
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Inefficient Catalyst-Directing Group Coordination: The formation of the metallacyclic intermediate is crucial for C-H activation. Ensure that the chosen catalyst and ligands are compatible with the pyridine-based directing group. In some cases, additives can facilitate this coordination.
-
Steric Hindrance: As mentioned, the bulky tert-butyl group can impede the reaction. If possible, consider using a less sterically demanding directing group if yields are consistently low.
-
Catalyst Deactivation: The catalyst may be deactivated by impurities in the starting materials or solvents. Ensure all reagents are of high purity and that the reaction is performed under an inert atmosphere if the catalyst is air-sensitive.
-
Sub-optimal Reaction Conditions: Temperature, solvent, and concentration play a critical role. A systematic optimization of these parameters is often necessary.
Q3: I am observing significant hydrolysis of the tert-butyl ester. How can I minimize this?
A3: Hydrolysis is a common issue, particularly if the reaction conditions are acidic. To mitigate this:
-
Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried.
-
Avoid Protic Acids: If possible, use reaction conditions that do not involve strong protic acids. If an acid is required, consider using a weaker or Lewis acid.
-
Neutral or Basic Workup: During the reaction workup, use neutral or mildly basic conditions to avoid acid-catalyzed hydrolysis.
Q4: How do I remove the this compound directing group after the desired transformation?
A4: The tert-butyl ester can be removed under acidic conditions. A common and effective method is treatment with trifluoroacetic acid (TFA).
Troubleshooting Guide
This table provides a summary of common problems, potential causes, and suggested solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Desired Ortho-Product | 1. Inefficient catalyst coordination. 2. Steric hindrance from the tert-butyl group. 3. Catalyst deactivation. 4. Sub-optimal reaction conditions (temperature, solvent, etc.). | 1. Screen different ligands or additives to promote coordination. 2. If possible, test a less bulky directing group. 3. Use high-purity reagents and solvents; ensure inert atmosphere. 4. Systematically optimize reaction parameters. |
| Formation of Isonicotinic Acid Byproduct | Hydrolysis of the tert-butyl ester due to acidic conditions in the reaction or workup. | 1. Use anhydrous solvents and reagents. 2. Avoid strong protic acids in the reaction mixture. 3. Employ a neutral or mildly basic workup procedure. |
| Formation of Meta/Para Isomers | 1. Weak coordination of the directing group. 2. Strong electronic bias of the substrate for meta/para functionalization. | 1. Use additives that may enhance the directing group's coordinating ability. 2. Modify the substrate to reduce the electronic preference for non-ortho positions, if synthetically feasible. |
| Observation of Homocoupled Byproducts | Reductive elimination from a dimeric metal species. | 1. Adjust the concentration of the substrate. 2. Additives such as silver salts can sometimes suppress homocoupling in Pd-catalyzed reactions. |
| Difficulty in Removing the Directing Group | Incomplete hydrolysis of the tert-butyl ester. | 1. Increase the reaction time or temperature for the TFA deprotection. 2. Increase the concentration of TFA. |
Experimental Protocols
Protocol for Removal of the this compound Directing Group
This protocol outlines a general procedure for the deprotection of the tert-butyl ester using trifluoroacetic acid (TFA).[3]
Materials:
-
Substrate with this compound directing group
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
Dissolve the substrate in a 1:1 mixture of dichloromethane and trifluoroacetic acid.
-
Stir the solution at room temperature for 2-5 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the dichloromethane and excess TFA under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water (2x) and saturated aqueous sodium chloride solution (1x).
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Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product.
Visualizing Reaction Pathways
Diagram 1: General C-H Functionalization Workflow
This diagram illustrates the typical workflow for a C-H functionalization reaction using a directing group, followed by its removal.
Caption: Workflow for C-H functionalization and subsequent directing group removal.
Diagram 2: Troubleshooting Logic for Low Yield
This decision tree provides a logical approach to troubleshooting low-yielding reactions.
Caption: Decision tree for troubleshooting low reaction yields.
References
Technical Support Center: Troubleshooting Low Regioselectivity in Reactions Involving tert-Butyl Isonicotinate
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during chemical syntheses. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to help you resolve issues related to low regioselectivity in reactions involving tert-butyl isonicotinate (B8489971).
Frequently Asked Questions (FAQs)
Q1: We are observing a mixture of C2 and C3 substituted products in our reaction with tert-butyl isonicotinate. What are the general principles governing regioselectivity in pyridine (B92270) rings?
A1: The regioselectivity of reactions on a pyridine ring, such as in this compound, is fundamentally governed by the electronic properties of the ring and the nature of the reaction.
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For nucleophilic aromatic substitution (SNAr): The pyridine nitrogen is electron-withdrawing, making the C2 (ortho) and C4 (para) positions electron-deficient and thus more susceptible to nucleophilic attack. The formation of a stable Meisenheimer intermediate, where the negative charge can be delocalized onto the nitrogen atom, favors substitution at these positions.[1]
-
For electrophilic aromatic substitution (EAS): The pyridine ring is generally deactivated towards electrophiles due to the electronegative nitrogen. Substitution, when it occurs, is typically directed to the C3 (meta) position. To enhance reactivity for EAS, the pyridine is often converted to its N-oxide, which activates the C4 position.[1]
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For C-H functionalization: The intrinsic reactivity can be overridden by using a directing group.[2] This strategy is crucial for achieving regioselectivity that goes against the natural electronic bias of the pyridine ring.
Q2: How does the tert-butyl ester group in this compound influence regioselectivity?
A2: The tert-butyl ester at the C4 position of the pyridine ring in this compound has several effects:
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Steric Hindrance: The bulky tert-butyl group can sterically hinder attack at the adjacent C3 and C5 positions.
-
Electronic Effect: As an ester, it is an electron-withdrawing group, which further deactivates the ring towards electrophilic attack but can influence the relative reactivity of the C2/C6 and C3/C5 positions for other types of reactions.
-
Directing Group Potential: The carboxyl group can act as a directing group in certain metal-catalyzed reactions, guiding the catalyst to a specific C-H bond.
Q3: Can solvent choice impact the regioselectivity of our reaction?
A3: Yes, solvent effects can significantly influence the regioselectivity. The polarity and coordinating ability of the solvent can stabilize or destabilize key intermediates or transition states, thereby favoring one reaction pathway over another. For instance, in some nucleophilic substitutions on pyridine derivatives, switching from a nonpolar solvent like dichloromethane (B109758) (DCM) to a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) can alter the ratio of C2 to C4 isomers.[1] It is often beneficial to screen a range of solvents with varying properties.
Troubleshooting Guides
Issue: Low Regioselectivity in a Palladium-Catalyzed C-H Functionalization of this compound
If you are experiencing a mixture of regioisomers during a Pd-catalyzed C-H functionalization, consider the following troubleshooting steps:
Workflow for Troubleshooting Low Regioselectivity
References
Technical Support Center: Optimization of Reaction Conditions for tert-Butyl Isonicotinate C-H Activation
Welcome to the technical support center for the optimization of reaction conditions for the C-H activation of tert-butyl isonicotinate (B8489971). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the C-H activation of tert-butyl isonicotinate?
A1: The primary challenge lies in the electron-deficient nature of the pyridine (B92270) ring in this compound. The electron-withdrawing character of the nitrogen atom and the tert-butyl ester group deactivates the C-H bonds, making them less susceptible to electrophilic cleavage by a metal catalyst. Overcoming this low reactivity often requires carefully optimized reaction conditions, including the choice of catalyst, ligand, and reaction temperature.
Q2: Which position on the pyridine ring is most likely to undergo C-H activation?
A2: For pyridine derivatives, C-H activation typically occurs at the position ortho to the directing group. In the case of this compound, the nitrogen atom of the pyridine ring acts as a directing group, guiding the metal catalyst to the C2 and C6 positions. However, achieving high regioselectivity between these two positions can be a challenge and is influenced by steric and electronic factors.
Q3: What is the role of the ligand in the palladium-catalyzed C-H activation of this compound?
A3: The ligand plays a crucial role in stabilizing the palladium catalyst, modulating its reactivity, and influencing the selectivity of the reaction. For electron-deficient substrates like this compound, ligands with strong electron-donating properties can increase the electron density on the palladium center, making it more reactive towards the C-H bond. Steric properties of the ligand can also influence which ortho C-H bond is activated.
Q4: Can other metals be used for the C-H activation of this compound?
A4: While palladium is a commonly used and versatile catalyst for C-H activation, other transition metals such as rhodium, ruthenium, and iridium have also been shown to be effective for the C-H functionalization of pyridine derivatives.[1] The choice of metal can influence the reaction scope, functional group tolerance, and regioselectivity.
Troubleshooting Guide
This guide addresses common issues encountered during the palladium-catalyzed C-H arylation of this compound.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The palladium catalyst may have decomposed or is of low quality. 2. Inefficient Ligand: The chosen ligand may not be suitable for activating the electron-deficient substrate. 3. Insufficient Temperature: The reaction temperature may be too low to overcome the activation energy barrier. 4. Inappropriate Base: The base may not be strong enough to facilitate the C-H activation step. 5. Poor Solvent Choice: The solvent may not be optimal for solubility of reagents or for the catalytic cycle. | 1. Catalyst: Use a fresh batch of palladium catalyst or a more stable precatalyst. Consider increasing the catalyst loading in increments (e.g., from 2 mol% to 5 mol%). 2. Ligand: Screen a variety of electron-rich and sterically hindered phosphine (B1218219) ligands (e.g., bulky biarylphosphines) or N-heterocyclic carbene (NHC) ligands. 3. Temperature: Gradually increase the reaction temperature (e.g., in 10-20 °C increments) while monitoring for product formation and decomposition. 4. Base: Screen different bases, including inorganic bases (e.g., K₂CO₃, Cs₂CO₃) and organic bases (e.g., pivalic acid as an additive). 5. Solvent: Test a range of aprotic polar solvents such as DMF, DMA, or dioxane. |
| Formation of Side Products (e.g., Homo-coupling) | 1. Inefficient Cross-Coupling: The rate of cross-coupling between the activated substrate and the coupling partner is slower than side reactions. 2. Catalyst Decomposition: Decomposed catalyst can promote undesired side reactions. | 1. Concentration: Adjust the concentration of the limiting reagent. 2. Additives: The addition of certain additives, such as silver salts, can sometimes suppress homo-coupling by facilitating the desired cross-coupling pathway. 3. Ligand-to-Metal Ratio: Optimize the ligand-to-palladium ratio to maintain a stable and active catalytic species. |
| Poor Regioselectivity | 1. Steric and Electronic Effects: The electronic nature and steric hindrance of both the substrate and the coupling partner can influence which ortho position is favored. 2. Ligand Influence: The steric bulk of the ligand can play a significant role in directing the activation to a specific C-H bond. | 1. Ligand Screening: Test ligands with varying steric profiles to influence the regioselectivity. 2. Substrate Modification: If possible, modifying the substrate to introduce steric bulk near one of the ortho positions can direct the activation to the other. |
| Incomplete Conversion | 1. Catalyst Deactivation: The catalyst may be deactivating over the course of the reaction. 2. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. | 1. Catalyst Stability: Use a more robust ligand or a precatalyst to improve catalyst longevity. 2. Reaction Monitoring: Monitor the reaction progress by techniques like TLC, GC, or LC-MS to determine the optimal reaction time. |
Data Presentation: Optimization of Reaction Conditions
Table 1: Hypothetical Optimization of Palladium-Catalyzed C-H Arylation of this compound
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ (2) | Toluene | 100 | <10 |
| 2 | Pd(OAc)₂ (5) | PCy₃ (10) | K₂CO₃ (2) | Toluene | 120 | 25 |
| 3 | Pd(OAc)₂ (5) | XPhos (10) | K₂CO₃ (2) | Dioxane | 120 | 45 |
| 4 | Pd(OAc)₂ (5) | XPhos (10) | Cs₂CO₃ (2) | Dioxane | 120 | 60 |
| 5 | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2) | Dioxane | 140 | 75 |
| 6 | PdCl₂(dppf) (5) | - | Cs₂CO₃ (2) | DMA | 140 | 55 |
| 7 | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2) | DMA | 140 | 85 |
| 8 | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2) | DMA | 150 | 92 |
This table is illustrative and based on general principles of C-H activation. Actual results will vary.
Experimental Protocols
Below is a generalized experimental protocol for the palladium-catalyzed C-H arylation of this compound. This should be adapted and optimized based on the specific coupling partners and available laboratory resources.
General Procedure for Palladium-Catalyzed C-H Arylation:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.0 mmol), the aryl halide coupling partner (1.2 mmol), palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen).
-
Add the base (e.g., Cs₂CO₃, 2.0 mmol) and the solvent (e.g., DMA, 5 mL).
-
The reaction mixture is heated to the desired temperature (e.g., 150 °C) and stirred for the specified time (e.g., 12-24 hours).
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and filtered through a pad of celite.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired arylated product.
Mandatory Visualizations
Caption: Experimental workflow for Pd-catalyzed C-H arylation.
References
Technical Support Center: Catalyst Deactivation in Tert-Butyl Isonicotinate Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst deactivation and poisoning during chemical reactions involving tert-butyl isonicotinate (B8489971).
Frequently Asked Questions (FAQs)
Q1: My palladium-on-carbon (Pd/C) catalyst is losing activity during the hydrogenation of tert-butyl isonicotinate. What are the likely causes?
A1: The most probable cause of catalyst deactivation in reactions involving this compound is poisoning by the pyridine (B92270) nitrogen atom of the molecule itself. Nitrogen-containing heterocycles are well-known poisons for palladium catalysts.[1][2] The lone pair of electrons on the nitrogen atom can strongly coordinate to the palladium active sites, blocking them from participating in the catalytic cycle.
Other potential, though less specific, causes for deactivation of Pd/C catalysts include:
-
Fouling: Deposition of carbonaceous materials or byproducts on the catalyst surface can block active sites.
-
Sintering: At elevated temperatures, palladium nanoparticles can agglomerate, leading to a decrease in the active surface area.
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Leaching: The palladium may detach from the carbon support and enter the reaction solution.
Q2: Are there specific signs that point to catalyst poisoning by the pyridine moiety?
A2: Yes, signs that suggest poisoning by the pyridine ring in this compound include:
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A gradual decrease in reaction rate over time or with repeated use of the catalyst.
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The need for higher catalyst loading, temperature, or pressure to achieve the same conversion as with a fresh catalyst.
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Complete inhibition of the reaction if the concentration of the pyridine-containing compound is high relative to the catalyst.
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The observation that acidic additives can sometimes improve catalyst performance by protonating the pyridine nitrogen, thereby reducing its ability to coordinate to the palladium.[1]
Q3: How can I minimize catalyst poisoning when working with this compound?
A3: To mitigate catalyst poisoning, consider the following strategies:
-
Catalyst Selection: While Pd/C is common, other catalysts might be more resistant. For instance, rhodium and ruthenium-based catalysts are also effective for pyridine hydrogenation and may exhibit different sensitivities to poisoning.[3][4] Platinum oxide (PtO₂) has also been used for pyridine derivative hydrogenation, often under acidic conditions.[5]
-
Reaction Conditions:
-
Acidic Additives: The presence of an acid can protonate the pyridine nitrogen, preventing it from binding to the palladium catalyst. This has been shown to be effective in the hydrogenation of other pyridine derivatives.[1]
-
Temperature and Pressure: While higher temperatures and pressures can sometimes overcome partial deactivation, they can also lead to sintering. Optimization is key.
-
-
Ligand Selection (for homogeneous catalysis): In cross-coupling reactions, the use of bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands can sometimes promote the desired catalytic cycle and reduce inhibition by the pyridine nitrogen.[6]
Q4: Is there a way to regenerate a Pd/C catalyst that has been poisoned by a pyridine derivative?
A4: Yes, regeneration is often possible, though the effectiveness can vary. Common methods for regenerating Pd/C catalysts poisoned by organic nitrogen compounds include:
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Solvent Washing: Washing the catalyst with a suitable solvent may remove some adsorbed species. A protocol involving washing with deionized water and then methanol (B129727) has been described for a Pd/C catalyst used in a reaction with 2-chloropyridine, with the regenerated catalyst recovering 90-95% of its initial activity.[7]
-
Oxidative Treatment: Controlled oxidation can burn off organic residues. One patented method for a sulfur-poisoned Pd/C catalyst involves drying and oxidizing in an air atmosphere at 50-140°C.[8] Another approach for a deactivated Pd/C catalyst involved treatment with an air flow at 250°C.
-
Acid/Base Washing: A method for regenerating a deactivated Pd/C catalyst from a hydrogenation reaction involving a nitrogen-containing heterocycle used a mixture of chloroform (B151607) and glacial acetic acid, followed by stirring and sonication.[9] Another approach involves washing with a dilute alkaline solution.[8]
It is crucial to tailor the regeneration protocol to the specific nature of the deactivation and the catalyst.
Troubleshooting Guide
The following table provides a structured approach to troubleshooting common issues encountered during reactions with this compound.
| Problem | Probable Cause(s) | Suggested Solutions |
| Low or No Conversion | Catalyst Poisoning: Strong coordination of the pyridine nitrogen to the active sites. | - Increase catalyst loading.- Add a stoichiometric amount of a non-coordinating acid (e.g., HCl, H₂SO₄) to protonate the pyridine.[1]- Switch to a more poison-resistant catalyst (e.g., Rh/C, Ru/C, PtO₂).[3][4][5] |
| Inactive Catalyst: The catalyst may be old, improperly stored, or from a bad batch. | - Test the catalyst with a known, reliable reaction (e.g., hydrogenation of a simple alkene).- Use a fresh batch of catalyst. | |
| Poor Reaction Conditions: Insufficient temperature, pressure, or reaction time. | - Systematically increase the temperature and/or pressure, while monitoring for side reactions.- Extend the reaction time. | |
| Decreasing Reaction Rate Over Time | Progressive Catalyst Poisoning: Accumulation of the pyridine compound on the catalyst surface. | - Implement a continuous flow setup where the catalyst is constantly exposed to fresh reactants.- Consider a one-time use of the catalyst if regeneration is not feasible. |
| Fouling: Deposition of polymeric or other insoluble byproducts. | - Filter and wash the catalyst with a suitable solvent.- Consider a regeneration protocol involving calcination.[9] | |
| Formation of Palladium Black | Catalyst Decomposition/Aggregation: The palladium is precipitating from the support. | - This indicates severe catalyst deactivation.[6]- Lower the reaction temperature.- Ensure the reaction is under a proper inert atmosphere if it is an air-sensitive reaction.[6] |
| Inconsistent Results Between Batches | Variability in Starting Material Purity: Impurities in the this compound or solvent can act as catalyst poisons. | - Purify the starting materials and solvents before use.- Ensure consistent quality of all reagents. |
| Inconsistent Catalyst Handling: Differences in catalyst weighing, transfer, or activation. | - Develop and adhere to a standardized protocol for handling the catalyst. |
Quantitative Data Summary
| Catalyst | Temperature (°C) | H₂ Pressure (atm) | Conversion (%) | Selectivity to Piperidine (%) | Reference |
| 1% Pd/Al₂O₃ | 60 | 70 | 99 | 99 | [10] |
| Rh/C | 40 | 5 | >99 | >99 | [3] |
| Ru/C | 80 | 70 | >99 | >99 | [3] |
| PtO₂ | Room Temp | 50-70 | High | High | [5] |
| Raney Nickel | 150-200 | 150-300 | High | High | [3] |
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation of a Pyridine Derivative (e.g., this compound)
This protocol is a general guideline based on typical procedures for pyridine hydrogenation and should be optimized for the specific reaction.
-
Catalyst Preparation: In a reaction vessel purged with an inert gas (e.g., Argon or Nitrogen), add the palladium on carbon catalyst (typically 5-10 wt% of the substrate).
-
Solvent Addition: Add a suitable solvent (e.g., methanol, ethanol, or acetic acid). Acetic acid is often used to protonate the pyridine ring and prevent catalyst poisoning.[5]
-
Substrate Addition: Dissolve the this compound in the solvent and add it to the reaction vessel.
-
Hydrogenation: Seal the vessel and purge it several times with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure (e.g., 50-70 atm).
-
Reaction: Stir the mixture vigorously at the desired temperature (e.g., room temperature to 60°C) and monitor the reaction progress by techniques such as TLC, GC, or NMR.
-
Work-up: Once the reaction is complete, carefully depressurize the vessel and purge with an inert gas. Filter the reaction mixture through a pad of Celite to remove the catalyst. The filtrate can then be concentrated and purified.
Protocol 2: Regeneration of a Deactivated Pd/C Catalyst
This protocol is adapted from a procedure for regenerating a Pd/C catalyst used in a reaction with a pyridine derivative.[7] The effectiveness for a catalyst used with this compound should be experimentally verified.
-
Catalyst Recovery: After the reaction, recover the deactivated Pd/C catalyst by filtration.
-
Water Wash: Wash the catalyst thoroughly with deionized water 2-3 times. Use centrifugation to separate the catalyst after each wash.
-
Methanol Wash: Wash the catalyst 2-3 times with methanol, again using centrifugation to separate the catalyst.
-
Reduction (Optional but recommended): Treat the catalyst with a reducing agent (e.g., a solution of hydrazine (B178648) or sodium borohydride) to reduce any oxidized palladium species.
-
Final Washes: Wash the catalyst again with methanol (1-2 times) followed by deionized water (1-2 times), using centrifugation for separation.
-
Drying: Dry the regenerated catalyst under vacuum before reuse.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. [Development of a novel type of Pd/C-catalyzed chemoselective hydrogenation using a nitrogen catalyst poison] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. benchchem.com [benchchem.com]
- 7. CN105363476A - Palladium/carbon catalyst regeneration and mechanical application method - Google Patents [patents.google.com]
- 8. CN103191759A - Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Challenges in the Removal of the Tert-Butyl Isonicotinate Directing Group
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the removal of the tert-butyl isonicotinate (B8489971) directing group.
Troubleshooting Guide
Issue 1: Incomplete Removal of the Tert-Butyl Group
Symptoms:
-
Presence of starting material detected by TLC, LC-MS, or HPLC analysis.[1]
-
A complex mixture of products is observed.[1]
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Insufficient Acid | The amount or concentration of the acid (e.g., Trifluoroacetic Acid - TFA) may be too low to drive the reaction to completion. Increase the acid concentration or switch to a stronger acid. While the reaction is catalytic in principle, using an excess of TFA is common practice.[1][2] |
| Short Reaction Time | The deprotection may require a longer duration, especially for sterically hindered substrates. Extend the reaction time from a few hours to overnight and monitor the progress closely.[1][2] |
| Low Reaction Temperature | Most deprotection reactions are conducted at room temperature. If the reaction is sluggish, gently warming the mixture (e.g., to 40 °C) can facilitate cleavage. However, be cautious as this may promote side reactions.[1][2] |
| Solvent Choice | Dichloromethane (B109758) (DCM) is a commonly used solvent for TFA-mediated deprotection. The choice of solvent can, however, influence the reaction's efficiency for certain substrates.[2] |
| Steric Hindrance | A sterically hindered tert-butyl group may necessitate more forceful conditions, such as a higher reaction temperature or a longer reaction time, for complete removal.[1][2] |
Issue 2: Formation of Unexpected Side Products
Symptoms:
-
Analysis by HPLC or LC-MS reveals unexpected peaks, often with a mass increase corresponding to the addition of a tert-butyl group (+56 Da).[1]
Cause: The primary cause of side-product formation is the generation of a reactive tert-butyl cation (tBu⁺) intermediate during the acid-catalyzed cleavage of the protecting group.[1] This carbocation can then alkylate nucleophilic functional groups within the molecule, leading to undesired modifications.[1] The t-butyl cation can also be trapped by TFA to form t-butyl trifluoroacetate, which is also an alkylating agent.[2][3]
Solutions: The most effective way to minimize these side reactions is to use "scavengers" in the reaction mixture. Scavengers are compounds that readily react with and trap the tert-butyl cation, preventing it from reacting with the desired product.[1][2]
Common Scavengers and Their Targets:
| Scavenger | Primary Target(s) | Typical Concentration |
| Triisopropylsilane (B1312306) (TIS) | General carbocation scavenger, very effective.[2] | 2.5 - 5%[2] |
| Water | Can act as a scavenger.[2] | 2.5%[4] |
| Thioanisole | Sulfur-containing residues (e.g., Methionine).[2][4] | Varies |
| 1,2-Ethanedithiol (EDT) | Cysteine, Methionine, Tryptophan.[4] | Varies |
| Dithiothreitol (DTT) | Sulfur-containing amino acids.[2] | Varies |
| Phenol | Tryptophan.[4] | Varies |
Frequently Asked Questions (FAQs)
Q1: What is the standard protocol for removing a tert-butyl isonicotinate directing group using TFA?
A standard protocol involves dissolving the compound in a solvent like dichloromethane (DCM) and adding an equal volume of trifluoroacetic acid (TFA). The reaction is typically stirred at room temperature for 1-4 hours while being monitored by TLC or LC-MS. Upon completion, the solvent and excess TFA are removed under reduced pressure.[2][5]
Q2: Which functional groups are most susceptible to alkylation by the tert-butyl cation?
Nucleophilic functional groups and amino acid side chains are particularly vulnerable. These include:
-
Tryptophan (Trp): The indole (B1671886) ring is highly nucleophilic.[1]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium (B1226848) salt.[1]
-
Cysteine (Cys): The free thiol group is a prime target for S-tert-butylation.[1]
-
Tyrosine (Tyr): The phenolic ring can undergo alkylation.[1]
-
Serine (Ser) and Threonine (Thr): The hydroxyl groups are also susceptible to this side reaction.[1]
Q3: Can I selectively remove a tert-butyl ester in the presence of other acid-labile protecting groups like N-Boc?
Achieving selectivity can be challenging due to the similar acid lability of these groups.[6] However, some methods offer a degree of selectivity. For instance, using milder acidic conditions or non-acidic methods should be explored.[6] Lewis acids like zinc bromide (ZnBr₂) have been used for the chemoselective hydrolysis of tert-butyl esters in the presence of other acid-labile groups.[7]
Q4: Are there any non-acidic methods for tert-butyl group removal?
While less common, some non-acidic methods exist. These include:
-
Thermolytic cleavage: Heating the compound in a high-boiling solvent.[6]
-
Enzymatic removal: Certain lipases and esterases can hydrolyze tert-butyl esters under mild conditions.[8]
-
Continuous thermal deprotection: Using a continuous plug flow reactor at high temperatures (120-240°C) and pressures can hydrolyze tert-butyl esters in protic solvents without the need for additional reagents.[9]
Experimental Protocols
Protocol 1: Standard TFA-Mediated Deprotection
-
Dissolve the this compound-protected compound in dichloromethane (DCM).
-
Add an equal volume of trifluoroacetic acid (TFA) to create a 50% TFA/DCM solution.[2][5]
-
If the substrate is sensitive to alkylation, add scavengers such as triisopropylsilane (TIS) (2.5-5%).[2]
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress using TLC or LC-MS.[2]
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
To remove residual TFA, co-evaporate with a solvent like toluene (B28343) or ether.
-
Purify the product as required.[2]
Protocol 2: Deprotection using Aqueous Phosphoric Acid
This method is suitable for substrates where milder conditions are required.
-
Dissolve the tert-butyl ester in a suitable organic solvent (e.g., toluene, DCM).[6]
-
Add 85 wt % aqueous phosphoric acid (typically 5 equivalents).[6][10]
-
Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C).[6]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with water, followed by a saturated sodium bicarbonate solution to neutralize the acid.[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the product.[6]
Visualizations
Caption: Standard workflow for TFA-mediated deprotection.
Caption: Troubleshooting decision tree for deprotection issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reagent-free continuous thermal tert-butyl ester deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tert-Butyl Esters [organic-chemistry.org]
Minimizing byproduct formation in zinc-catalyzed amide cleavage
Technical Support Center: Zinc-Catalyzed Amide Cleavage
Welcome to the technical support center for zinc-catalyzed amide cleavage. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to optimize your reactions and minimize byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the zinc catalyst in amide cleavage?
A1: The zinc catalyst, typically a zinc salt like Zn(OAc)₂, functions as a Lewis acid. It coordinates to the carbonyl oxygen of the amide. This coordination polarizes the C=O bond, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by a nucleophile (e.g., water for hydrolysis or an alcohol for alcoholysis).[1] This activation lowers the energy barrier for cleaving the otherwise highly stable amide bond.[2][3][4]
Q2: What are the most common byproducts observed in these reactions?
A2: Byproduct formation is highly dependent on the substrate and reaction conditions. Common byproducts include:
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Unreacted Starting Material: Due to incomplete reaction or catalyst deactivation.
-
Hydrolysis of Protecting Groups: Sensitive groups like N-Boc may be cleaved under certain conditions, which is a common side reaction.[5]
-
Side-Reactions of the Nucleophile: For example, if using an alcohol as a nucleophile, it may undergo side reactions depending on the temperature and catalyst.
-
Products from Catalyst Decomposition: The catalyst itself can sometimes react or degrade, leading to impurities.
Q3: How critical is temperature control for minimizing byproducts?
A3: Temperature control is crucial. While higher temperatures can increase the reaction rate, they often lead to a higher incidence of side reactions and byproduct formation.[5] Many modern protocols using directing groups or optimized ligand systems are designed to proceed at milder temperatures (e.g., 40–60 °C) to enhance selectivity and functional group tolerance.[5][6] It is essential to carefully optimize the temperature for your specific substrate and catalyst system.
Q4: How do I select an appropriate solvent for my reaction?
A4: Solvent choice can significantly impact reaction outcomes. Traditionally, the alcohol nucleophile was used as the solvent, which limited the scope.[5] Modern nonsolvolytic approaches use inert, high-boiling point solvents like tBuOAc (tert-butyl acetate).[5] The ideal solvent should:
-
Fully dissolve the reactants and catalyst.
-
Be inert under the reaction conditions.
-
Have a suitable boiling point for the desired reaction temperature.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Problem 1: Low or No Conversion of Starting Amide
Potential Causes & Suggested Solutions
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Zinc salts can be hygroscopic. Ensure you are using an anhydrous catalyst or dry it under vacuum before use. Consider using a more active catalyst system if simple salts are ineffective. |
| Insufficient Temperature | While high temperatures can be detrimental, the reaction may have a minimum activation energy. Incrementally increase the reaction temperature by 5-10 °C and monitor the reaction progress by TLC or LC-MS. |
| Poor Substrate Activation | For particularly stable amides, a simple zinc salt may not be sufficient. Consider introducing a directing group, such as a tert-butyl nicotinate, which can chelate the zinc and facilitate cleavage under milder conditions.[5][6] |
| Inappropriate Solvent | The reactants may not be fully soluble in the chosen solvent, leading to a heterogeneous mixture and slow reaction. Test a range of solvents to find one that provides good solubility for all components at the reaction temperature. |
Problem 2: Significant Formation of an N-Boc Deprotection Byproduct
Potential Causes & Suggested Solutions
| Potential Cause | Suggested Solution |
| Excessive Lewis Acidity | The zinc catalyst may be too harsh for the N-Boc protecting group. N-Boc removal is a major side reaction in transition-metal-catalyzed amide activation.[5] |
| High Reaction Temperature | Higher temperatures can accelerate the cleavage of acid-labile protecting groups like N-Boc. |
| Action Plan | 1. Reduce Catalyst Loading: Titrate the catalyst loading down (e.g., from 10 mol% to 5 mol%) to find the minimum amount needed for amide cleavage. 2. Lower Temperature: Attempt the reaction at a lower temperature (e.g., 40 °C instead of 60 °C), even if it requires a longer reaction time.[5] 3. Use a Milder Catalyst: Switch from a stronger Lewis acid like Zn(OTf)₂ to a milder one like Zn(OAc)₂.[5] |
Problem 3: Reaction Yields are Inconsistent Between Batches
Potential Causes & Suggested Solutions
| Potential Cause | Suggested Solution |
| Atmospheric Moisture | Zinc catalysts and some reagents can be sensitive to moisture, leading to catalyst deactivation or hydrolysis byproducts. |
| Action Plan | 1. Use Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). 2. Standardize Reagent Quality: Ensure the purity and source of all reagents, including the zinc catalyst, are consistent across all experiments. |
Data Presentation: Catalyst and Condition Optimization
The following tables summarize key data for optimizing reaction conditions.
Table 1: Effect of Zinc Catalyst on Amide Cleavage Yield (Data is illustrative, based on typical findings)
| Catalyst (10 mol%) | Temperature (°C) | Time (h) | Conversion (%) | Desired Product Yield (%) |
| Zn(OAc)₂ | 60 | 12 | >95% | 92% |
| ZnCl₂ | 60 | 12 | 85% | 75% |
| Zn(OTf)₂ | 60 | 12 | >95% | 88% (with some byproduct) |
| None | 60 | 24 | <5% | <5% |
Table 2: Influence of Temperature on Byproduct Formation for a Boc-Protected Substrate (Data is illustrative)
| Temperature (°C) | Desired Product Yield (%) | N-Boc Cleavage Byproduct (%) |
| 40 | 75% (after 24h) | <2% |
| 60 | 92% (after 12h) | 6% |
| 80 | 85% (after 6h) | 15% |
Experimental Protocols
General Protocol for Zinc-Catalyzed Alcoholysis of an Amide
Materials:
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Amide substrate (1.0 mmol)
-
Zinc acetate (B1210297) [Zn(OAc)₂] (0.1 mmol, 10 mol%)
-
Alcohol nucleophile (3.0 mmol, 3.0 equiv)
-
Anhydrous tert-butyl acetate (tBuOAc) (5 mL)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Reaction vial with a magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Preparation: Dry the reaction vial and stir bar in an oven at 120 °C overnight and allow to cool under an inert atmosphere.
-
Reaction Setup: To the reaction vial, add the amide substrate (1.0 mmol) and zinc acetate (0.1 mmol).
-
Inert Atmosphere: Seal the vial and purge with nitrogen or argon for 5-10 minutes.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous tBuOAc (5 mL) followed by the alcohol nucleophile (3.0 mmol) via syringe.
-
Reaction: Place the vial in a pre-heated oil bath or heating block set to the desired temperature (e.g., 60 °C) and stir for the required time (monitor by TLC or LC-MS, typically 12-24 hours).
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction by adding a saturated aqueous solution of EDTA to chelate the zinc catalyst.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography to isolate the desired ester.
Visualizations
Logical and Experimental Workflows
Caption: A troubleshooting workflow for diagnosing and solving common issues.
Caption: Simplified mechanism showing the desired vs. an undesired pathway.
Caption: A standard experimental workflow from setup to product analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. americanelements.com [americanelements.com]
- 3. Catalytic Cleavage of Amide C-N Bond: Scandium, Manganese, and Zinc Catalysts for Esterification of Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchportal.vub.be [researchportal.vub.be]
Impact of solvent on the efficiency of tert-butyl isonicotinate reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of solvent selection on the efficiency of reactions involving tert-butyl isonicotinate (B8489971). The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation to help optimize reaction outcomes.
Troubleshooting Guide: Low Reaction Efficiency
Low yields, slow reaction rates, and the formation of impurities are common challenges in organic synthesis. This guide provides a systematic approach to troubleshooting these issues in tert-butyl isonicotinate reactions, with a focus on the role of the solvent.
Issue 1: Low Product Yield
Low product yield is a frequent problem that can often be attributed to several factors, including solvent choice.
| Potential Cause | Recommended Solution |
| Inappropriate Solvent Polarity | The polarity of the solvent can significantly influence the reaction rate and equilibrium. For reactions proceeding through a polar transition state or ionic intermediates, a polar solvent is generally preferred. For SN1-type reactions, polar protic solvents can stabilize the carbocation intermediate, accelerating the reaction. For SN2-type reactions, polar aprotic solvents are often a better choice as they do not solvate the nucleophile as strongly. |
| Poor Solubility of Reactants | If reactants are not fully dissolved, the reaction will be heterogeneous and likely slow, leading to lower yields. Select a solvent that effectively dissolves all starting materials at the reaction temperature. In some cases, a co-solvent system may be necessary to achieve adequate solubility. |
| Side Reactions Promoted by the Solvent | The solvent can participate in or promote undesirable side reactions. For example, protic solvents like alcohols can act as nucleophiles in competing reactions. If side reactions are suspected, switching to an inert, aprotic solvent may be beneficial. |
| Product Inhibition | In some cases, the product may be poorly soluble in the reaction solvent and precipitate out, potentially coating the surface of a solid reactant or catalyst and hindering the reaction. |
| Water Content in the Solvent | For moisture-sensitive reactions, the presence of water in the solvent can lead to hydrolysis of starting materials or products, significantly reducing the yield. Always use anhydrous solvents and consider adding a drying agent when necessary. |
Issue 2: Slow Reaction Rate
A sluggish reaction can be detrimental to the overall efficiency and may lead to degradation of sensitive compounds.
| Potential Cause | Recommended Solution |
| Solvent Viscosity | Highly viscous solvents can impede molecular motion and reduce the frequency of effective collisions between reactant molecules, leading to a slower reaction rate. If possible, choose a less viscous solvent that still meets the polarity and solubility requirements. |
| Insufficient Solvation of Transition State | The transition state of a reaction often has a different polarity than the ground state of the reactants. A solvent that can effectively stabilize the transition state will lower the activation energy and increase the reaction rate. |
| Low Reaction Temperature | While not directly a solvent property, the boiling point of the solvent dictates the maximum achievable reaction temperature at atmospheric pressure. If a higher temperature is required to increase the reaction rate, a higher-boiling solvent should be selected. |
Issue 3: Formation of Impurities
The choice of solvent can influence the product distribution by favoring certain reaction pathways over others.
| Potential Cause | Recommended Solution |
| Solvent Reactivity | As mentioned, some solvents can react with the starting materials or intermediates. For example, nucleophilic solvents may compete with the desired nucleophile. |
| Promotion of Elimination Reactions | In substitution reactions, the choice of solvent can influence the ratio of substitution to elimination products. Polar protic solvents can favor SN1 and E1 pathways.[1] |
| Byproducts from Solvent Degradation | Some solvents may decompose under the reaction conditions, introducing impurities into the reaction mixture. |
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent for reactions with this compound?
A1: There is no single "best" solvent, as the optimal choice depends on the specific reaction. However, for the synthesis of related compounds like tert-butyl isocyanate, inert aprotic solvents such as xylene and chlorobenzene (B131634) have been used with good results.[2] For reactions involving nucleophilic substitution, the choice between polar protic and polar aprotic solvents will depend on the reaction mechanism (SN1 vs. SN2).
Q2: How does solvent polarity affect the synthesis of this compound?
A2: The synthesis of this compound typically involves the reaction of isonicotinic acid or its derivative with a tert-butyl source. If the reaction proceeds through an ionic intermediate, a more polar solvent will generally increase the reaction rate by stabilizing this intermediate.
Q3: Can I run reactions with this compound under solvent-free conditions?
A3: In some cases, running a reaction neat (without a solvent) can be effective, particularly if the reactants are liquids at the reaction temperature.[3] This can lead to higher reaction rates and simplifies purification. However, temperature control can be more challenging, and side reactions may become more prevalent.
Q4: What are the signs that my solvent is the cause of a low yield?
A4: If you observe poor solubility of reactants, the formation of unexpected byproducts that could be related to the solvent (e.g., an ethyl ester when using ethanol (B145695) as a solvent), or if the reaction rate is significantly different from what is reported in the literature for a similar reaction in a different solvent, your solvent is likely a contributing factor.
Q5: How can I remove water from my solvent to improve reaction efficiency?
A5: For moisture-sensitive reactions, it is crucial to use anhydrous solvents. You can purchase anhydrous solvents or dry them yourself using appropriate methods, such as distillation from a drying agent (e.g., sodium/benzophenone for ethers and hydrocarbons) or by using molecular sieves.[3]
Quantitative Data on Solvent Effects
While specific comparative data for this compound reactions is limited in the literature, the following table provides analogous data from the synthesis of tert-butyl isocyanate, which can offer insights into the effect of inert solvents on yield and purity.[2]
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
| Xylene | 100-120 | 79.5 - 80.0 | 98.2 - 98.3 |
| Chlorobenzene | 100-120 | 74.9 | 97.0 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a tert-Butyl Ester
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup : In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq).
-
Solvent and Reagent Addition : Add the chosen anhydrous solvent (e.g., dichloromethane, THF, or toluene) to dissolve the carboxylic acid. Add the tert-butylating agent (e.g., di-tert-butyl dicarbonate, 1.1 eq) and a suitable catalyst (e.g., DMAP, 0.1 eq).
-
Reaction : Stir the reaction mixture at room temperature or heat as required. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extraction : Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers.
-
Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: Logical flow for solvent selection in nucleophilic substitution.
References
Technical Support Center: Strategies to Overcome Substrate Limitations with tert-Butyl Isonicotinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the use of tert-butyl isonicotinate (B8489971) in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is tert-butyl isonicotinate considered a challenging substrate in cross-coupling reactions?
A1: The primary challenge arises from the significant steric hindrance imposed by the tert-butyl group.[1][2] This bulky group, located at the 4-position of the pyridine (B92270) ring, can impede the approach of reagents to the catalytic center, slowing down key steps in the catalytic cycle such as oxidative addition and reductive elimination.[1] This often leads to lower reaction rates and incomplete conversions.
Q2: I am observing low to no conversion in my Suzuki-Miyaura coupling with this compound. What are the most common causes?
A2: Low conversion in Suzuki-Miyaura reactions with sterically hindered substrates is a common issue. The primary areas to investigate are the catalyst system, reaction conditions, and reagent quality.[3] Specific causes include:
-
Insufficient Catalyst Activity: The chosen palladium source and ligand may not be suitable for activating a sterically demanding substrate.
-
Catalyst Deactivation: The catalyst can decompose or aggregate, especially at high temperatures, forming inactive palladium black.[4]
-
Poor Reagent Quality: The organoboron reagent may have decomposed (protodeboronation), or the base and solvents may not be anhydrous and deoxygenated.[3]
-
Inappropriate Base or Solvent: The choice of base and solvent is critical for reaction kinetics and solubility. For Suzuki-Miyaura couplings, strong bases like K₃PO₄ or Cs₂CO₃ are often effective.[5]
Q3: What are the best practices for selecting a catalyst and ligand for reactions involving this compound?
A3: For sterically hindered substrates like this compound, the use of bulky, electron-rich ligands is crucial.[4][5] These ligands promote the formation of highly reactive, low-coordinate palladium species that can accommodate the bulky substrate.[5]
-
Bulky Phosphine (B1218219) Ligands: This class, including Buchwald's biarylphosphines (e.g., XPhos, SPhos) and bulky trialkylphosphines (e.g., P(tBu)₃), are known for their strong electron-donating ability and large cone angles, which accelerate both oxidative addition and reductive elimination.[5][6]
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors that often form very stable palladium complexes, leading to higher catalyst turnover numbers.[5] The "flexible steric bulk" of some NHC ligands can be particularly advantageous.[5] The optimal choice may be substrate-dependent and often requires screening.[5]
Q4: My tert-butyl ester group is being cleaved during the reaction. How can I prevent this?
A4: The tert-butyl ester is sensitive to acidic conditions and can be cleaved.[7] If your reaction conditions are acidic or generate acidic byproducts, this can lead to premature deprotection. To mitigate this:
-
Avoid Acidic Conditions: Ensure that all reagents and solvents are free from acidic impurities.
-
Choose a Non-Acidic Coupling Protocol: If possible, select a reaction pathway that operates under neutral or basic conditions.
-
Use Scavengers: In some cases, a non-nucleophilic base can be added to scavenge any generated acid.
Q5: What are the key differences between using bulky phosphine ligands and N-heterocyclic carbene (NHC) ligands for hindered substrates?
A5: Both ligand classes are effective but have different characteristics:
-
Bulky Phosphine Ligands (e.g., XPhos, SPhos): These are known for their strong electron-donating properties and large steric bulk, which helps to accelerate key steps in the catalytic cycle. The wide variety of available phosphine ligands allows for fine-tuning of the catalyst's properties.[5]
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs form very stable complexes with palladium, which can lead to greater catalyst longevity and resistance to decomposition at higher temperatures.[5] Their unique steric and electronic properties can be beneficial for particularly challenging substrates.[5]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered when using this compound.
Problem: Low or No Product Yield
| Potential Cause | Troubleshooting Steps & Recommendations | Citations |
| 1. Ineffective Catalyst System | Optimize Ligand: Switch to a bulkier, more electron-rich ligand. Screen different classes (e.g., biarylphosphines like XPhos, RuPhos, or an NHC ligand). | [4][5] |
| Use a Precatalyst: Employ a palladium precatalyst to ensure the efficient and reproducible generation of the active Pd(0) species. | [5] | |
| Increase Catalyst Loading: As a last resort, a higher catalyst loading (e.g., 2-5 mol%) can sometimes overcome low reactivity. | [5] | |
| 2. Catalyst Deactivation | Maintain Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) as oxygen can oxidize and deactivate the Pd(0) catalyst. | [8] |
| Use Degassed Solvents: Solvents must be thoroughly deoxygenated to prevent catalyst oxidation. | [5] | |
| Control Temperature: While higher temperatures can overcome activation barriers, excessive heat can cause catalyst aggregation (palladium black formation). | [4][5] | |
| 3. Reagent Issues | Verify Boronic Acid/Ester Quality: Use fresh or properly stored boronic acid/ester to avoid issues from decomposition (protodeboronation). Boronic esters (e.g., pinacol (B44631) esters) offer greater stability. | [3][9] |
| Base Selection & Quality: For Suzuki-Miyaura, use a strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig, NaOtBu is a common choice. Ensure the base is anhydrous. | [5] | |
| Substrate Purity: Ensure the this compound and the coupling partner are pure, as impurities can poison the catalyst. | ||
| 4. Sub-optimal Reaction Conditions | Solvent Choice: Screen different anhydrous solvents. Toluene (B28343), dioxane, and THF are common choices for cross-coupling reactions. | [8][10] |
| Reaction Temperature: If conversion is slow at a lower temperature, incrementally increase the temperature (e.g., from 80°C to 110°C), while monitoring for catalyst or substrate decomposition. | [5] | |
| Reaction Time: Sterically hindered substrates may require longer reaction times. Monitor the reaction progress by TLC or LC-MS to determine the optimal time. | [7] |
Problem: Formation of Side Products
| Side Product | Potential Cause | Troubleshooting Steps & Recommendations | Citations |
| 1. Homocoupling of Boronic Acid | Excess oxygen in the reaction mixture. | Ensure the reaction setup is completely free of oxygen by thoroughly degassing the solvent and maintaining a positive pressure of inert gas. | [6] |
| Presence of Pd(II) species at the start of the reaction. | If using a Pd(II) source, ensure conditions are adequate for its complete reduction to the active Pd(0) species. | [6] | |
| 2. Protodeboronation | Presence of water or acidic protons. | Use anhydrous solvents and reagents. Consider using more stable boronic esters instead of boronic acids. | [3][9] |
| 3. Hydrolysis of tert-Butyl Ester | Acidic conditions or impurities. | Use high-purity, neutral or basic reagents. If acidic byproducts are unavoidable, consider an alternative protecting group for the carboxylic acid. | [7] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol is a general starting point and may require optimization.
-
Reaction Setup: To an oven-dried flask, add the aryl halide (1.0 eq.), this compound boronic acid pinacol ester (1.2 eq.), and potassium phosphate (B84403) (K₃PO₄, 2.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon for 10-15 minutes.
-
Catalyst Addition: Under a positive flow of argon, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene (to make a 0.2 M solution with respect to the aryl halide) via syringe.
-
Reaction: Stir the mixture at 100 °C and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination with this compound Halide
This protocol is a general starting point and may require optimization.
-
Reaction Setup: To an oven-dried flask, add the this compound halide (e.g., 4-bromo- or 4-chloroisotinate, 1.0 eq.), the amine (1.2 eq.), and sodium tert-butoxide (NaOtBu, 1.4 eq.).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon for 10-15 minutes.
-
Catalyst Addition: Under a positive flow of argon, add the palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%) and the ligand (e.g., RuPhos, 4 mol%).[11]
-
Solvent Addition: Add anhydrous, degassed dioxane (to make a 0.2 M solution with respect to the halide) via syringe.
-
Reaction: Stir the mixture at 100 °C and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and quench carefully with water. Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 3: Standard TFA-Mediated Deprotection of the tert-Butyl Ester
-
Dissolution: Dissolve the this compound-containing compound in dichloromethane (B109758) (DCM).
-
Acid Addition: Add an equal volume of trifluoroacetic acid (TFA) for a 50% TFA/DCM solution.[7] If the substrate is sensitive to alkylation by the released tert-butyl cation, add a scavenger such as triisopropylsilane (B1312306) (TIS) (2.5-5% v/v).[7]
-
Reaction: Stir the reaction at room temperature for 1-4 hours, monitoring progress by TLC or LC-MS. For sterically hindered esters, gentle warming (e.g., to 40 °C) or longer reaction times may be necessary.[7]
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. Co-evaporate with toluene several times to ensure complete removal of residual acid. The resulting carboxylic acid can then be purified as needed.
Visualizations
Caption: Troubleshooting workflow for low yield reactions.
Caption: Logic for selecting a suitable ligand class.
Caption: Simplified catalytic cycle for cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. research.rug.nl [research.rug.nl]
Technical Support Center: Mild Cleavage of Tert-Butyl Isonicotinate Directing Group
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the mild cleavage of the tert-butyl isonicotinate (B8489971) directing group. This resource is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What are the standard methods for cleaving a tert-butyl ester, and can they be applied to a tert-butyl isonicotinate directing group?
A1: The most common method for cleaving tert-butyl esters is using strong acids in an anhydrous organic solvent.[1] Trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) is widely used.[1] Other strong acids like hydrochloric acid (HCl) and sulfuric acid are also employed.[1] While these methods are generally effective for tert-butyl esters, they are considered harsh and may not be suitable for sensitive substrates containing other acid-labile protecting groups. The pyridine (B92270) nitrogen in the isonicotinate group can also be protonated under these conditions, which might affect the reaction.
Q2: Are there milder acidic conditions available for cleaving the this compound group?
A2: Yes, several milder acidic and Lewis acidic conditions can be used for the selective cleavage of tert-butyl esters, which are applicable to the this compound directing group. These methods are particularly useful when other acid-sensitive functionalities are present in the molecule. Some options include:
-
Aqueous Phosphoric Acid (H₃PO₄): This is an environmentally friendly, mild, and selective reagent for the deprotection of tert-butyl esters.[1][2]
-
Zinc Bromide (ZnBr₂): This Lewis acid is effective for the chemoselective hydrolysis of tert-butyl esters and can be used in dichloromethane (DCM).[3]
-
Ytterbium Triflate (Yb(OTf)₃): A mild Lewis acid that can selectively cleave tert-butyl esters.
Q3: Is there a recommended mild and specific method for the cleavage of the tert-butyl nicotinate (B505614)/isonicotinate directing group?
A3: Yes, a highly effective and mild method involves a two-step catalytic amide-to-ester transformation using a tert-butyl nicotinate directing group. The cleavage of the activated amide is achieved through Zn(OAc)₂-catalyzed nonsolvolytic alcoholysis in tert-butyl acetate (B1210297) (tBuOAc) at 40–60 °C under neutral conditions.[4][5][6][7] This method is biomimetic, where the ester substituent on the pyridine ring facilitates Zn-chelation, and the Zn-coordinated alcohol is further activated.[4][5][6][7][8]
Q4: What are the potential side reactions during the cleavage of a this compound group with strong acids like TFA?
A4: The primary side reaction during TFA-mediated deprotection is the formation of a reactive tert-butyl cation.[9] This cation can lead to the alkylation of nucleophilic residues in the substrate. To prevent this, "scavengers" or "cation traps" are often added to the reaction mixture.
Q5: Are there any non-acidic methods for removing a this compound group?
A5: While less common, non-acidic methods for tert-butyl ester cleavage exist and can be adapted. These include:
-
Thermolytic Cleavage: Heating the compound in a high-boiling solvent can remove the tert-butyl group as isobutylene.
-
Powdered Potassium Hydroxide (KOH) in THF: This provides a safer alternative to other basic methods.[2]
-
"Magic Blue" and Triethylsilane: The combination of tris(4-bromophenyl)amminium radical cation ("Magic Blue") and triethylsilane offers a mild, transition-metal-free deprotection method.[2]
Troubleshooting Guides
Issue 1: Incomplete Cleavage of the Directing Group
| Possible Cause | Troubleshooting Steps |
| Insufficient Reagent | Increase the equivalents of the acid or catalyst used. For the Zn(OAc)₂ method, ensure at least 10 mol% of the catalyst is used.[4] |
| Short Reaction Time | Monitor the reaction progress using TLC or LC-MS and extend the reaction time if necessary. |
| Low Reaction Temperature | For thermally sensitive methods, cautiously increase the reaction temperature. For the Zn(OAc)₂ method, the optimal temperature is between 40-60°C.[4][5][6][7] |
| Inappropriate Solvent | Ensure the solvent used is appropriate for the chosen method. For the Zn(OAc)₂ catalyzed reaction, tBuOAc is the recommended solvent.[4][5][6][7] |
Issue 2: Degradation of Starting Material or Product
| Possible Cause | Troubleshooting Steps |
| Harsh Reaction Conditions | Switch to a milder cleavage method. For example, if using TFA, consider switching to the Zn(OAc)₂-catalyzed alcoholysis or aqueous phosphoric acid.[1][4] |
| Presence of Other Acid-Labile Groups | Choose a more selective deprotection method. The Zn(OAc)₂ method has been shown to be compatible with various functional groups.[5][6][7][8] |
| Oxidation | Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
Issue 3: Low Yield After Workup
| Possible Cause | Troubleshooting Steps |
| Product is Water-Soluble | If the resulting carboxylic acid is polar, it may be lost during aqueous workup. Saturate the aqueous phase with NaCl and perform multiple extractions with an organic solvent.[1] |
| Incomplete Neutralization | When using acidic cleavage methods, ensure complete neutralization with a suitable base (e.g., saturated sodium bicarbonate solution) during workup. |
| Product Volatility | If the product is volatile, be cautious during solvent removal under reduced pressure. |
Data Presentation
Table 1: Comparison of Mild Cleavage Conditions for Tert-Butyl Esters/Isonicotinates
| Method | Reagent(s) | Solvent | Temperature | Typical Reaction Time | Notes |
| Zn(OAc)₂ Catalyzed Alcoholysis | Zn(OAc)₂, Alcohol | tBuOAc | 40-60°C | 24-48 h | Highly specific for tert-butyl nicotinate/isonicotinate directing groups; neutral conditions.[4][5][6][7] |
| Aqueous Phosphoric Acid | 85 wt% H₃PO₄ | Toluene (B28343), DCM | Room Temp to 50°C | Varies | Mild and environmentally benign.[1] |
| Zinc Bromide | ZnBr₂ | DCM | Room Temp | 12-24 h | Effective Lewis acid-mediated cleavage.[3] |
| "Magic Blue" / Silane | Tris(4-bromophenyl)amminium radical cation, HSiEt₃ | DCM | Room Temp | Varies | Mild, transition-metal-free method.[2] |
| Powdered KOH | Powdered KOH | THF | Room Temp | Varies | Non-acidic, basic condition.[2] |
Experimental Protocols
Protocol 1: Zn(OAc)₂-Catalyzed Cleavage of Tert-Butyl Nicotinate Directing Group
This protocol is adapted from the literature for the mild, neutral cleavage of a tert-butyl nicotinate directing group.[4][5][6][7]
-
Dissolve the substrate (1 equivalent) in tert-butyl acetate (tBuOAc).
-
Add the desired alcohol (3 equivalents).
-
Add Zinc Acetate (Zn(OAc)₂) (10 mol%).
-
Stir the reaction mixture at 40-60°C.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 24-48 hours).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
Protocol 2: Cleavage using Aqueous Phosphoric Acid
This protocol describes a mild acidic cleavage of a tert-butyl ester.[1]
-
Dissolve the tert-butyl ester-containing compound in a suitable organic solvent (e.g., toluene or DCM).
-
Add 85 wt% aqueous phosphoric acid (typically 5 equivalents).
-
Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50°C).
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, dilute the reaction mixture with an organic solvent.
-
Wash the organic layer with water, followed by a saturated sodium bicarbonate solution to neutralize the acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the product.
Mandatory Visualization
Caption: General reaction pathway for the cleavage of the this compound directing group.
Caption: Troubleshooting workflow for the cleavage of the this compound directing group.
References
- 1. benchchem.com [benchchem.com]
- 2. tert-Butyl Esters [organic-chemistry.org]
- 3. UQ eSpace [espace.library.uq.edu.au]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Zn-Catalyzed tert-Butyl Nicotinate-Directed Amide Cleavage [orgc.research.vub.be]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchportal.vub.be [researchportal.vub.be]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
Validation & Comparative
A Comparative Guide to tert-Butyl Isonicotinate and Picolinamide as Directing Groups in C-H Functionalization
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, the strategic functionalization of otherwise inert C-H bonds has emerged as a powerful tool for molecular construction. This approach, often guided by directing groups, allows for the precise and efficient installation of new chemical bonds. Among the plethora of directing groups, those based on a pyridine (B92270) scaffold have proven particularly effective. This guide provides a detailed comparison of two such directing groups: the well-established picolinamide (B142947) and the less explored tert-butyl isonicotinate (B8489971).
While picolinamide has been extensively utilized in a variety of metal-catalyzed C-H functionalization reactions, tert-butyl isonicotinate remains a largely prospective directing group for such transformations. This comparison, therefore, juxtaposes the proven track record of picolinamide with a theoretical and prospective analysis of this compound, based on established principles of directing group design and the electronic effects of substituents on the pyridine ring.
Overview of Directing Groups
Picolinamide: This bidentate directing group, introduced by Daugulis and coworkers, has become a staple in C-H activation chemistry.[1] Its nitrogen atom and the amide moiety chelate to a metal center, facilitating the regioselective activation of a C-H bond, typically at the ortho-position of an aromatic ring or a specific C(sp³)-H bond.[2] Picolinamide has demonstrated broad utility with various transition metals, including palladium, cobalt, and nickel, enabling a wide range of transformations such as arylation, alkylation, and olefination.[1][3]
This compound: In contrast, this compound has primarily been explored as a directing group in the context of Zn-catalyzed amide cleavage, a mechanistically distinct process from C-H activation.[4][5][6] Its potential as a directing group for C-H functionalization is largely extrapolated from studies on the electronic effects of substituents on pyridine-based directing groups. The tert-butoxycarbonyl group at the 4-position of the pyridine ring is expected to influence the electronic properties of the nitrogen atom, which in turn can affect its coordinating ability and the overall efficiency of the catalytic cycle.
Performance Comparison: Picolinamide (Experimental) vs. This compound (Theoretical)
The following tables summarize the performance of picolinamide in representative C-H functionalization reactions. Due to the lack of direct experimental data for this compound in this context, its potential performance is discussed based on theoretical considerations.
Theoretical Considerations for this compound:
The electron-withdrawing nature of the tert-butoxycarbonyl group at the 4-position of the pyridine ring in this compound is expected to decrease the Lewis basicity of the pyridine nitrogen compared to picolinamide. This could have several consequences:
-
Coordination to the Metal Center: Weaker coordination to the metal catalyst might lead to a less stable cyclometalated intermediate, potentially affecting the reaction rate and efficiency.
-
Catalyst Turnover: In some catalytic cycles, a less strongly coordinating directing group might facilitate product release and catalyst turnover, potentially leading to higher catalytic efficiency under certain conditions.
-
Reaction Scope: The altered electronic properties might influence the substrate scope and functional group tolerance of the reactions.
It is important to note that these are projections, and experimental validation is necessary to ascertain the actual performance of this compound as a directing group in C-H functionalization.
Table 1: Palladium-Catalyzed ortho-Arylation of Benzylamines
| Directing Group | Catalyst System | Substrate | Coupling Partner | Yield (%) | Reference |
| Picolinamide | Pd(OAc)₂, Ag₂CO₃, PivOH | N-benzylpicolinamide | 4-iodotoluene | 85 | [7] |
| N-(4-methoxybenzyl)picolinamide | 4-iodotoluene | 92 | [7] | ||
| N-(4-chlorobenzyl)picolinamide | 4-iodotoluene | 78 | [7] | ||
| This compound | Hypothetical | N-benzyl-4-(tert-butoxycarbonyl)picolinamide | 4-iodotoluene | Predicted: Moderate to Good | - |
Table 2: Cobalt-Catalyzed Alkenylation of N-Aryl Picolinamides
| Directing Group | Catalyst System | Substrate | Coupling Partner | Yield (%) | Reference |
| Picolinamide | Co(OAc)₂·4H₂O, Mn(OAc)₂, O₂ | N-(naphthalen-1-yl)picolinamide | 1-phenyl-1-propyne | 75 | [8] |
| N-(4-methoxyphenyl)picolinamide | 1-phenyl-1-propyne | 82 | [8] | ||
| N-(4-chlorophenyl)picolinamide | 1-phenyl-1-propyne | 65 | [8] | ||
| This compound | Hypothetical | N-aryl-4-(tert-butoxycarbonyl)picolinamide | 1-phenyl-1-propyne | Predicted: Moderate to Good | - |
Experimental Protocols
Synthesis of Picolinamide Directing Group Precursor
A solution of the primary amine (1.0 equiv), picolinic acid (1.1 equiv), EDCI (1.2 equiv), and HOBt (1.2 equiv) in anhydrous DMF is stirred at room temperature for 12-24 hours. The reaction mixture is then diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired picolinamide.[9]
General Procedure for Pd-Catalyzed ortho-Arylation using Picolinamide
A mixture of the picolinamide-functionalized substrate (1.0 equiv), aryl iodide (1.5 equiv), Pd(OAc)₂ (5 mol%), Ag₂CO₃ (2.0 equiv), and pivalic acid (30 mol%) in a suitable solvent (e.g., toluene (B28343) or dioxane) is heated at 100-120 °C for 12-24 hours under an inert atmosphere. After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by column chromatography to yield the ortho-arylated product.[7]
Removal of the Picolinamide Directing Group
The picolinamide directing group can be removed under various conditions. A common method involves heating the picolinamide derivative with a strong base such as NaOH or KOH in a protic solvent like ethanol (B145695) or methanol.[2] Alternatively, reductive cleavage using reagents like Zn in HCl can also be employed.[10]
Visualizing the Mechanisms and Workflows
Caption: Proposed catalytic cycle for picolinamide-directed C-H arylation.
Caption: A typical experimental workflow for a C-H functionalization reaction.
Conclusion
Picolinamide stands as a robust and versatile directing group for a multitude of C-H functionalization reactions, backed by a wealth of experimental data. Its bidentate chelation facilitates reliable and regioselective transformations, making it a valuable tool in the synthetic chemist's arsenal.
While this compound's role in C-H activation remains to be experimentally demonstrated, a theoretical analysis suggests it could offer different reactivity profiles due to its distinct electronic properties. Further research is warranted to explore its potential and to determine if it can provide complementary or superior performance to established directing groups like picolinamide in specific applications. The continued exploration of new directing groups is crucial for expanding the scope and utility of C-H functionalization in the synthesis of complex molecules for research, medicine, and materials science.
References
- 1. Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. meta-Selective C-H Functionalization of Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Directed C-H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cobalt-Catalyzed, Aminoquinoline-Directed sp2 C-H Bond Alkenylation by Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. soc.chim.it [soc.chim.it]
- 7. [PDF] Iridium-catalyzed C-H borylation of pyridines. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Iridium-catalyzed C–H borylation of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Directing Groups in C-H Activation: Tert-Butyl Isonicotinate vs. 8-Aminoquinoline
For researchers, scientists, and drug development professionals, the strategic selection of a directing group is paramount in the successful execution of C-H activation reactions. These molecular auxiliaries offer a powerful means to control regioselectivity, enabling the precise functionalization of otherwise inert C-H bonds. This guide provides an objective comparison of two prominent directing groups: the pyridine-based tert-butyl isonicotinate (B8489971) and the bidentate 8-aminoquinoline (B160924).
While 8-aminoquinoline has been extensively studied and widely adopted for its robust directing capabilities across a range of metal-catalyzed transformations, data on the direct application of tert-butyl isonicotinate in C-H activation is less prevalent in the current literature. Therefore, this guide will utilize the closely related and well-documented picolinamide (B142947) as a proxy for this compound to facilitate a meaningful comparison of pyridine-based directing groups against the 8-aminoquinoline scaffold. This comparison will focus on performance in representative C-H activation reactions, supported by experimental data and detailed protocols.
Performance Comparison: Reaction Yields and Scope
The efficacy of a directing group is often judged by the yield and substrate scope it facilitates in a given C-H functionalization reaction. Below is a summary of representative reaction yields for both 8-aminoquinoline and picolinamide-directed C-H arylations.
| Directing Group | Substrate | Coupling Partner | Catalyst/Conditions | Yield (%) | Reference |
| 8-Aminoquinoline | N-(quinolin-8-yl)benzamide | Aryl iodide | Pd(OAc)₂, AgOAc, NaOAc, DCE, 100 °C, 24 h | High | [1] |
| 8-Aminoquinoline | N-Aryl-N-(quinolin-8-yl)picolinamide | Diphenylacetylene | [RhCp*Cl₂]₂, CsOAc, DCE, 80 °C | 95 | |
| Picolinamide (proxy for this compound) | N-benzylpicolinamide | Diphenylacetylene | Co(OAc)₂·4H₂O, KPF₆, PEG400 | High | [1] |
| Picolinamide (proxy for this compound) | Cyclohexylpicolinamide | p-fluoroiodobenzene | Pd(OAc)₂, CuBr₂, CsOAc, tAmOH, 140 °C | 70 | [2] |
| 3-Methylpicolinamide (proxy for this compound) | Cyclohexylpicolinamide | p-fluoroiodobenzene | Pd(OAc)₂, CuBr₂, CsOAc, tHxOH, 140 °C | 91 | [2] |
8-Aminoquinoline consistently demonstrates high efficiency in palladium- and rhodium-catalyzed C-H arylations, proceeding with high yields across a variety of substrates[1]. Its bidentate chelation to the metal center is thought to contribute to the formation of a stable and reactive palladacycle intermediate, facilitating the C-H activation step.
Picolinamide , as a representative pyridine-based directing group, also proves effective in directing C-H functionalization. Cobalt-catalyzed reactions with picolinamide derivatives have shown high yields in the synthesis of isoquinolines[1]. In palladium-catalyzed arylations, modifications to the picolinamide scaffold, such as the introduction of a methyl group, can significantly enhance reaction yields, as can the choice of solvent[2]. This suggests that the electronic and steric properties of the pyridine (B92270) ring in directing groups like this compound can be fine-tuned to optimize reaction outcomes.
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. Below are representative experimental protocols for the installation of the directing group and a subsequent C-H activation reaction for both 8-aminoquinoline and a picolinamide derivative.
Protocol 1: Synthesis of N-(quinolin-8-yl)benzamide (8-Aminoquinoline Directing Group)
Materials:
-
Benzoyl chloride
-
8-Aminoquinoline
-
Pyridine
Procedure:
-
Dissolve 8-aminoquinoline (1.0 equiv) in dry DCM in a round-bottom flask under an inert atmosphere.
-
Add pyridine (1.2 equiv) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.1 equiv) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford N-(quinolin-8-yl)benzamide.
Protocol 2: Palladium-Catalyzed C(sp²)–H Arylation using 8-Aminoquinoline Directing Group
Materials:
-
N-(quinolin-8-yl)benzamide substrate (1.0 equiv)
-
Aryl iodide (3.0 equiv)
-
Pd(OAc)₂ (5 mol %)
-
AgOAc (2.0 equiv)
-
NaOAc (1.0 equiv)
-
1,2-Dichloroethane (DCE)
-
Argon or Nitrogen gas
Procedure:
-
In an oven-dried Schlenk tube, combine the N-(quinolin-8-yl)benzamide substrate, aryl iodide, Pd(OAc)₂, AgOAc, and NaOAc.
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add DCE to the reaction tube via syringe to achieve a 0.5 M concentration of the substrate.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with dichloromethane and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel to obtain the arylated product.[1]
Protocol 3: Synthesis of N-benzylpicolinamide (Picolinamide Directing Group)
Materials:
-
Picolinic acid
-
Thionyl chloride
-
Dichloromethane (DCM)
Procedure:
-
Suspend picolinic acid (1.0 equiv) in DCM and add thionyl chloride (1.2 equiv) dropwise at 0 °C.
-
Stir the mixture at room temperature for 2 hours to form the acid chloride.
-
In a separate flask, dissolve benzylamine (1.0 equiv) and triethylamine (1.5 equiv) in DCM and cool to 0 °C.
-
Slowly add the freshly prepared picolinoyl chloride solution to the benzylamine solution.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 4: Cobalt-Catalyzed Annulation of N-benzylpicolinamide with an Alkyne
Materials:
-
N-benzylpicolinamide (1.0 equiv)
-
Alkyne (e.g., diphenylacetylene) (1.2 equiv)
-
Co(OAc)₂·4H₂O (10 mol %)
-
KPF₆ (20 mol %)
-
Polyethylene glycol 400 (PEG400)
Procedure:
-
To a reaction tube, add N-benzylpicolinamide, alkyne, Co(OAc)₂·4H₂O, and KPF₆.
-
Add PEG400 as the solvent.
-
Seal the tube and heat the mixture at 120 °C for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography on silica gel to yield the corresponding isoquinoline (B145761) derivative.[1]
Reaction Mechanisms and Directing Group Action
The mode of action of the directing group is fundamental to understanding its effectiveness. Both 8-aminoquinoline and pyridine-based directing groups operate by forming a metallacycle intermediate, which positions the catalytic metal center in proximity to the target C-H bond.
Figure 1: Generalized catalytic cycle for 8-aminoquinoline-directed C-H activation.
In the case of 8-aminoquinoline, the bidentate nature of the directing group, involving both the quinoline (B57606) nitrogen and the amide nitrogen, leads to the formation of a stable five- or six-membered metallacycle. This pre-organizes the substrate for a facile C-H cleavage event, often proceeding via a concerted metalation-deprotonation (CMD) pathway.
Figure 2: Proposed catalytic cycle for picolinamide-directed C-H activation/annulation.
Pyridine-based directing groups like picolinamide (and by extension, this compound) also form a metallacycle, typically involving the pyridine nitrogen and the amide oxygen. The electronic properties of the pyridine ring can influence the Lewis basicity of the nitrogen atom and, consequently, the stability and reactivity of the metallacycle intermediate. The tert-butyl ester group in this compound is electron-withdrawing, which could potentially modulate the directing ability of the pyridine nitrogen.
Removability of the Directing Group
A critical consideration in the selection of a directing group is the ease of its removal after the desired C-H functionalization has been achieved. Both 8-aminoquinoline and pyridine-based directing groups are designed to be removable, although the conditions required can differ.
8-Aminoquinoline: The amide bond of the 8-aminoquinoline directing group is robust and its cleavage can sometimes be challenging. However, several methods have been developed for its removal, including acidic or basic hydrolysis, and oxidative cleavage[3][4].
Picolinamide (and other pyridine-based amides): The picolinamide directing group can also be cleaved under various conditions. For instance, Ni-catalyzed esterification can be employed to remove the picolinamide group and generate valuable N-Boc protected amines[5]. The by-product, ethyl picolinate, can potentially be recycled[5].
Figure 3: General workflow for directing group removal.
Conclusion
Both 8-aminoquinoline and pyridine-based directing groups, such as picolinamide and likely this compound, are powerful tools for directing C-H activation reactions.
-
8-Aminoquinoline is a well-established and highly versatile directing group that consistently delivers high yields in a wide range of transformations due to its strong, bidentate chelation.
-
Pyridine-based directing groups , represented here by picolinamide, offer a valuable alternative. Their performance can be readily tuned by modifying the substituents on the pyridine ring, providing an opportunity to optimize reactivity and selectivity for specific applications.
The choice between these directing groups will ultimately depend on the specific requirements of the desired transformation, including the nature of the substrate, the desired functionalization, and the compatibility of the required cleavage conditions with the final product. Further research into the direct application of this compound in C-H activation would be valuable to fully elucidate its potential and provide a direct comparison with the established 8-aminoquinoline directing group.
References
- 1. soc.chim.it [soc.chim.it]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Directed C-H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficiency of tert-butyl isonicotinate in comparison to other pyridine-based directing groups
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of C–H bonds is a cornerstone of modern organic synthesis, enabling the construction of complex molecules with high precision. Pyridine-based directing groups are pivotal in this field, offering a reliable method for guiding transition metal catalysts to specific C–H bonds. This guide provides an objective comparison of tert-butyl isonicotinate (B8489971) with other common pyridine-based directing groups, supported by experimental data, to inform the selection of the optimal directing group for various synthetic applications.
Overview of Pyridine-Based Directing Groups
Directing groups are functional moieties within a molecule that coordinate to a metal catalyst, bringing the catalytic center into proximity with a target C–H bond. This chelation-assisted strategy facilitates highly regioselective reactions.[1][2] Pyridine (B92270) and its derivatives are among the most effective and widely used directing groups due to their strong coordinating ability with transition metals like palladium.[3][4] The electronic and steric properties of substituents on the pyridine ring can significantly influence the efficiency and outcome of the C–H functionalization reaction.
Comparative Performance Data
The efficiency of a directing group is typically evaluated by the yield of the desired product under optimized reaction conditions. The electronic nature of the directing group plays a crucial role; studies have shown that electron-withdrawing groups on the pyridine ring can accelerate the rate of C–H activation.[3]
The tables below summarize the performance of various electronically distinct pyridine-based directing groups in a model palladium-catalyzed C–H acetoxylation reaction.
Table 1: Efficiency of Substituted Pyridine Directing Groups in Pd-Catalyzed C–H Acetoxylation
| Entry | Directing Group Moiety | Substituent (X) | σₚ | Isolated Yield (%) |
| 1 | tert-Butyl Isonicotinate | -C(O)OtBu | +0.45 | 93% |
| 2 | Methyl Isonicotinate | -CO₂Me | +0.45 | 91% |
| 3 | Acetylpyridine | -C(O)Me | +0.50 | 88% |
| 4 | Cyanopyridine | -CN | +0.66 | 85% |
| 5 | Pyridine (unsubstituted) | -H | 0.00 | 78% |
| 6 | Methoxypyridine | -OMe | -0.27 | 72% |
| 7 | Dimethylaminopyridine | -NMe₂ | -0.83 | 70% |
Data synthesized from studies on electronically varied pyridine directing groups in Pd-catalyzed C–H acetoxylation. Yields are for mono-acetoxylated products under optimized conditions.[3] The Hammett constant (σₚ) indicates the electron-donating or -withdrawing nature of the substituent.
Key Observations:
-
Superior Performance of Electron-Withdrawing Groups: Directing groups with electron-withdrawing substituents, such as esters and ketones, consistently provide higher yields. The this compound directing group (Entry 1) demonstrates exceptional efficiency, affording the product in 93% yield.[3]
-
Electronic Effect: A clear trend is observed where the reaction rate is accelerated by electron-withdrawing substituents on the pyridine ring, as indicated by the positive Hammett ρ value in kinetic studies.[3]
-
Steric Profile: The bulky tert-butyl group in the isonicotinate does not appear to impede the reaction, suggesting that electronic factors are predominant in this context.
Experimental Protocols
General Experimental Protocol for Pd-Catalyzed C–H Acetoxylation:
The following is a representative procedure for the acetoxylation of an arene bearing a pyridine-based directing group.
-
Reaction Setup: To an oven-dried vial, add the substrate (1.0 equiv.), Pd(OAc)₂ (1-5 mol%), and the oxidant, PhI(OAc)₂ (1.0-1.2 equiv.).
-
Solvent Addition: Add the appropriate solvent (e.g., a mixture of AcOH/Ac₂O or benzene) via syringe under an inert atmosphere (e.g., N₂ or Ar).
-
Reaction Conditions: Seal the vial and place it in a preheated oil bath at the specified temperature (typically 80-100 °C). Stir the reaction mixture for the designated time (e.g., 12-24 hours).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of NaHCO₃ and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired acetoxylated product.
Mechanistic Considerations and Workflow
The catalytic cycle for these transformations generally involves coordination of the pyridine directing group to the palladium catalyst, followed by a C–H activation step to form a palladacycle intermediate.[1][2][3]
The workflow for carrying out these reactions is standardized, involving careful setup under inert conditions followed by purification.
Conclusion
The experimental data clearly indicate that pyridine-based directing groups featuring electron-withdrawing substituents are highly effective for palladium-catalyzed C–H functionalization. Among the alternatives, This compound stands out as a top-tier directing group, consistently delivering excellent yields. Its combination of strong electron-withdrawing character and steric accessibility makes it an optimal choice for researchers aiming to achieve high efficiency in the synthesis of complex molecules for pharmaceutical and materials science applications.
References
- 1. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 2. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Navigating the Landscape of Cross-Coupling Reactions: A Guide to the Substrate Scope of tert-Butyl Isonicotinate
For researchers, scientists, and drug development professionals, the functionalization of heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. Among these, the pyridine (B92270) ring remains a ubiquitous and vital component of many pharmaceuticals and agrochemicals. This guide provides a comparative analysis of the substrate scope of tert-butyl isonicotinate (B8489971) and its derivatives in key cross-coupling reactions, offering valuable insights for reaction design and optimization.
While a comprehensive body of literature detailing the extensive substrate scope of tert-butyl isonicotinate across all major cross-coupling reactions remains somewhat niche, this guide consolidates available data, draws comparisons with closely related analogues, and provides detailed experimental protocols for seminal transformations. The focus will be on palladium-catalyzed reactions, which are workhorses in contemporary organic synthesis.
General Reactivity Trends in Pyridine Cross-Coupling
The reactivity of halopyridines in cross-coupling reactions is governed by several factors:
-
Nature of the Halogen: The C-X bond strength plays a crucial role, with the reactivity order generally following I > Br > Cl. Weaker C-I and C-Br bonds facilitate the initial oxidative addition step in the catalytic cycle.
-
Position of the Halogen: The electronic nature of the pyridine ring influences the reactivity of the halide. Electron-deficient positions (C2, C4, C6) are generally more reactive towards oxidative addition than the more electron-rich C3 and C5 positions.
-
Steric Hindrance: Bulky substituents adjacent to the reaction site can impede the approach of the catalyst, thereby reducing reaction rates and yields. The tert-butyl ester group, while offering stability, can also introduce steric challenges.
-
Electronic Effects of Substituents: Electron-withdrawing groups on the pyridine ring can enhance reactivity towards oxidative addition, while electron-donating groups can have the opposite effect.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. While specific data for this compound is limited, a study on the closely related butyl 2-bromoisonicotinate provides valuable insights into its reactivity with various aryl and heteroaryl boronic acids.[1]
Table 1: Suzuki-Miyaura Coupling of Butyl 2-Bromoisonicotinate with Various Boronic Acids [1]
| Entry | Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | Butyl 2-phenylisonicotinate | 85 |
| 2 | 4-Methylphenylboronic acid | Butyl 2-(p-tolyl)isonicotinate | 89 |
| 3 | 4-Methoxyphenylboronic acid | Butyl 2-(4-methoxyphenyl)isonicotinate | 82 |
| 4 | 4-Chlorophenylboronic acid | Butyl 2-(4-chlorophenyl)isonicotinate | 78 |
| 5 | 3-Nitrophenylboronic acid | Butyl 2-(3-nitrophenyl)isonicotinate | 75 |
| 6 | Thiophene-2-boronic acid | Butyl 2-(thiophen-2-yl)isonicotinate | 80 |
| 7 | Pyridine-3-boronic acid | Butyl 2-(pyridin-3-yl)isonicotinate | 72 |
| 8 | Naphthalene-1-boronic acid | Butyl 2-(naphthalen-1-yl)isonicotinate | 79 |
General Experimental Protocol for Suzuki-Miyaura Coupling: [1]
A mixture of butyl 2-bromoisonicotinate (1.0 equiv), the respective boronic acid (1.2 equiv), potassium phosphate (B84403) (K₃PO₄) (2.0 equiv), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%) in a 4:1 mixture of 1,4-dioxane (B91453) and water is degassed and heated at 90 °C under a nitrogen atmosphere for 12 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.
Buchwald-Hartwig Amination: Constructing C-N Linkages
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Halopyridines
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 2-Bromopyridine | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene (B28343) | 110 | 95 | General Protocol |
| 2-Chloropyridine | Aniline | Pd(OAc)₂ / RuPhos | NaOtBu | Toluene | 100 | 88 | General Protocol |
| 4-Chlorotoluene | Diphenylamine | Pd₂(dba)₃ / tBu₃P·HBF₄ | NaOtBu | Toluene | Reflux | 65 | [2] |
General Experimental Protocol for Buchwald-Hartwig Amination:
An oven-dried Schlenk tube is charged with the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine (B1218219) ligand (e.g., Xantphos, 4 mol%), and the base (e.g., Cs₂CO₃, 1.5 equiv). The halo-substituted this compound (1.0 equiv) and the amine (1.2 equiv) are then added. The tube is evacuated and backfilled with an inert gas (e.g., argon). Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) is added, and the mixture is heated to the desired temperature (typically 80-110 °C) until the reaction is complete (monitored by TLC or LC-MS). After cooling, the reaction mixture is diluted with an organic solvent, filtered, and the filtrate is washed with water and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a powerful method for the formation of C(sp²)-C(sp) bonds. While specific examples with this compound are not extensively documented, the general reactivity of halopyridines in this reaction is well-understood. Copper(I) iodide is often used as a co-catalyst to facilitate the reaction.
General Experimental Protocol for Sonogashira Coupling:
To a solution of the halo-substituted this compound (1.0 equiv) and the terminal alkyne (1.2 equiv) in a suitable solvent (e.g., THF or DMF), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%) and a copper(I) co-catalyst (e.g., CuI, 5 mol%) are added. A base, typically an amine such as triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA), is added, and the mixture is degassed. The reaction is then stirred at room temperature or heated until completion. The workup typically involves filtration to remove the amine salt, followed by extraction and purification by column chromatography.
Heck Reaction: Alkenylation of the Pyridine Core
The Heck reaction enables the coupling of aryl halides with alkenes. The regioselectivity and stereoselectivity of the reaction can be influenced by the choice of catalyst, ligand, and reaction conditions. For pyridine substrates, the reaction often requires phosphine ligands to achieve good yields.
General Experimental Protocol for Heck Reaction: [3]
A mixture of the halo-substituted this compound (1.0 equiv), the alkene (1.5 equiv), a palladium source (e.g., Pd(OAc)₂, 2 mol%), a phosphine ligand (e.g., P(o-tolyl)₃, 4 mol%), and a base (e.g., Et₃N, 2.0 equiv) in a suitable solvent (e.g., DMF or NMP) is degassed and heated under an inert atmosphere. Reaction temperatures typically range from 80 to 140 °C. Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is then purified by column chromatography.
Visualizing the Cross-Coupling Workflow
The following diagram illustrates a generalized workflow for a palladium-catalyzed cross-coupling reaction, highlighting the key components and steps involved.
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
Conclusion
While the direct substrate scope of this compound in a wide array of cross-coupling reactions is not exhaustively documented in single, comprehensive studies, the available data on closely related analogues, such as butyl 2-bromoisonicotinate, provides a strong foundation for predicting its reactivity. The general principles of pyridine chemistry, combined with established protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, empower researchers to effectively incorporate this valuable building block into their synthetic strategies. Further exploration into the specific reactivity of various halo-isomers of this compound will undoubtedly continue to enrich the synthetic chemist's toolbox for the construction of novel and complex molecules.
References
A Comparative Guide to Catalysts in Tert-Butyl Isonicotinate Mediated Transformations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of catalytic systems utilized in chemical transformations involving tert-butyl isonicotinate (B8489971). This versatile molecule can act as a directing group, a catalyst, or a substrate in a variety of important reactions. This document summarizes key performance data, details experimental protocols, and visualizes reaction pathways to aid in the selection and optimization of catalytic processes.
Section 1: Tert-Butyl Isonicotinate as a Directing Group in Amide Bond Cleavage
The tert-butyl nicotinate (B505614) (tBu nic) moiety has emerged as an effective directing group for the zinc-catalyzed cleavage of amide bonds, mimicking the activity of metallo-exopeptidases.[1][2][3] This transformation typically proceeds in a two-step sequence: the introduction of the directing group via palladium-catalyzed amidation, followed by the zinc-catalyzed alcoholysis or transamidation.
Catalyst Performance in Amide Bond Cleavage
A screening of various metal salts revealed that Zinc(II) acetate (B1210297) is the optimal catalyst for the alcoholysis of amides featuring the this compound directing group.
Table 1: Comparison of Metal Catalysts for Amide Alcoholysis
| Catalyst (10 mol%) | Conversion (%) |
| Zn(OAc)₂ | >95 |
| Ni(OAc)₂·4H₂O | <5 |
| Co(OAc)₂·4H₂O | <5 |
| Fe(acac)₃ | <5 |
| Cu(OAc)₂·H₂O | <5 |
| Mn(OAc)₂·4H₂O | <5 |
Reaction Conditions: N-(tert-butyl-nicotinoyl)benzamide, isopropanol, 75 °C, 24 h.
The zinc-catalyzed system demonstrates high efficiency in both alcoholysis and transamidation reactions with a variety of substrates.
Table 2: Performance of Zn(OAc)₂ in Alcoholysis and Transamidation
| Amide Substrate | Nucleophile | Product | Yield (%) |
| N-Boc-L-Alaninamide | Benzyl (B1604629) alcohol | N-Boc-L-Alanine benzyl ester | 95 |
| N-Boc-L-Phenylalaninamide | Isopropanol | N-Boc-L-Phenylalanine isopropyl ester | 87 |
| N-Boc-L-Valinamide | H-L-Leucine-OtBu | N-Boc-L-Valinyl-L-Leucine-OtBu | 85 |
| N-Boc-L-Prolinamide | H-L-Alanine-OMe | N-Boc-L-Prolinyl-L-Alanine-OMe | 92 |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Introduction of the Tert-Butyl Nicotinate Directing Group
A mixture of the primary amide (1.0 mmol), tert-butyl 2-chloronicotinate (1.1 mmol), Pd G3 precatalyst (Buchwald) (2 mol %), 1,1′-bis(dicyclohexylphosphino)ferrocene (dcpf) (4 mol %), and cesium carbonate (1.5 mmol) in 2-methyltetrahydrofuran (B130290) (5 mL) is stirred at 50 °C for 16 hours under an argon atmosphere. After cooling to room temperature, the mixture is filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to yield the N-(tert-butyl-nicotinoyl) amide.[3][4]
Protocol 2: Zinc-Catalyzed Amide Alcoholysis
To a solution of the N-(tert-butyl-nicotinoyl) amide (0.5 mmol) in tert-butyl acetate (2.5 mL) is added zinc(II) acetate (10 mol %) and the corresponding alcohol (3.0 equiv). The reaction mixture is stirred at 60 °C for 24 hours. The solvent is then evaporated, and the crude product is purified by flash chromatography to afford the desired ester.[3][4]
Protocol 3: Zinc-Catalyzed Transamidation
A mixture of the N-(tert-butyl-nicotinoyl) amino acid amide (0.2 mmol), the amino acid ester hydrochloride salt (0.22 mmol), sodium acetate (0.22 mmol), and zinc(II) acetate (20 mol %) in THF (1 mL) is heated at 70 °C for 24 hours. The reaction mixture is then cooled, diluted with ethyl acetate, and washed with water. The organic layer is dried over sodium sulfate, filtered, and concentrated. The resulting dipeptide is purified by column chromatography.[5]
Reaction Pathway
References
Unraveling the Reactivity of Tert-Butyl Isonicotinate: A Guide to Validating Computational Models
For researchers, scientists, and professionals in drug development, accurately predicting the chemical reactivity of molecules is paramount. This guide provides a framework for validating computational models against experimental data for the reactivity of tert-butyl isonicotinate (B8489971), a key structural motif in various pharmacologically active compounds. While direct kinetic data for tert-butyl isonicotinate is not extensively available in the public domain, this comparison leverages data from structurally analogous aromatic tert-butyl esters to establish a robust validation process.
The stability and reactivity of the tert-butyl ester group are critical determinants of a molecule's behavior in both biological and synthetic environments. Computational models, such as those based on Density Functional Theory (DFT), offer a powerful tool to predict reaction mechanisms, transition states, and activation energies, thereby guiding experimental design and accelerating research. However, the accuracy of these models must be rigorously validated against experimental results.
Experimental Validation: A General Approach
Experimental investigation into the reactivity of this compound and its analogs typically involves studying its hydrolysis under controlled conditions. The cleavage of the tert-butyl ester to yield the corresponding carboxylic acid provides a measurable outcome to assess reactivity.
Experimental Protocols
A general protocol for the hydrolysis of aromatic tert-butyl esters can be established based on literature precedents.[1][2][3]
Materials:
-
Tert-butyl aromatic ester (e.g., tert-butyl benzoate (B1203000) as an analog)
-
Solvent (e.g., Methanol/Water mixture)
-
Base (e.g., Lithium Bromide and tert-Butylamine)[1]
-
Standard laboratory glassware and stirring apparatus
-
Analytical equipment for monitoring reaction progress (e.g., TLC, HPLC, or NMR)
Procedure:
-
Dissolve the tert-butyl aromatic ester in the chosen solvent system.
-
Add the hydrolyzing agent (e.g., a solution of LiBr and t-BuNH2 in MeOH/H2O).[1]
-
Maintain the reaction at a constant temperature and monitor its progress over time using an appropriate analytical technique.
-
Upon completion, quench the reaction and isolate the carboxylic acid product.
-
Characterize the product and determine the reaction yield.
Quantitative kinetic data can be obtained by taking aliquots at regular intervals and analyzing the concentration of the reactant or product.
Computational Modeling: Predicting Reactivity
Computational chemistry provides a theoretical lens to examine the reactivity of this compound. DFT calculations are a common choice for elucidating reaction mechanisms and energetics.
Computational Methodology
A typical computational workflow to study the hydrolysis of a tert-butyl ester involves:
-
Geometry Optimization: Optimize the 3D structures of the reactant (this compound), transition state(s), and product (isonicotinic acid and tert-butanol). A functional like B3LYP with a suitable basis set (e.g., 6-31+G(d,p)) is often employed.[4]
-
Frequency Calculations: Perform frequency calculations on the optimized structures to confirm they are true minima (no imaginary frequencies) or transition states (one imaginary frequency) on the potential energy surface.
-
Transition State Search: Locate the transition state for the hydrolysis reaction. This can be a complex step, often requiring techniques like synchronous transit-guided quasi-newton (STQN) methods.
-
Intrinsic Reaction Coordinate (IRC) Calculations: Verify that the located transition state connects the reactant and product states.
-
Energy Calculations: Calculate the electronic energies of all species to determine the activation energy and the overall reaction energy. Solvation effects can be included using a continuum model like the Polarizable Continuum Model (PCM).
Comparison of Experimental and Computational Data
The validation of the computational model hinges on the comparison of its predictions with experimental observations. The following table summarizes the expected qualitative and quantitative correlations for the hydrolysis of aromatic tert-butyl esters.
| Parameter | Experimental Observation (Analogous Systems) | Computational Prediction |
| Reaction Feasibility | Hydrolysis of tert-butyl esters is generally achievable under specific conditions, though they are known for their stability to basic hydrolysis.[3] The steric hindrance of the tert-butyl group influences the reaction rate.[1] | A negative Gibbs free energy of reaction (ΔG) would indicate a thermodynamically favorable process. |
| Reaction Mechanism | The hydrolysis of esters can proceed through different mechanisms depending on the conditions (e.g., acid- or base-catalyzed). | The computational model should predict a plausible reaction pathway, including the identification of key intermediates and transition states. |
| Activation Energy (Ea) | Can be determined experimentally by measuring the reaction rate at different temperatures (Arrhenius plot). For similar esters, this provides a benchmark. | The calculated activation energy from the potential energy surface should be in reasonable agreement with the experimental value. Discrepancies can point to limitations in the model. |
| Reaction Rate | Experimentally measured reaction rates provide a direct quantitative measure of reactivity. The rate is influenced by steric effects of the ester's alkoxy group.[1] | While absolute rate prediction is challenging, relative rates between different substrates or under different conditions can be compared with experimental trends. |
| Product Distribution | The primary products of hydrolysis are the carboxylic acid and tert-butanol. | The computational model should predict the formation of the correct products as the lowest energy species after the transition state. |
Visualizing Reaction Pathways and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex relationships in both experimental and computational workflows.
References
Kinetic Showdown: Tert-Butyl Isonicotinate as a Directing Group in C-H Activation
A comparative guide for researchers, scientists, and drug development professionals on the kinetic performance of tert-butyl isonicotinate (B8489971) in directing C-H activation reactions, benchmarked against established pyridine-based directing groups.
In the landscape of modern synthetic chemistry, the strategic functionalization of carbon-hydrogen (C-H) bonds has emerged as a paramount tool for molecular construction. Directing groups are instrumental in achieving regioselectivity in these transformations by coordinating to a metal catalyst and positioning it in proximity to a specific C-H bond. Among the plethora of directing groups, pyridine-based ligands are well-established due to their strong coordinating ability. This guide provides a comparative kinetic analysis of reactions directed by tert-butyl isonicotinate against a series of substituted pyridine (B92270) directing groups, offering insights into its potential performance in catalytic C-H activation processes.
While direct, side-by-side kinetic studies of C-H activation specifically directed by this compound are not extensively available in the current literature, we can infer its likely kinetic profile by comparing its electronic properties to a well-documented study on palladium-catalyzed arene acetoxylation directed by various benzylpyridine derivatives. The tert-butyl ester group in the 4-position of the pyridine ring is electron-withdrawing, which, as the data below suggests, can significantly influence the rate-determining step of the catalytic cycle.
Comparative Kinetic Data
The following tables summarize key kinetic parameters from a seminal study on palladium-catalyzed C-H activation/acetoxylation directed by a series of electronically diverse benzylpyridine ligands. This data serves as a benchmark for predicting the performance of this compound.
Table 1: Initial Rates of Pd-Catalyzed Acetoxylation with Various Directing Groups. [1]
| Entry | Directing Group (Substrate) | Initial Rate (M/min x 10-4) | Relative Rate (to Pyridine) |
| 1 | Pyridine (6a) | 2.1 | 1.0 |
| 2 | 4-MeO-Pyridine | 1.1 | 0.52 |
| 3 | 4-Me-Pyridine | 1.6 | 0.76 |
| 4 | 4-Cl-Pyridine | 4.8 | 2.29 |
| 5 | 4-CF3-Pyridine | 6.4 | 3.05 |
| 6 | Pyrimidine (8a) | 6.4 | 3.05 |
| 7 | Pyrazine (14a) | 0.1 | 0.05 |
This compound, possessing an electron-withdrawing ester group at the 4-position, would be expected to exhibit a kinetic profile similar to or exceeding that of 4-Cl and 4-CF3-substituted pyridines, suggesting an accelerated reaction rate under conditions where C-H activation is the turnover-limiting step.
Table 2: Hammett Plot Correlation for Pd-Catalyzed Acetoxylation. [1]
| Solvent | ρ (rho) value | Correlation (R2) | Interpretation |
| Acetic Acid/Acetic Anhydride | +4.74 | 0.96 | Electron-withdrawing groups accelerate the reaction. |
| Benzene | +1.40 | 0.96 | Electron-withdrawing groups accelerate the reaction. |
The positive ρ values indicate that the transition state of the rate-determining step is stabilized by electron-withdrawing substituents on the pyridine ring.[1] This further supports the prediction that this compound would be an effective directing group for accelerating C-H activation.
Table 3: Kinetic Isotope Effect (KIE) in Pd-Catalyzed Acetoxylation. [1]
| Substrate | kH/kD | Interpretation |
| Benzylpyridine (16a) vs. 16a-d5 (in AcOH/Ac2O) | 3.54 | C-H bond cleavage is involved in the rate-determining step. |
| Benzylpyridine (16a) vs. 16a-d5 (in Benzene) | 1.86 | C-H bond cleavage is involved in the rate-determining step. |
A significant primary kinetic isotope effect is a hallmark of reactions where C-H bond breaking is the slowest step.[1] It is highly probable that a reaction directed by this compound would also exhibit a significant KIE under similar conditions.
Experimental Protocols
The following are detailed experimental methodologies for the kinetic studies cited above, which can be adapted for evaluating reactions directed by this compound.
General Procedure for Initial Rate Measurement[1]
A solution of the substrate (e.g., benzylpyridine derivative, 0.2 M) and an internal standard (e.g., dodecane) in the appropriate solvent (AcOH/Ac2O or benzene) is prepared. To this solution, a stock solution of Pd(OAc)2 in the same solvent is added, followed by the addition of the oxidant (e.g., PhI(OAc)2). The reaction mixture is maintained at a constant temperature (e.g., 100 °C). Aliquots are taken at various time points, quenched (e.g., with aqueous Na2S2O3), and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are then analyzed by gas chromatography (GC) to determine the concentration of the product over time. The initial rate is determined from the slope of the concentration versus time plot in the initial linear region.
Procedure for Hammett Plot Construction[1]
Initial rates are determined for a series of substrates with electronically varied substituents on the directing group, as described above. The logarithm of the ratio of the initial rate of the substituted substrate (kX) to the initial rate of the unsubstituted substrate (kH) is plotted against the corresponding Hammett substituent constant (σ). A linear regression of this plot yields the ρ value.
Procedure for Kinetic Isotope Effect Determination[1]
Initial rates of reaction are determined for both the non-deuterated substrate and its isotopically labeled counterpart under identical conditions. The kinetic isotope effect (kH/kD) is calculated as the ratio of the initial rate of the non-deuterated substrate to that of the deuterated substrate.
Visualizing Reaction Pathways and Workflows
To better understand the processes involved in these kinetic studies, the following diagrams illustrate the catalytic cycle for palladium-catalyzed C-H activation and the experimental workflow for kinetic analysis.
Caption: Proposed catalytic cycle for Pd-catalyzed C-H activation.
Caption: Workflow for kinetic analysis of C-H activation reactions.
References
A Comparative Analysis of Butyl Isonicotinate Isomers: A Guide to Potential Selectivity
For Researchers, Scientists, and Drug Development Professionals
The isomeric variations in the butyl group can significantly influence the physicochemical properties of the molecule, such as its size, shape, lipophilicity, and metabolic stability. These differences can, in turn, affect how each isomer interacts with biological targets, leading to variations in binding affinity, efficacy, and ultimately, selectivity.
Theoretical Selectivity Comparison
The table below summarizes the structural differences and predicted physicochemical and pharmacological properties of the butyl isonicotinate (B8489971) isomers. These predictions are based on general principles of medicinal chemistry and SAR.
| Isomer | Structure of Butyl Group | Predicted Lipophilicity (cLogP) | Predicted Steric Hindrance | Potential Impact on Selectivity |
| n-butyl isonicotinate | Linear chain | High | Low | May exhibit broad activity due to flexibility and ability to fit into various binding pockets. |
| sec-butyl isonicotinate | Branched at the point of attachment | Higher | Moderate | The chiral center and increased bulk near the ester linkage may confer selectivity for specific receptor subtypes. |
| isobutyl isonicotinate | Branched at the penultimate carbon | High | Moderate | The branching away from the ester may influence interactions with hydrophobic pockets without significantly hindering binding to the core pharmacophore. |
| tert-butyl isonicotinate | Highly branched at the point of attachment | Highest | High | The significant steric bulk is likely to restrict binding to specific targets that can accommodate its size, potentially leading to high selectivity. It may also confer metabolic stability. |
Proposed Experimental Protocols for Selectivity Screening
To empirically determine the selectivity of butyl isonicotinate isomers, a systematic experimental approach is required. The following outlines a hypothetical workflow for such a study.
1. Target Identification and Primary Screening:
-
Objective: To identify the primary biological target(s) of the butyl isonicotinate isomers.
-
Methodology: A broad-based initial screening using a panel of relevant receptor binding assays or enzyme inhibition assays. The choice of panel would depend on the therapeutic area of interest. For instance, given the history of isonicotinic acid derivatives, panels for antimicrobial targets or neurological receptors could be prioritized.
2. Secondary Screening for Selectivity:
-
Objective: To quantify the potency and selectivity of each isomer against the identified primary target(s) and a panel of related off-targets.
-
Methodology:
-
Radioligand Binding Assays: To determine the binding affinity (Ki) of each isomer for the target receptor(s). This involves incubating varying concentrations of the unlabeled isomer with a radiolabeled ligand and the receptor preparation, followed by measurement of bound radioactivity.
-
Functional Assays: To assess the functional activity (e.g., EC50 for agonists, IC50 for antagonists/inhibitors) of each isomer. The specific assay will depend on the target (e.g., cAMP measurement for GPCRs, kinase activity assay for enzymes).
-
Selectivity Index Calculation: The selectivity index would be calculated as the ratio of the affinity or potency for off-targets to the affinity or potency for the primary target.
-
3. In Vitro Metabolism and Pharmacokinetic Profiling:
-
Objective: To evaluate the metabolic stability and basic pharmacokinetic properties of the isomers.
-
Methodology:
-
Microsomal Stability Assay: Incubation of the isomers with liver microsomes to determine their metabolic half-life.
-
CYP450 Inhibition Assay: To assess the potential for drug-drug interactions by determining the IC50 of each isomer against major cytochrome P450 enzymes.
-
Visualizing Structure-Activity Relationships and Experimental Design
The following diagrams illustrate the theoretical basis for differential selectivity and a proposed experimental workflow.
Caption: Theoretical influence of butyl isomer structure on pharmacological outcomes.
Caption: Proposed workflow for comparing the selectivity of butyl isonicotinate isomers.
A Comparative Guide to Directing Groups for Late-Stage Functionalization: Featuring Tert-Butyl Isonicotinate and Alternatives
For researchers, scientists, and professionals in drug development, the strategic modification of complex molecules in the final stages of synthesis—a practice known as late-stage functionalization (LSF)—is a critical tool for accelerating the discovery of new therapeutics and agrochemicals. At the heart of many LSF strategies lies the directing group, a molecular scaffold that guides a catalyst to a specific C-H bond, enabling precise and predictable functionalization. This guide provides a comparative overview of directing groups for LSF, with a special focus on tert-butyl isonicotinate (B8489971) and its performance relative to other commonly employed alternatives.
The choice of a directing group is paramount as it influences the efficiency, selectivity, and scope of a C-H functionalization reaction. An ideal directing group should be easily installable and removable, or even be an intrinsic part of the target molecule, and should be compatible with a wide range of functional groups. Pyridine-based ligands have emerged as powerful directing groups in transition metal-catalyzed C-H activation.[1][2]
Performance Comparison of Directing Groups in Late-Stage C-H Amidation
Ruthenium-catalyzed C-H amidation has become a robust method for installing nitrogen-containing functionalities into complex molecules. The choice of directing group is crucial for achieving high yields and regioselectivity. Below is a comparison of various directing groups in a model Ru-catalyzed amidation reaction.
| Directing Group | Substrate | Product | Catalyst System | Reaction Conditions | Yield (%) | Reference |
| Picolinamide | N-(2-methylphenyl)picolinamide | N-(2-((4-nitrophenyl)sulfonamido)methyl)phenyl)picolinamide | [Ru(p-cymene)Cl₂]₂, AgSbF₆, (PhO)₂PO₂H | DME, 60 °C, 16 h | 85 | [3] |
| Quinoline | 8-methylquinoline | 8-((4-nitrophenyl)sulfonamido)methyl)quinoline | [Ru(p-cymene)Cl₂]₂, AgSbF₆, (PhO)₂PO₂H | DME, 60 °C, 16 h | 78 | [3] |
| Thioether | 2-(methylthio)naphthalene | 1-((4-nitrophenyl)sulfonamido)-2-(methylthio)naphthalene | [Ru(p-cymene)Cl₂]₂, AgSbF₆, (PhO)₂PO₂H | DME, 60 °C, 16 h | 92 | [3] |
| Carboxylic Acid | 2-phenylbenzoic acid | 2'-((4-nitrophenyl)sulfonamido)-[1,1'-biphenyl]-2-carboxylic acid | [Ru(p-cymene)Cl₂]₂, AgPF₆, PivOH | TFE, 60 °C, 16 h | 75 | [3] |
| Tert-butyl isonicotinate (ester) | tert-butyl 2-phenylisonicotinate | tert-butyl 2-(2-((4-nitrophenyl)sulfonamido)phenyl)isonicotinate | [Ru(p-cymene)Cl₂]₂, AgPF₆, PivOH | TFE, 60 °C, 16 h | (Estimated based on similar pyridine (B92270) esters) ~70-80 | Inferred from[3] |
Experimental Protocols
General Procedure for Ruthenium-Catalyzed Late-Stage C-H Amidation
A representative experimental protocol for the ruthenium-catalyzed C-H amidation of a substrate bearing a pyridine-based directing group is as follows:
To an oven-dried vial equipped with a magnetic stir bar is added the substrate (0.25 mmol, 1.0 equiv), the dioxazolone reagent (0.275 mmol, 1.1 equiv), [Ru(p-cymene)Cl₂]₂ (6.2 mg, 0.0125 mmol, 5 mol%), and the silver salt additive (AgSbF₆ or AgPF₆, 0.05 mmol, 20 mol%). The vial is sealed with a septum and purged with argon. Anhydrous solvent (DME or TFE, 2.5 mL) and the acid additive ((PhO)₂PO₂H or PivOH, 0.075 mmol, 30 mol%) are then added via syringe. The reaction mixture is stirred at 60 °C for 16 hours. Upon completion, the reaction is cooled to room temperature, diluted with dichloromethane, and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the desired amidated product.[3]
Mechanistic Overview and Logical Workflow
The generally accepted mechanism for ruthenium-catalyzed C-H activation/amidation involves several key steps. The workflow begins with the coordination of the directing group to the ruthenium catalyst, followed by C-H activation to form a ruthenacycle intermediate. This intermediate then reacts with the amidating agent, leading to the formation of the product and regeneration of the active catalyst.
Comparison of Directing Group Classes
Directing groups can be broadly categorized based on the coordinating atom and their removability. Pyridine-based directing groups, such as this compound, are highly effective due to the strong coordination of the nitrogen atom to the metal center.
References
- 1. Precise control of the site selectivity in ruthenium-catalyzed C–H bond amidations using cyclic amides as powerful directing groups - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QO01434C [pubs.rsc.org]
- 2. A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of tert-Butyl Isonicotinate: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of tert-Butyl isonicotinate (B8489971).
Immediate Safety Considerations: tert-Butyl isonicotinate is classified as an irritant. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE) should be worn at all times when handling this compound.
Personal Protective Equipment (PPE)
A summary of recommended personal protective equipment when handling this compound is provided in the table below.
| Equipment | Specification | Purpose |
| Eye Protection | Safety glasses with side-shields or goggles | Protects eyes from splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | Prevents skin contact. |
| Skin and Body Protection | Laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood | Minimizes inhalation of vapors. |
Disposal Protocol
The disposal of this compound must be handled as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular solid waste. The following step-by-step protocol outlines the general procedure for its disposal, based on guidelines for similar chemical compounds.
Experimental Protocol for Disposal:
-
Waste Segregation: Isolate waste this compound from other waste streams to prevent accidental mixing with incompatible chemicals.
-
Containerization:
-
Collect waste this compound in a designated, properly labeled, and sealable container.
-
The container must be made of a material compatible with the chemical.
-
The label should clearly identify the contents as "Hazardous Waste: this compound" and include any other information required by your institution's Environmental Health and Safety (EHS) department.
-
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. This area should be away from ignition sources and incompatible materials.
-
Professional Disposal: Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the collection and proper disposal of the waste. Disposal will likely be through incineration at a permitted hazardous waste facility.
Spill Management
In the event of a spill, the following procedure should be followed:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.
-
Containment: For small spills, absorb the material with an inert absorbent, such as vermiculite, dry sand, or earth.
-
Collection: Carefully collect the absorbent material and place it into a sealed, labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
It is crucial to consult your institution's specific safety and disposal guidelines, as local regulations may vary. Always refer to the Safety Data Sheet (SDS) for the most detailed and up-to-date information on handling and disposal.
Personal protective equipment for handling tert-Butyl isonicotinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling tert-Butyl isonicotinate (B8489971). Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Safety Summary
Tert-Butyl isonicotinate is classified as an irritant. It can cause skin and eye irritation and may lead to respiratory irritation. It is crucial to handle this chemical with appropriate care and the personal protective equipment (PPE) outlined below.
Hazard Classification:
| Hazard Class | GHS Pictogram | Description |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. | |
| Skin Irritation (Category 2) | Causes skin irritation.[1] | |
| Eye Irritation (Category 2A) | Causes serious eye irritation.[1] | |
| Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System | May cause respiratory irritation.[1] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to minimize exposure and ensure personal safety when handling this compound.
| PPE Category | Specifications | Rationale |
| Eye and Face Protection | Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards. | Protects against splashes that can cause serious eye irritation. |
| Hand Protection | Butyl rubber or Nitrile rubber gloves. A definitive glove compatibility for this compound is not readily available. However, based on its chemical structure, Butyl or Nitrile rubber are recommended. Always inspect gloves for degradation or punctures before use. | Provides a barrier against skin contact, which can cause irritation. |
| Skin and Body Protection | A flame-resistant lab coat or a 100% cotton lab coat worn over personal clothing. Wear closed-toe shoes and long pants. | Protects skin from potential splashes and contact with the chemical. |
| Respiratory Protection | All work should be conducted in a certified chemical fume hood. | Minimizes the risk of inhaling vapors, which can cause respiratory tract irritation. |
Operational Workflow for Safe Handling
A systematic approach is crucial for the safe handling of this compound, from preparation to disposal.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
